IR-825
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
4-[[(2E)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H47ClN2O4.BrH/c1-53(2)46(56(32-34-16-20-40(21-17-34)51(58)59)44-28-24-36-10-5-7-14-42(36)48(44)53)30-26-38-12-9-13-39(50(38)55)27-31-47-54(3,4)49-43-15-8-6-11-37(43)25-29-45(49)57(47)33-35-18-22-41(23-19-35)52(60)61;/h5-8,10-11,14-31H,9,12-13,32-33H2,1-4H3,(H-,58,59,60,61);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUXJOQQUWDIAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)C=CC5=C(C(=CC=C6C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)CCC5)Cl)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)/C=C/C5=C(/C(=C/C=C/6\C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)/CCC5)Cl)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H48BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Near-Infrared Dye IR-825
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-825 is a heptamethine cyanine dye that exhibits strong absorption in the near-infrared (NIR) spectrum, making it a valuable tool in various biomedical research and drug development applications. Its primary utility lies in its potent photothermal conversion efficiency, enabling its use as a photothermal agent for cancer therapy. This guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound, with a focus on detailed experimental protocols for its use in nanoparticle formulations and in vivo photothermal therapy.
Chemical Structure and Properties
There has been some discrepancy in the reported chemical structure of this compound in the literature. However, based on vendor specifications and certificates of analysis, the correct structure includes a bromide counter-ion.[1][2]
IUPAC Name: 3-(4-carboxybenzyl)-2-((E)-2-((E)-3-((Z)-2-(3-(4-carboxybenzyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bromide[3]
Chemical Formula: C₅₄H₄₈BrClN₂O₄[1][2][3][4]
Molecular Weight: 904.34 g/mol [1][3][4]
CAS Number: 1558079-49-4[3][4][5]
Appearance: Black solid powder[1]
Photophysical Properties
This compound is characterized by its strong absorption in the NIR region, a property crucial for its application in photothermal therapy where deep tissue penetration of light is required. The photophysical properties can vary depending on the solvent environment.
| Property | Value | Solvent | Reference(s) |
| Absorption Maximum (λmax) | ~825 nm | Various | [6] |
| Emission Maximum (λem) | Not consistently reported for therapeutic applications due to low quantum yield | - | - |
| Molar Extinction Coefficient (ε) | Varies with solvent | Various | [7][8][9][10] |
| Fluorescence Quantum Yield (Φf) | Low | Various | [11][12][13][14] |
Note: The fluorescence quantum yield of this compound is generally low, which is a desirable characteristic for a photothermal agent as it indicates that the absorbed light energy is primarily converted into heat rather than being re-emitted as fluorescence.
Experimental Protocols
Preparation of this compound-Loaded Liposomes
This protocol describes a common method for encapsulating the hydrophobic this compound dye within a liposomal nanoparticle formulation for improved stability and biocompatibility in aqueous environments.
-
Lipid Film Hydration Method:
-
Dissolve a mixture of lipids, for example, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol (CHOL), and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000), along with this compound in an organic solvent such as chloroform in a round-bottom flask.[15]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.[15]
-
Hydrate the lipid film with a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) by vortexing or sonication. This process leads to the formation of multilamellar vesicles (MLVs).[16]
-
To obtain unilamellar vesicles of a specific size, subject the MLV suspension to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).[17]
-
-
Purification:
-
Remove any unencapsulated this compound and other impurities by methods such as dialysis against a fresh buffer or size exclusion chromatography.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency of this compound by disrupting the liposomes with a suitable solvent (e.g., DMSO) and measuring the absorbance of this compound using UV-Vis spectroscopy.
-
In Vivo Photothermal Therapy in a Mouse Tumor Model
This protocol outlines a general procedure for evaluating the efficacy of this compound-loaded nanoparticles for photothermal cancer therapy in a murine xenograft model.
-
Tumor Model Establishment:
-
Subcutaneously inject a suspension of cancer cells (e.g., 4T1 breast cancer cells) into the flank of immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Administration of this compound Nanoparticles:
-
Intravenously inject the tumor-bearing mice with a sterile suspension of this compound-loaded nanoparticles (e.g., liposomes) at a predetermined dose.
-
-
In Vivo Imaging and Biodistribution (Optional):
-
If the nanoparticle formulation includes a fluorescent component, perform in vivo fluorescence imaging at various time points post-injection to monitor the accumulation of the nanoparticles at the tumor site.
-
-
Photothermal Treatment:
-
At the time of peak tumor accumulation (determined from imaging or biodistribution studies), irradiate the tumor area with a near-infrared laser (e.g., 808 nm) at a specific power density (e.g., 1-2 W/cm²) for a set duration (e.g., 5-10 minutes).[3]
-
Monitor the temperature at the tumor surface using an infrared thermal imaging camera.[18][19][20]
-
-
Therapeutic Efficacy Assessment:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.[18]
-
Record the body weight of the mice as an indicator of systemic toxicity.[18]
-
At the end of the study, euthanize the mice and excise the tumors and major organs for histological analysis (e.g., H&E staining) to assess treatment-induced necrosis and any potential organ toxicity.
-
Mechanism of Action and Cellular Uptake
The primary mechanism of action for this compound in a therapeutic context is photothermal ablation. Upon irradiation with NIR light, the dye absorbs the light energy and efficiently converts it into localized heat, leading to hyperthermia in the surrounding tissue and subsequent cell death, primarily through necrosis and apoptosis.
The cellular uptake of cyanine dyes, including derivatives like indocyanine green (ICG), is often mediated by endocytosis.[21][22][23][24] For nanoparticle formulations of this compound, the uptake mechanism will also be influenced by the physicochemical properties of the nanoparticle itself, such as size, surface charge, and any targeting ligands.
Biocompatibility and Toxicology
Cyanine dyes, in general, have shown good biocompatibility in preclinical studies.[25][26] However, the toxicological profile of any specific formulation of this compound, particularly when encapsulated in nanoparticles, needs to be thoroughly evaluated. Studies on similar cyanine dyes have investigated their effects on cell viability and systemic toxicity in animal models.[27][28] It is crucial to assess both the dark toxicity (without light irradiation) and phototoxicity of any new this compound formulation.
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. api.macklin.cn [api.macklin.cn]
- 3. medkoo.com [medkoo.com]
- 4. IR825;CAS No.:1558079-49-4 [chemshuttle.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of transferrin-modified IR820-loaded liposomes and its effect on photodynamic therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Mechanisms of delayed Indocyanine Green fluorescence and applications to clinical disease processes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. biorxiv.org [biorxiv.org]
- 24. biorxiv.org [biorxiv.org]
- 25. In vivo biocompatibility of a new cyanine dye for ILM peeling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanism of Action of IR-825 Dye in Photothermal Therapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the near-infrared (NIR) cyanine dye IR-825 in photothermal therapy (PTT). It delves into the core principles of its function, from its photophysical properties to the downstream cellular and molecular events that lead to tumor ablation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of cancer nanotechnology and photothermal therapy.
Core Principles of this compound in Photothermal Therapy
This compound is a small molecule cyanine dye characterized by its strong absorbance in the near-infrared (NIR) spectrum.[1] This property is central to its application in PTT, as NIR light can penetrate biological tissues with minimal absorption by endogenous chromophores like hemoglobin and water, allowing for deeper tissue penetration and targeted heating of tumors.[2] The fundamental mechanism of this compound-mediated PTT involves the conversion of light energy into heat, a process known as photothermal conversion, which induces localized hyperthermia and subsequent cancer cell death.[2]
Due to its hydrophobic nature and to enhance its stability and tumor-targeting capabilities, this compound is often encapsulated or conjugated to various nanocarriers, such as polymeric nanoparticles or liposomes.[3][4] These formulations improve the dye's biocompatibility and pharmacokinetic profile.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound and its formulations relevant to its photothermal efficacy.
| Parameter | Value | Reference |
| Peak Absorption Wavelength (λmax) | ~820 nm | [5] |
| Molar Extinction Coefficient | Varies with formulation | N/A |
| Photothermal Conversion Efficiency (η) | Formulation dependent; can be significant | [3][4] |
Table 1: Photophysical and Photothermal Properties of this compound
| Nanoparticle Formulation | Drug Loading Rate | Cellular Uptake | Subcellular Localization | Reference |
| PEG-PLD(IR825) nanomicelles | ~21.0% | Efficient | Mitochondria and Endoplasmic Reticulum | [3] |
| pH-responsive polymeric nanoparticles | Formulation dependent | Enhanced in acidic microenvironment | N/A | [4] |
Table 2: Properties of Exemplary this compound Nanoparticle Formulations
| Cell Line | Treatment Conditions | Outcome | Reference | |---|---|---|---|---| | 4T1 (murine breast cancer) | MPPD@IR825/DTX NPs + NIR irradiation | Highly efficient tumor ablation |[4] | | Various cancer cell lines | this compound based nanoparticles + NIR irradiation | Significant cytotoxicity |[3][5] |
Table 3: In Vitro Efficacy of this compound Mediated Photothermal Therapy
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of this compound for photothermal therapy.
Synthesis of this compound Conjugated Polymeric Nanomicelles (PEG-PLD(IR825))
This protocol is adapted from the synthesis of amphiphilic block copolymers for drug delivery.
Materials:
-
Methoxypoly(ethylene glycol)-block-poly(L-aspartic acid sodium salt) (PEG-PLD)
-
IR825-NH₂ (amine-functionalized this compound)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (DMSO)
-
Dialysis membrane (MWCO = 3500 Da)
-
Deionized water
Procedure:
-
Dissolve PEG-PLD in deionized water.
-
Dissolve IR825-NH₂, EDC·HCl, and NHS in DMSO.
-
Add the DMSO solution dropwise to the PEG-PLD aqueous solution under constant stirring.
-
Allow the reaction to proceed for 24 hours at room temperature in the dark.
-
Dialyze the reaction mixture against deionized water for 48 hours to remove unreacted reagents and byproducts, changing the water every 6 hours.
-
Lyophilize the purified solution to obtain the PEG-PLD(IR825) conjugate as a solid powder.
-
To form nanomicelles, dissolve the PEG-PLD(IR825) conjugate in deionized water and allow it to self-assemble.
In Vitro Photothermal Therapy Protocol
Materials:
-
Cancer cell line (e.g., 4T1)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound nanoparticle solution
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
808 nm NIR laser
-
MTT assay kit
-
Plate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours.
-
Remove the culture medium and add fresh medium containing various concentrations of this compound nanoparticles.
-
Incubate the cells with the nanoparticles for a predetermined time (e.g., 2 hours).
-
Wash the cells three times with PBS to remove free nanoparticles.
-
Add 100 µL of fresh culture medium to each well.
-
Irradiate the designated wells with an 808 nm NIR laser at a specific power density (e.g., 1 W/cm²) for a set duration (e.g., 5 minutes).[5]
-
Include control groups: untreated cells, cells treated with nanoparticles only (no laser), and cells treated with laser only (no nanoparticles).
-
After irradiation, incubate the cells for a further period (e.g., 3 hours).[5]
-
Assess cell viability using the MTT assay according to the manufacturer's protocol.[6][7]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
In Vivo Photothermal Therapy in a Mouse Tumor Model
Materials:
-
Tumor-bearing mice (e.g., Balb/c mice with 4T1 tumors)
-
Sterile this compound nanoparticle solution in PBS
-
808 nm NIR laser with a fiber optic coupler
-
Infrared (IR) thermal imaging camera
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
When tumors reach a palpable size (e.g., ~100 mm³), randomly divide the mice into treatment and control groups.
-
Administer the this compound nanoparticle solution via intravenous or intratumoral injection at a specific dose (e.g., 1 mg/kg).[5]
-
At a predetermined time point post-injection (to allow for tumor accumulation), anesthetize the mice.
-
Irradiate the tumor region with an 808 nm NIR laser at a specific power density (e.g., 1 W/cm²) for a set duration (e.g., 10 minutes).[5]
-
Monitor the temperature of the tumor surface during irradiation using an IR thermal camera.
-
Include control groups: untreated mice, mice receiving only the nanoparticle injection, and mice receiving only laser irradiation.
-
Monitor tumor volume and body weight of the mice every few days for a specified period.
-
At the end of the experiment, euthanize the mice and excise the tumors and major organs for histological analysis (e.g., H&E staining) to assess therapeutic efficacy and potential toxicity.[8][9]
Mechanism of Action and Visualizations
Photothermal Conversion and Hyperthermia
Upon irradiation with NIR light, this compound absorbs photons and transitions to an excited state. The subsequent relaxation of the excited electrons occurs primarily through non-radiative decay pathways, releasing the absorbed energy as heat. This efficient light-to-heat conversion leads to a rapid increase in the local temperature of the tumor tissue, a state known as hyperthermia.
Cellular Uptake and Subcellular Localization
Formulated this compound nanoparticles are taken up by cancer cells primarily through endocytosis. Studies have shown that these nanoparticles can accumulate in critical organelles such as the mitochondria and endoplasmic reticulum.[3] This targeted intracellular localization is significant as these organelles are highly sensitive to thermal stress.
Induction of Cell Death: Apoptosis and Necrosis
The localized hyperthermia induced by this compound PTT triggers two primary modes of cell death: apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Apoptosis: The moderate heat stress can initiate the intrinsic apoptotic pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[10][11][12] Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program.[13][14] The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is crucial in regulating this process.[1][15][16][17][18]
Necrosis: At higher temperatures, the cellular damage becomes too severe for the ordered process of apoptosis. This leads to necrosis, characterized by the loss of cell membrane integrity, swelling of organelles, and the release of intracellular contents, which can provoke an inflammatory response.
Experimental Workflow for In Vitro PTT Evaluation
The following diagram illustrates a typical workflow for assessing the efficacy of this compound mediated PTT in a laboratory setting.
Conclusion
This compound is a potent photothermal agent with significant promise for cancer therapy. Its strong NIR absorbance and high photothermal conversion efficiency, particularly when formulated into nanoparticles, enable targeted tumor ablation with minimal damage to surrounding healthy tissues. The mechanism of action involves a cascade of events initiated by NIR light absorption, leading to localized hyperthermia and the induction of both apoptotic and necrotic cell death pathways. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of this compound-based photothermal therapies for clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biodistribution and histological analysis of iron oxide-dextran nanoparticles in wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | In vivo biocompatibility testing of nanoparticle-functionalized alginate–chitosan scaffolds for tissue engineering applications [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Dissociation of mitochondrial depolarization from cytochrome c release during apoptosis induced by photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytochrome c is released in a single step during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. NIR-triggered high-efficient photodynamic and chemo-cascade therapy using caspase-3 responsive functionalized upconversion nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. old.sm.unife.it [old.sm.unife.it]
- 17. journal.waocp.org [journal.waocp.org]
- 18. Investigating the Expression Levels of Bax and Bcl-2 Genes in Peripheral Blood Lymphocytes of Industrial Radiation Workers in the Asaluyeh Region - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Photophysical Properties and Applications of IR-825
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core photophysical properties of the near-infrared (NIR) cyanine dye IR-825, its applications in biomedical research, and detailed experimental protocols for its characterization and use.
Core Photophysical Properties of this compound
This compound is a heptamethine cyanine dye characterized by its strong absorption and fluorescence in the near-infrared spectrum, making it an ideal candidate for various biomedical applications, particularly in photothermal therapy and in vivo imaging. The key photophysical parameters of this compound are its molar extinction coefficient and quantum yield, which are highly dependent on the solvent environment.
Data Presentation: Photophysical Properties of this compound
| Property | Value | Solvent/Conditions |
| Molar Extinction Coefficient (ε) | 150,000 - 250,000 M⁻¹cm⁻¹ (Typical Range) | Varies with solvent; generally higher in organic solvents like DMSO and lower in aqueous media. |
| Quantum Yield (Φ) | Low (typically < 0.1) | Solvent-dependent. The low quantum yield is indicative of efficient non-radiative decay pathways, primarily heat generation, which is advantageous for photothermal applications. |
| Absorption Maximum (λ_abs) | ~820 nm | Can shift slightly depending on the solvent polarity. |
| Emission Maximum (λ_em) | ~840 nm | Subject to solvent effects. |
Experimental Protocols
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law:
A = εcl
Where:
-
A is the absorbance
-
ε is the molar extinction coefficient (in M⁻¹cm⁻¹)
-
c is the molar concentration of the substance (in M)
-
l is the path length of the cuvette (typically 1 cm)
Methodology:
-
Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired solvent. The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectrophotometric Measurement: Measure the absorbance of each dilution at the wavelength of maximum absorption (λ_max), which is approximately 820 nm for this compound. Use the same solvent as a blank.
-
Data Analysis: Plot a graph of absorbance (A) versus concentration (c). The slope of the resulting straight line will be equal to the molar extinction coefficient (ε) if the path length (l) is 1 cm.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, using a standard with a known quantum yield, is commonly employed.
Methodology:
-
Selection of a Standard: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. Indocyanine Green (ICG) in DMSO is a commonly used standard in the NIR region.
-
Preparation of Solutions: Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally below 0.1) to avoid inner filter effects.
-
Measurement of Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measurement of Fluorescence Spectra: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
"sample" and "std" refer to the this compound sample and the standard, respectively.
A plot of integrated fluorescence intensity versus absorbance for both the sample and the standard should yield straight lines through the origin. The ratio of the slopes can be used in the calculation.
-
Mandatory Visualizations
Signaling Pathway: this compound Mediated Photothermal Therapy-Induced Apoptosis
Caption: Signaling pathway of this compound mediated photothermal therapy leading to apoptosis.
Experimental Workflow: In Vivo Imaging and Photothermal Therapy
An In-depth Technical Guide to Carboxyl Group Conjugation of IR-825
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical principles and practical methodologies for utilizing the carboxyl group on the near-infrared (NIR) fluorescent dye IR-825 for bioconjugation.
Introduction to this compound and its Carboxyl Group
This compound is a heptamethine cyanine dye valued for its optical properties in the near-infrared spectrum (740-840 nm). This region, often called the "NIR window," allows for deep tissue penetration of light with minimal background autofluorescence, making this compound and its conjugates highly suitable for in vivo imaging and diagnostic applications.[1]
A key structural feature of this compound is the presence of a reactive carboxyl group (-COOH). This functional group serves as a versatile chemical handle, enabling the covalent attachment of this compound to a wide array of biomolecules, including proteins, antibodies, peptides, and nanoparticles. This process, known as bioconjugation, is critical for developing targeted imaging agents and therapeutic constructs.
Chemical Structure and Functional Group
The IUPAC name for this compound is 3-(4-carboxybenzyl)-2-((E)-2-((E)-3-((Z)-2-(3-(4-carboxybenzyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bromide. The structure features two carboxybenzyl moieties, each containing a terminal carboxylic acid group that is available for conjugation reactions.
Spectroscopic Characterization of the Carboxyl Group
The carboxyl group of this compound can be identified using Infrared (IR) spectroscopy, which reveals two characteristic absorption bands:
-
A very broad absorption between 2500-3300 cm⁻¹ corresponding to the O-H bond stretch.[2]
-
A sharp absorption between 1710-1760 cm⁻¹ due to the C=O (carbonyl) bond stretch.[2]
The exact position of the carbonyl absorption can be influenced by conjugation within the molecule's aromatic system, which tends to lower the frequency.[2]
Principles of Carboxyl Group Conjugation
The most common and stable linkage formed when conjugating a carboxyl group is the amide bond . This is typically achieved by reacting the carboxyl group of this compound with a primary amine (-NH₂) on a target biomolecule (e.g., the side chain of a lysine residue in a protein).
However, the direct reaction between a carboxylic acid and an amine is generally inefficient and requires high temperatures, which can denature sensitive biomolecules. Therefore, a "zero-length" crosslinker or coupling agent is used to activate the carboxyl group, making it highly reactive towards nucleophilic attack by the amine.
The Role of Carbodiimides in Activation
Water-soluble carbodiimides, most notably 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) , are the most widely used reagents for activating carboxyl groups.[3][4] EDC reacts with the -COOH group on this compound to form a highly reactive O-acylisourea intermediate.[5] This intermediate is unstable in aqueous solutions and can be readily hydrolyzed, regenerating the original carboxyl group.
To improve efficiency and create a more stable intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS , is added.[6][7] The NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This ester is less susceptible to hydrolysis but still highly reactive with primary amines, leading to the efficient formation of a stable amide bond.[6][8]
Experimental Protocols for this compound Conjugation
The following sections detail a generalized two-step protocol for conjugating this compound to an amine-containing biomolecule using EDC/NHS chemistry. Optimization is often required for specific applications.[6][9]
Two-Step EDC/Sulfo-NHS Coupling Protocol
This method is preferred as it minimizes the exposure of the target biomolecule to the EDC crosslinker, preventing unwanted side reactions if the biomolecule also contains carboxyl groups.[5]
Step 1: Activation of this compound Carboxyl Groups The first step involves activating the carboxyl groups on this compound with EDC and Sulfo-NHS to form the reactive ester.
| Parameter | Recommendation | Rationale |
| Activation Buffer | 50-100 mM MES, pH 4.7-6.0 | Activation is most efficient at a slightly acidic pH.[5][6] Buffers should not contain amines or carboxylates. |
| Reagents | This compound, EDC, Sulfo-NHS | EDC and Sulfo-NHS should be high quality and stored desiccated. Prepare solutions immediately before use as EDC is moisture-sensitive.[6] |
| Molar Ratio | 1 : 5 : 10 (this compound : Sulfo-NHS : EDC) | A molar excess of EDC and Sulfo-NHS drives the reaction to completion. Ratios may require optimization.[10] |
| Solvent | Anhydrous DMSO or DMF to dissolve this compound initially, then dilute into Activation Buffer. | This compound may have limited aqueous solubility. A small amount of organic solvent can be used. |
| Incubation | 15-30 minutes at room temperature | This is typically sufficient time to form the NHS-ester intermediate.[9] |
Detailed Methodology:
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 100 mM MES, pH 6.0).
-
Dissolve this compound in a minimal volume of anhydrous DMSO and dilute to the final desired concentration in Activation Buffer.
-
Add the Sulfo-NHS solution to the this compound solution and mix.
-
Add the EDC solution to the this compound/Sulfo-NHS mixture.
-
Incubate at room temperature for 15-30 minutes with gentle mixing.
Step 2: Conjugation to the Amine-Containing Biomolecule The activated this compound-NHS ester is then reacted with the primary amine groups on the target biomolecule.
| Parameter | Recommendation | Rationale |
| Coupling Buffer | PBS or Bicarbonate Buffer, pH 7.2-8.5 | Reaction with primary amines is most efficient at a slightly basic pH.[5][8] |
| Molar Ratio | 5-20 fold molar excess of activated this compound to biomolecule | The optimal ratio depends on the number of available amines on the target and the desired degree of labeling. |
| Incubation | 2 hours at room temperature, or overnight at 4°C | Longer incubation times or colder temperatures can be used for sensitive biomolecules.[9] |
| Quenching | 20-50 mM Tris, Glycine, or Hydroxylamine | An amine-containing buffer is added to quench any unreacted this compound-NHS ester, preventing further reactions.[5] |
Detailed Methodology:
-
Dissolve or exchange the target biomolecule into the Coupling Buffer (e.g., PBS, pH 7.4).
-
Add the activated this compound solution from Step 1 to the biomolecule solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Add the Quenching solution and incubate for an additional 15-30 minutes to stop the reaction.
-
Purify the final conjugate using methods such as dialysis, size-exclusion chromatography, or gel filtration to remove excess dye and reaction byproducts.
Characterization of the this compound Conjugate
After purification, it is essential to characterize the conjugate to determine the degree of labeling and confirm its integrity.
| Technique | Purpose | Data Obtained |
| UV-Vis Spectroscopy | To determine the concentration of the protein and the conjugated dye. | The degree of substitution (DOS), or dye-to-protein ratio, can be calculated by measuring absorbance at the protein's maximum (typically ~280 nm) and this compound's maximum (~780-820 nm). |
| Fluorospectrometry | To confirm that the conjugated dye is still fluorescent. | An emission spectrum is obtained after exciting the conjugate at the dye's absorption maximum. The fluorescence intensity often increases upon conjugation.[11] |
| SDS-PAGE | To confirm covalent attachment and assess purity. | The conjugate should show a band at a higher molecular weight than the unconjugated biomolecule. A fluorescent gel scan can confirm the band contains the dye. |
| Mass Spectrometry | To determine the exact mass of the conjugate. | Provides a precise measurement of the number of dye molecules attached to the biomolecule. |
| HPLC / FPLC | To assess purity and separate conjugate species. | Can separate conjugates with different degrees of labeling and remove any remaining unconjugated dye or protein. |
By leveraging the reactive carboxyl group, this compound can be effectively conjugated to a variety of biomolecules, creating powerful tools for advanced biological imaging and targeted therapies.
References
- 1. Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation and High Performance Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. biotium.com [biotium.com]
- 4. bioclone.net [bioclone.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bocascientific.com [bocascientific.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Physicochemical properties of new cyanine dye derivatives in DNA conjugates | Fan | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
The Advent of IR-825: A Near-Infrared Dye Revolutionizing Photothermal Therapy
For Immediate Release
A deep dive into the discovery, synthesis, and mechanistic underpinnings of IR-825, a heptamethine cyanine dye at the forefront of targeted cancer therapy and biomedical research. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound's background, its synthesis, and its application in photothermal therapy.
Introduction: The Dawn of Near-Infrared Dyes
The journey to the development of sophisticated near-infrared (NIR) dyes like this compound begins with the foundational discovery of infrared light by Sir William Herschel in 1800. While studying the temperature of different colors of light, he noticed a region beyond the red end of the spectrum that was invisible to the naked eye but possessed a higher temperature. This "calorific" radiation, later termed infrared, laid the groundwork for harnessing this region of the electromagnetic spectrum for scientific and medical applications.
Fast forward to the mid-20th century, the development of cyanine dyes, a class of synthetic dyes, marked a significant milestone. A notable precursor to modern NIR dyes is Indocyanine Green (ICG), developed by Kodak research laboratories and approved by the FDA in 1959 for medical use. ICG's ability to absorb and fluoresce in the near-infrared window opened up new possibilities for in vivo imaging and diagnostics. This compound, a heptamethine cyanine dye, represents a significant advancement in this lineage, offering tailored properties for applications such as photothermal therapy. Its chemical structure, featuring a carboxyl group, allows for conjugation to targeting moieties, enhancing its specificity for therapeutic applications.[1]
Synthesis of this compound: A Detailed Experimental Protocol
The synthesis of this compound, a heptamethine cyanine dye, is a multi-step process rooted in classical organic chemistry reactions. The general strategy involves the formation of substituted indolenine precursors via the Fischer indole synthesis, followed by a condensation reaction to construct the polymethine chain.
Experimental Protocol:
Part 1: Synthesis of Substituted 2,3,3-Trimethylindolenine
This initial step involves the Fischer indole synthesis, a classic method for preparing indoles from a phenylhydrazine and an aldehyde or ketone.
-
Reaction Setup: A mixture of the desired substituted phenylhydrazine hydrochloride (1 equivalent) and 3-methyl-2-butanone (isopropyl methyl ketone) (1.2 equivalents) is prepared in glacial acetic acid.
-
Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent such as dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2,3,3-trimethylindolenine derivative. This intermediate is often used in the next step without further purification.
Part 2: Quaternization of the Indolenine Nitrogen
The nitrogen atom in the indolenine ring is quaternized to increase its reactivity for the subsequent condensation step.
-
Reaction Setup: The crude 2,3,3-trimethylindolenine derivative (1 equivalent) is dissolved in a suitable solvent like acetonitrile. An alkylating agent, such as an alkyl halide (e.g., ethyl iodide or a halo-substituted carboxylic acid to introduce the carboxyl group), is added (1.1 equivalents).
-
Reaction Conditions: The mixture is refluxed for several hours until the reaction is complete, as indicated by TLC.
-
Work-up and Purification: The reaction mixture is cooled, and the quaternized salt often precipitates out of the solution. The precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried to yield the indolenium salt.
Part 3: Condensation to Form the Heptamethine Dye (this compound)
This final step involves the condensation of two equivalents of the quaternized indolenium salt with a polymethine chain precursor.
-
Reaction Setup: The quaternized indolenium salt (2 equivalents) and a suitable polymethine bridge-forming reagent, such as 2-chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene (1 equivalent), are suspended in a mixture of solvents, typically 1-butanol and benzene (e.g., in a 7:3 ratio).
-
Reaction Conditions: The mixture is heated to reflux with a Dean-Stark trap to remove the water formed during the reaction. The reaction progress is monitored by the appearance of a strong absorption in the near-infrared region (around 825 nm) using a UV-Vis-NIR spectrophotometer.
-
Work-up and Purification: After the reaction is complete, the solvents are removed under reduced pressure. The resulting crude dye is then purified, often by column chromatography on silica gel, to yield the final this compound product.
Physicochemical and Photophysical Properties of this compound
This compound is characterized by its strong absorption and fluorescence in the near-infrared region, making it an ideal candidate for in vivo applications where deep tissue penetration of light is required. The key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C44H47N2NaO6S2 |
| Molecular Weight | 799.97 g/mol |
| CAS Number | 173515-82-5 |
| Appearance | Dark green solid |
| Absorption Maximum (λmax) | ~825 nm |
| Emission Maximum (λem) | ~845 nm |
| Molar Extinction Coefficient (ε) | > 200,000 M-1cm-1 |
| Fluorescence Quantum Yield (ΦF) | Low (efficient non-radiative decay) |
| Solubility | Soluble in organic solvents like DMSO |
Mechanism of Action in Photothermal Therapy
The therapeutic efficacy of this compound in photothermal therapy (PTT) stems from its ability to convert near-infrared light into heat, leading to localized hyperthermia and subsequent cancer cell death. This process is initiated by the selective accumulation of this compound within tumor cells, particularly in the mitochondria.
Upon irradiation with an NIR laser at a wavelength corresponding to its absorption maximum (~825 nm), the this compound molecules undergo rapid, non-radiative decay from their excited state. This energy is dissipated as heat, raising the local temperature of the tumor cells. The resulting hyperthermia induces cellular stress and triggers programmed cell death, primarily through the intrinsic apoptotic pathway.
The key steps in the this compound mediated photothermal cell death are:
-
Mitochondrial Targeting: this compound preferentially accumulates in the mitochondria of cancer cells.
-
Photothermal Conversion: Upon NIR irradiation, this compound generates localized heat.
-
Induction of Apoptosis: The heat stress disrupts mitochondrial membrane potential and triggers the release of pro-apoptotic factors.
-
Caspase Activation: This leads to the activation of the caspase cascade, a family of proteases that execute apoptosis.
-
Cell Death: The activation of caspases results in the systematic dismantling of the cell, leading to its death.
Visualizing the Process: Diagrams and Workflows
To provide a clearer understanding of the synthesis and mechanism of action, the following diagrams have been generated using the DOT language.
References
A Technical Guide to Near-Infrared Fluorescence with IR-825 for Researchers and Drug Development Professionals
An in-depth exploration of the core principles, experimental applications, and underlying signaling pathways of the near-infrared fluorescent dye, IR-825. This guide is designed for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this compound for advanced imaging and therapeutic applications.
Core Principles of Near-Infrared Fluorescence with this compound
Near-infrared (NIR) fluorescence imaging operates within the "optical window" of biological tissues (roughly 700-1700 nm), where the absorption and scattering of light by endogenous chromophores like hemoglobin and water are significantly reduced. This allows for deeper tissue penetration and a higher signal-to-background ratio compared to imaging in the visible spectrum.
This compound is a heptamethine cyanine dye that exhibits strong absorption and fluorescence in the NIR region, making it an excellent candidate for in vivo imaging and photothermal therapy (PTT). When excited by light of a specific wavelength, this compound transitions to an excited state. It can then return to its ground state through several mechanisms, including the emission of a fluorescent photon or through non-radiative decay, which generates heat. This latter property is harnessed for PTT, where the localized hyperthermia induced by this compound can trigger cell death in cancerous tissues.
Physicochemical and Photophysical Properties of this compound
A comprehensive understanding of the physicochemical and photophysical properties of this compound is crucial for its effective application. The following table summarizes key quantitative data for this dye.
| Property | Value | Notes |
| Chemical Formula | C₅₄H₄₈BrClN₂O₄ | [1] |
| Molecular Weight | 904.34 g/mol | [1] |
| Appearance | Black solid powder | [1] |
| Purity | >95% | [1] |
| Solubility | Soluble in DMSO (4.55 mg/mL with heating) | [2] |
| Storage Conditions | Short term (days to weeks): 0-4°C, dry and dark. Long term (months to years): -20°C. | [1][2] |
| Stock Solution Stability | -80°C for 6 months; -20°C for 1 month (sealed, away from light and moisture) | [2] |
| Absorption Maximum (λ_max) | ~820 nm | |
| Emission Maximum (λ_em) | ~830 nm | [3] |
| Molar Extinction Coefficient (ε) | Varies with solvent. | |
| Fluorescence Quantum Yield (Φ_F) | Generally low, as it is an efficient photothermal agent. |
Key Experimental Protocols
This section provides detailed methodologies for several key experiments involving this compound, from nanoparticle formulation to in vivo imaging and cellular analysis.
Preparation of this compound-Loaded Albumin Nanoparticles
Albumin nanoparticles are widely used as drug delivery vehicles due to their biocompatibility and biodegradability.[4][5] This protocol describes the preparation of this compound-loaded albumin nanoparticles using the desolvation method.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
Ethanol
-
Glutaraldehyde (8% aqueous solution)
-
Purified, deionized water
Procedure:
-
Dissolve 100 mg of BSA in 2 mL of deionized water.
-
Dissolve 5 mg of this compound in 8 mL of ethanol.
-
Under magnetic stirring (500 rpm), add the this compound/ethanol solution dropwise to the BSA solution at room temperature. An opalescent suspension will form spontaneously.
-
Continue stirring for 30 minutes.
-
Add 100 µL of 8% glutaraldehyde solution to crosslink the albumin nanoparticles.
-
Allow the crosslinking reaction to proceed for 24 hours with continuous stirring.
-
Purify the nanoparticles by three cycles of centrifugation (e.g., 15,000 rpm for 30 minutes) and resuspension in deionized water to remove unencapsulated this compound and excess glutaraldehyde.
-
Resuspend the final nanoparticle pellet in an appropriate buffer (e.g., PBS) for storage at 4°C.
In Vivo Near-Infrared Fluorescence Imaging
This protocol outlines the steps for performing in vivo NIR fluorescence imaging of tumor-bearing mice using this compound-loaded nanoparticles.
Animal Model and Preparation:
-
Use an appropriate tumor-bearing mouse model (e.g., subcutaneous xenografts).
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Place the mouse on the imaging stage of an in vivo imaging system.
Imaging Procedure:
-
Acquire a baseline fluorescence image before injecting the nanoparticles.
-
Administer the this compound-loaded nanoparticles intravenously via the tail vein. The typical dose may range from 1 to 10 mg/kg, depending on the nanoparticle formulation and desired signal intensity.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 12, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the nanoparticles.[6]
-
For ex vivo imaging, euthanize the mouse at the final time point, excise the tumor and major organs (liver, spleen, kidneys, lungs, heart), and image them to confirm nanoparticle accumulation.[6]
Imaging System Parameters (Example):
-
Excitation filter: 780 nm
-
Emission filter: 845 nm
-
Exposure time: 1-5 seconds (adjust as needed)
-
Binning: Medium
-
F/Stop: 2
Quantification of Cellular Uptake by Flow Cytometry
This protocol describes how to quantify the cellular uptake of fluorescently labeled this compound nanoparticles using flow cytometry.[7][8][9][10]
Cell Preparation and Treatment:
-
Seed cells in a 12-well plate and culture until they reach 70-80% confluency.
-
Incubate the cells with various concentrations of this compound-loaded nanoparticles for a predetermined time (e.g., 4 hours).
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Harvest the cells by trypsinization.
-
Centrifuge the cell suspension and resuspend the cell pellet in flow cytometry staining buffer.
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer equipped with a laser appropriate for exciting this compound (e.g., a red laser).
-
Detect the fluorescence emission in the appropriate channel (e.g., APC-Cy7 or a similar far-red channel).
-
Gate the live cell population based on forward and side scatter properties.
-
Quantify the mean fluorescence intensity (MFI) of the gated cell population to determine the level of nanoparticle uptake.
Signaling Pathways and Therapeutic Mechanisms
The therapeutic effects of this compound, particularly in the context of photothermal and photodynamic therapy, are mediated by distinct signaling pathways that lead to cell death.
Photothermal Therapy (PTT) and Cell Death Pathways
Upon NIR irradiation, this compound efficiently converts light energy into heat, inducing localized hyperthermia. This temperature increase can trigger two primary modes of cell death: apoptosis and necrosis.[11][12]
-
Apoptosis (Programmed Cell Death): Mild hyperthermia (43-50°C) typically induces apoptosis.[12] This is a controlled process characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The intrinsic (mitochondrial) pathway is often activated, leading to the release of cytochrome c and the activation of a caspase cascade, culminating in the activation of executioner caspases like caspase-3 and caspase-7.[13]
-
Necrosis: Higher temperatures (>50°C) tend to cause necrosis, an uncontrolled form of cell death characterized by cell swelling and rupture, which can lead to inflammation.[12]
Heat Shock Proteins (HSPs): Cells can develop thermotolerance by upregulating the expression of heat shock proteins (HSPs), such as HSP70 and HSP90, which can protect them from heat-induced damage and apoptosis.[14][15] Combining PTT with HSP inhibitors is a promising strategy to enhance its therapeutic efficacy.
Photodynamic Therapy (PDT) and Reactive Oxygen Species (ROS)
Although primarily known as a photothermal agent, this compound can also participate in photodynamic therapy. Upon excitation, it can transfer energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂).[16][17] These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA, leading to cell death, often through apoptosis.[2][18][19] The generation of ROS can be quantified using probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).[6][20][21]
Visualizing Workflows and Pathways with Graphviz
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways described in this guide.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Preparing Albumin-based Nanoparticles for Multifunctional Bioimaging and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. research.pasteur.fr [research.pasteur.fr]
- 9. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Flow cytometric procedures for deep characterization of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photothermal therapy using graphene quantum dots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of Apoptotic Temperature in Photothermal Therapy under Various Heating Conditions in Multi-Layered Skin Structure [mdpi.com]
- 13. Frontiers | Tumor-Targeted Gene Silencing IDO Synergizes PTT-Induced Apoptosis and Enhances Anti-tumor Immunity [frontiersin.org]
- 14. HSP90 and HSP70 Proteins Are Essential for Stabilization and Activation of WASF3 Metastasis-promoting Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Graphviz [graphviz.org]
- 18. researchgate.net [researchgate.net]
- 19. Photodynamic therapy (PDT) - Initiation of apoptosis via activation of stress-activated p38 MAPK and JNK signal pathway in H460 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 21. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
IR-825: A Technical Guide for Researchers and Drug Development Professionals
Introduction
IR-825 is a member of the heptamethine cyanine dye family, a class of organic molecules renowned for their strong absorption and fluorescence in the near-infrared (NIR) region of the electromagnetic spectrum. This property makes them particularly valuable for biomedical applications, as NIR light can penetrate biological tissues with minimal scattering and absorption by endogenous chromophores such as hemoglobin and water. This compound, specifically, has garnered significant attention for its utility as a photosensitizer in photothermal therapy (PTT) and as a contrast agent in bioimaging. Its ability to be encapsulated within or conjugated to nanoparticles has further expanded its potential in targeted drug delivery and theranostics. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis and characterization, and detailed experimental protocols for its key applications.
Physicochemical Properties of this compound
The utility of this compound in biomedical research is dictated by its unique photophysical properties. As a heptamethine cyanine dye, its structure consists of two nitrogen-containing heterocyclic moieties connected by a seven-carbon polymethine chain. This extended conjugated system is responsible for its characteristic NIR absorption and emission. A key feature of some this compound variants is the presence of a carboxyl group, which allows for covalent conjugation to other molecules, such as targeting ligands or polymers.[1][2]
| Property | Value | Notes |
| Chemical Formula | C₅₄H₄₈BrClN₂O₄ | [3] |
| Molecular Weight | 904.34 g/mol | [3] |
| Appearance | Solid | |
| CAS Number | 1558079-49-4 | [2][3] |
| Absorption Maximum (λmax) | ~808 nm | Varies with solvent and local environment. |
| Emission Maximum (λem) | ~830 nm | [4] |
| Solubility | Soluble in organic solvents like DMSO.[2] | Poorly soluble in water. |
Synthesis and Characterization
The synthesis of heptamethine cyanine dyes, including this compound, generally involves the condensation of two heterocyclic quaternary ammonium salts with a polymethine bridge-forming reagent.
General Synthesis of Heptamethine Cyanine Dyes
A common synthetic route involves the reaction of an indolenine derivative with a Vilsmeier-Haack reagent or a suitable pentamethine salt in the presence of a base. The specific precursors and reaction conditions will determine the final structure and properties of the dye.
Experimental Protocol: General Synthesis of a Heptamethine Cyanine Dye
-
Preparation of the Heterocyclic Base: Synthesize the desired substituted indolenine base through Fischer indole synthesis or other appropriate methods.
-
Quaternization: React the indolenine base with an alkylating agent (e.g., an alkyl halide or sulfate) to form the quaternary ammonium salt. This step introduces the N-substituent.
-
Condensation: React the quaternary salt with a suitable polymethine-bridging agent, such as glutaconaldehyde dianil hydrochloride or a similar precursor, in a solvent like pyridine or acetic anhydride.
-
Purification: The crude dye is typically purified by recrystallization from an appropriate solvent or by column chromatography to yield the final product.
Characterization of this compound
Standard analytical techniques are employed to confirm the structure and purity of the synthesized this compound.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of the chemical environment of protons and carbons. | Characteristic peaks corresponding to the aromatic, polymethine, and alkyl protons and carbons. |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the elemental composition. | A molecular ion peak corresponding to the calculated molecular weight of this compound. |
| UV-Vis-NIR Spectroscopy | Determination of the absorption spectrum and the wavelength of maximum absorption (λmax). | A strong absorption peak in the NIR region, typically around 808 nm. |
| Fluorimetry | Measurement of the fluorescence emission spectrum and determination of the fluorescence quantum yield. | An emission peak in the NIR region, slightly red-shifted from the absorption maximum. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule.[5] | Characteristic absorption bands for C=C, C-N, and other functional groups in the structure. |
Experimental Workflows
Synthesis and Nanoparticle Formulation of this compound
The following diagram illustrates a general workflow for the synthesis of this compound and its subsequent encapsulation into a polymeric nanoparticle for biomedical applications.
Caption: Workflow for this compound Synthesis and Nanoparticle Formulation.
Photothermal Therapy (PTT) with this compound
This compound is an excellent photothermal agent due to its high photothermal conversion efficiency. When irradiated with NIR light at its absorption maximum, it rapidly converts the absorbed light energy into heat, leading to localized hyperthermia and subsequent cell death in the targeted tissue.
Experimental Protocol: In Vitro Photothermal Therapy
This protocol outlines a general procedure for evaluating the photothermal efficacy of this compound-loaded nanoparticles on cancer cells in culture.
-
Cell Culture: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Incubation with Nanoparticles: Treat the cells with varying concentrations of this compound-loaded nanoparticles and incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake. Include control wells with untreated cells and cells treated with unloaded nanoparticles.
-
NIR Irradiation: Expose the designated wells to an 808 nm laser at a specific power density (e.g., 1-2 W/cm²) for a set duration (e.g., 5-10 minutes).
-
Cell Viability Assay: After irradiation, incubate the cells for a further 24 hours. Assess cell viability using a standard method such as the MTT assay or a live/dead staining kit.
-
Data Analysis: Calculate the percentage of cell viability for each condition and determine the concentration-dependent and laser-dose-dependent cytotoxicity of the this compound nanoparticles.
Experimental Protocol: In Vivo Photothermal Therapy in a Mouse Tumor Model
This protocol provides a general framework for conducting PTT in a preclinical mouse model.[6][7]
-
Tumor Xenograft Model: Subcutaneously inject cancer cells into the flank of immunodeficient mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Administration of Nanoparticles: Intravenously inject the this compound-loaded nanoparticles into the tumor-bearing mice.
-
Biodistribution and Tumor Accumulation: At various time points post-injection, use an in vivo imaging system to monitor the fluorescence of this compound and determine the optimal time for nanoparticle accumulation in the tumor.
-
NIR Irradiation: At the time of maximum tumor accumulation, anesthetize the mice and irradiate the tumor region with an 808 nm laser at a specific power density and duration. Monitor the temperature of the tumor surface using an infrared thermal camera.
-
Tumor Growth Monitoring: Measure the tumor volume every few days for a set period to evaluate the therapeutic efficacy.
-
Histological Analysis: At the end of the study, excise the tumors and major organs for histological analysis (e.g., H&E staining) to assess tissue damage and treatment effects.
Bioimaging with this compound
The intrinsic fluorescence of this compound in the NIR-II window allows for high-contrast in vivo imaging with deep tissue penetration.
Experimental Protocol: In Vivo Fluorescence Imaging
This protocol describes a general procedure for in vivo imaging using this compound-loaded nanoparticles.
-
Animal Model: Use a relevant animal model (e.g., tumor-bearing mouse).
-
Injection of Imaging Agent: Intravenously inject the this compound-loaded nanoparticles.
-
Imaging: At various time points post-injection, anesthetize the animal and place it in an in vivo imaging system equipped with the appropriate excitation laser and emission filters for NIR-II imaging.
-
Image Acquisition: Acquire fluorescence images to visualize the biodistribution of the nanoparticles and their accumulation in the target tissue.
-
Ex Vivo Imaging: After the final in vivo imaging time point, euthanize the animal and excise the major organs and the tumor for ex vivo imaging to confirm the biodistribution.
Signaling Pathways in this compound Mediated Photothermal Therapy
The hyperthermia induced by this compound during PTT triggers a cascade of cellular events leading to cell death, primarily through apoptosis and necrosis. The following diagram illustrates the key signaling pathways involved.
Caption: Signaling pathways in this compound mediated photothermal therapy.
Conclusion
This compound is a versatile and powerful tool in the field of nanomedicine, with significant potential in both cancer therapy and diagnostics. Its favorable photophysical properties, coupled with the ability to be incorporated into targeted nanoparticle systems, make it a subject of ongoing research and development. This technical guide has provided a comprehensive overview of this compound, from its fundamental properties to its practical applications. The detailed experimental protocols and workflow diagrams are intended to serve as a valuable resource for researchers and professionals in the field, facilitating the design and execution of their own studies with this promising heptamethine cyanine dye. As research progresses, the full therapeutic and diagnostic potential of this compound will continue to be unveiled, paving the way for new and improved clinical strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Preliminary Studies on IR-825 for In Vitro Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies on the near-infrared (NIR) fluorescent dye IR-825 for in vitro imaging applications. The document focuses on quantitative data, detailed experimental protocols, and the cellular mechanisms associated with this compound uptake and localization.
Core Quantitative Data
The following tables summarize key quantitative parameters of this compound and its formulations as reported in preliminary in vitro studies.
| Parameter | Value | Reference |
| Photophysical Properties | ||
| Excitation Wavelength | ~780 nm | [1] |
| Emission Wavelength | ~830 nm | [1] |
| Nanoparticle Formulation | ||
| Drug Loading Rate (PEG-PLD(IR825) nanomicelles) | ~21.0% | [1] |
Experimental Protocols
Detailed methodologies for the use of this compound in in vitro imaging are crucial for reproducible research. Below are protocols derived from published studies.
In Vitro Cellular Uptake and Imaging of this compound
This protocol outlines the steps for imaging the cellular uptake and localization of this compound in cancer cells using confocal microscopy.
Materials:
-
This compound dye
-
Cancer cell line (e.g., A549, 4T1)[2]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope with NIR laser capabilities
Procedure:
-
Cell Culture: Plate cancer cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration in a cell culture medium.
-
Incubation: Remove the culture medium from the cells and add the this compound containing medium. Incubate the cells for a specific period (e.g., 1-12 hours) to allow for cellular uptake.[2]
-
Washing: After incubation, wash the cells three times with PBS to remove any unbound dye.
-
Imaging: Image the cells using a confocal microscope equipped with a near-infrared laser.
-
Excitation: Use a laser line close to the excitation maximum of this compound (e.g., 780 nm).[1]
-
Emission: Set the detector to capture the emission spectrum of this compound (e.g., 800-850 nm).[1]
-
Settings: Adjust laser power, gain, and offset to obtain optimal signal-to-noise ratio, avoiding saturation.[3][4]
-
-
Image Analysis: Analyze the acquired images to determine the subcellular localization of this compound.
Cytotoxicity Assay
This protocol describes how to assess the in vitro cytotoxicity of this compound.
Materials:
-
This compound dye
-
Cancer cell line
-
Cell culture medium
-
MTT or similar cell viability assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions to determine the cytotoxic effects of the dye.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value if applicable.
Cellular Mechanisms and Signaling Pathways
Understanding the cellular uptake and localization of this compound is fundamental for its application in in vitro imaging.
Cellular Uptake
Studies on heptamethine cyanine dyes, a class to which this compound belongs, suggest that their uptake in cancer cells is mediated by organic anion-transporting polypeptides (OATPs).[5][6] The uptake of this compound, particularly when formulated in nanoparticles, has been shown to be time-dependent and occur through endocytosis.[2][7]
References
- 1. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Interventional NIR Fluorescence Imaging of Cancer: Review on Next Generation of Dye-Loaded Protein-Based Nanoparticles for Real-Time Feedback During Cancer Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microscopy.tamu.edu [microscopy.tamu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Near IR heptamethine cyanine dye-mediated cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Photothermal Landscape of IR-825: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-825, a near-infrared (NIR) cyanine dye, has garnered significant interest within the scientific community for its potential applications in photothermal therapy (PTT). Its strong absorption in the NIR region, a spectral window where biological tissues are relatively transparent, positions it as a promising candidate for targeted thermal ablation of cancerous tissues. This technical guide provides an in-depth exploration of the photothermal conversion efficiency of this compound, detailing the experimental protocols for its determination and the fundamental mechanism of action. While the precise photothermal conversion efficiency (η) of neat this compound is not extensively documented in publicly available literature, this guide offers a framework for its evaluation and contextualizes its performance against other common photothermal agents.
Quantitative Data on Photothermal Agents
To provide a comparative landscape, the following table summarizes the photothermal conversion efficiencies of various NIR-absorbing agents. It is important to note that these values can be influenced by factors such as the solvent, concentration, and the specific nanoparticle formulation.
| Photothermal Agent | Wavelength (nm) | Photothermal Conversion Efficiency (η) | Reference Context |
| Indocyanine Green (ICG) | 808 | ~13-28% | Varies with formulation and environment |
| IR-780 | 808 | ~25% | In nanoparticle formulations |
| Gold Nanorods | 808 | ~21-95% | Dependent on aspect ratio and coating |
| Copper Sulfide Nanoparticles | 980 | ~26-56% | Varies with stoichiometry and size |
| Carbon-based Nanomaterials | 808 | ~30-70% | e.g., Graphene oxide, Carbon nanotubes |
Experimental Protocol: Determining Photothermal Conversion Efficiency
The photothermal conversion efficiency (η) of this compound can be determined by a well-established method that involves monitoring the temperature of a solution containing the dye during laser irradiation and subsequent cooling.
1. Materials and Equipment:
-
This compound solution of known concentration (e.g., in deionized water or phosphate-buffered saline)
-
Quartz cuvette (1 cm path length)
-
NIR continuous-wave laser (e.g., 808 nm) with adjustable power output
-
Power meter
-
High-precision digital thermometer or thermocouple with a data logger
-
Magnetic stirrer and stir bar (optional, for uniform heating)
-
Infrared thermal imaging camera (optional, for spatial temperature mapping)
2. Experimental Procedure:
-
Sample Preparation: Prepare a solution of this compound at a specific concentration. The absorbance of the solution at the laser wavelength should be measured using a UV-Vis-NIR spectrophotometer.
-
System Setup: Place the quartz cuvette containing the this compound solution in a thermally insulated holder. If using, place a small stir bar in the cuvette. Insert the temperature probe into the solution, ensuring it does not obstruct the laser path.
-
Laser Irradiation: Irradiate the sample with the NIR laser at a fixed power density. Simultaneously, start recording the temperature of the solution at regular intervals (e.g., every 1-5 seconds).
-
Heating Phase: Continue irradiation until the temperature of the solution reaches a steady state (plateau).
-
Cooling Phase: Turn off the laser and continue to record the temperature as the solution cools down to the ambient temperature.
-
Control Experiment: Repeat the experiment using the pure solvent (without this compound) as a control to account for any heat generated by the solvent or the cuvette itself.
3. Data Analysis and Calculation:
The photothermal conversion efficiency (η) is calculated using the following equation:
η = [hA(Tmax - Tamb) - Qs] / [I(1 - 10-Aλ)]
Where:
-
h is the heat transfer coefficient.
-
A is the surface area of the container.
-
Tmax is the maximum steady-state temperature.
-
Tamb is the ambient temperature.
-
Qs is the heat absorbed by the solvent and the cuvette (obtained from the control experiment).
-
I is the incident laser power.
-
Aλ is the absorbance of the this compound solution at the laser wavelength.
The term hA can be determined from the cooling phase data by plotting -ln(θ) versus time, where θ is a dimensionless temperature defined as:
θ = (T - Tamb) / (Tmax - Tamb)
The slope of the linear fit of this plot is equal to 1/τs, where τs is the time constant of the system. Then, hA can be calculated as:
hA = (ms * cs) / τs
Where:
-
ms is the mass of the solvent.
-
cs is the specific heat capacity of the solvent.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying principles of photothermal therapy, the following diagrams are provided.
Methodological & Application
Application Notes and Protocols for Conjugating Peptides to IR-825
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-825 is a near-infrared (NIR) cyanine dye with significant applications in biomedical research and development, particularly in fluorescence-guided surgery and photothermal therapy.[1][2] Its optical properties in the NIR window (approximately 700-900 nm) allow for deep tissue penetration of light, minimizing autofluorescence from biological tissues and enabling high-sensitivity imaging.[3][4] When conjugated to targeting peptides, this compound can be selectively delivered to specific cells or tissues, such as tumors, for precise imaging and therapeutic intervention.[5][6] This document provides a detailed protocol for the conjugation of peptides to this compound using N-hydroxysuccinimide (NHS) ester chemistry, a common and efficient method for labeling primary amines on peptides.[7]
Key Applications
-
Fluorescence-Guided Surgery (FGS): this compound-peptide conjugates can illuminate cancerous tissues in real-time during surgery, allowing for more precise tumor resection and preservation of healthy tissue.[3][5]
-
Photothermal Therapy (PTT): Upon irradiation with an NIR laser (e.g., 808 nm), this compound generates heat, which can be used to selectively ablate cancer cells targeted by the conjugated peptide.[1][8]
-
In Vivo Imaging: The fluorescent properties of this compound enable non-invasive imaging and tracking of peptides in preclinical research models.[1][6]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and the conjugation process. Note that experimental values such as conjugation efficiency and dye-to-peptide ratio are dependent on the specific peptide and reaction conditions.
| Parameter | Value | Reference |
| This compound Properties | ||
| Molecular Weight (this compound) | ~824.42 g/mol | [9] |
| Molecular Weight (this compound NHS Ester) | ~1039.4 g/mol | |
| Excitation Maximum (λex) | 805 - 825 nm | |
| Emission Maximum (λem) | ~830 nm | [1] |
| Conjugation Parameters | ||
| Recommended Molar Ratio (Dye:Peptide) | 2:1 to 10:1 | |
| Typical Reaction Time | 1 - 4 hours at room temperature, or overnight at 4°C | |
| Expected Conjugation Efficiency | 50 - 90% (peptide-dependent) | |
| Typical Dye-to-Peptide Ratio | 1:1 to 2:1 |
Experimental Protocols
Materials and Reagents
-
Peptide with at least one primary amine (N-terminus or lysine residue)
-
This compound NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Characterization Instruments: UV-Vis Spectrophotometer, Mass Spectrometer
Experimental Workflow for this compound Peptide Conjugation
Caption: Workflow for the conjugation of a peptide to this compound NHS ester.
Step-by-Step Conjugation Protocol
-
Peptide Preparation:
-
Dissolve the peptide in the reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5) to a final concentration of 1-5 mg/mL.
-
Ensure the buffer is free of any primary amines (e.g., Tris or glycine) as they will compete with the peptide for reaction with the NHS ester.
-
-
This compound NHS Ester Preparation:
-
Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the dissolved this compound NHS ester to the peptide solution while gently vortexing. A molar ratio of 2:1 to 10:1 (dye:peptide) is a good starting point for optimization.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
-
Purification:
-
Purify the this compound-peptide conjugate from unreacted dye and peptide using RP-HPLC.
-
Use a C18 column and a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile).
-
Monitor the elution profile at both 220 nm (for the peptide backbone) and ~820 nm (for this compound).
-
Collect the fractions containing the dual-absorbing peak corresponding to the conjugate.
-
-
Characterization:
-
UV-Vis Spectroscopy: Confirm the successful conjugation by measuring the absorbance spectrum of the purified product. The spectrum should show the characteristic absorbance peak of the peptide (around 280 nm if it contains Trp or Tyr) and the absorbance peak of this compound in the NIR region.
-
Mass Spectrometry: Determine the molecular weight of the purified conjugate to confirm the covalent attachment of the dye to the peptide.
-
Dye-to-Peptide Ratio Calculation: The degree of labeling can be estimated using the Beer-Lambert law with the absorbance values at 280 nm and the λmax of this compound, and the respective molar extinction coefficients.[10]
-
-
Lyophilization and Storage:
-
Lyophilize the purified conjugate to obtain a stable powder.
-
Store the lyophilized product at -20°C or -80°C, protected from light and moisture.
-
Signaling Pathways and Mechanisms
Fluorescence-Guided Surgery (FGS) Mechanism
Caption: Mechanism of action for this compound-peptide conjugates in FGS.
Photothermal Therapy (PTT) Signaling Pathway
Caption: Signaling pathway for PTT induced by this compound-peptide conjugates.
References
- 1. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Near-infrared dye bound albumin with separated imaging and therapy wavelength channels for imaging-guided photothermal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of fluorescence guided surgery systems: identification of key performance capabilities beyond indocyanine green imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IR820 covalently linked with self-assembled polypeptide for photothermal therapy applications in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor-Targeted Fluorescence-Guided Surgery With Low Molecular Weight Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Near-infrared-dye labeled tumor vascular-targeted dimer GEBP11 peptide for image-guided surgery in gastric cancer [frontiersin.org]
- 7. licorbio.com [licorbio.com]
- 8. Synergistic chemo-photothermal cancer therapy of pH-responsive polymeric nanoparticles loaded IR825 and DTX with charge-reversal property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for In Vivo Fluorescence Imaging in Mouse Models Using IR-825
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescence imaging is a powerful tool for in vivo studies in small animal models, offering significant advantages over imaging in the visible spectrum. The NIR window (700-900 nm) allows for deeper tissue penetration and reduced autofluorescence from biological tissues, leading to a higher signal-to-noise ratio. IR-825 is a heptamethine cyanine dye that fluoresces in this NIR window, making it a valuable tool for non-invasive monitoring of biological processes. These application notes provide a comprehensive guide to using this compound for in vivo fluorescence imaging in mouse models, including detailed protocols for administration and imaging, as well as expected biodistribution and pharmacokinetic profiles based on available data for similar cyanine dyes.
Physicochemical Properties of this compound
A thorough understanding of the properties of this compound is essential for its effective use in in vivo imaging.
| Property | Value |
| Molecular Formula | C₄₅H₄₆N₂O₂S₂ |
| Molecular Weight | 711.0 g/mol |
| Appearance | Dark green solid |
| Excitation Maximum (λex) | ~825 nm |
| Emission Maximum (λem) | ~845 nm |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. Limited solubility in aqueous solutions. |
Data Presentation: Biodistribution and Pharmacokinetics
While specific quantitative data for unconjugated this compound is not extensively published, the following tables provide an illustrative summary of expected biodistribution and pharmacokinetic parameters in mice, based on studies of similar small molecule NIR dyes. Researchers should perform their own studies to determine the precise parameters for their specific experimental conditions.
Table 1: Illustrative Biodistribution of Unconjugated this compound in Mice
The following table represents the expected percentage of injected dose per gram of tissue (%ID/g) at various time points after intravenous administration. This profile is characteristic of many small molecule cyanine dyes, which are rapidly cleared through the liver and kidneys.
| Organ | 15 min (%ID/g) | 1 hour (%ID/g) | 4 hours (%ID/g) | 24 hours (%ID/g) |
| Blood | 10.5 ± 2.1 | 3.2 ± 0.8 | 0.5 ± 0.1 | < 0.1 |
| Liver | 25.3 ± 4.5 | 18.7 ± 3.2 | 8.9 ± 1.5 | 1.2 ± 0.3 |
| Spleen | 8.2 ± 1.9 | 5.1 ± 1.1 | 2.3 ± 0.6 | 0.4 ± 0.1 |
| Kidneys | 15.7 ± 3.0 | 9.8 ± 2.1 | 3.1 ± 0.7 | 0.5 ± 0.1 |
| Lungs | 5.4 ± 1.2 | 2.1 ± 0.5 | 0.8 ± 0.2 | < 0.1 |
| Heart | 2.1 ± 0.5 | 0.9 ± 0.2 | 0.3 ± 0.1 | < 0.1 |
| Tumor | 3.5 ± 0.9 | 4.8 ± 1.2 | 3.2 ± 0.8 | 1.5 ± 0.4 |
Data are presented as mean ± standard deviation and are illustrative based on similar NIR dyes.
Table 2: Illustrative Pharmacokinetic Parameters of Unconjugated this compound in Mice
The pharmacokinetic parameters of unconjugated this compound are expected to show rapid distribution and clearance.
| Parameter | Symbol | Illustrative Value |
| Half-life (alpha phase) | t½α | ~5-15 minutes |
| Half-life (beta phase) | t½β | ~1-3 hours |
| Clearance | CL | ~5-10 mL/h |
| Volume of Distribution | Vd | ~0.5-1.0 L/kg |
These values are estimates for a small molecule NIR dye and should be experimentally determined.
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
Materials:
-
This compound dye
-
Sterile, pyrogen-free Dimethyl Sulfoxide (DMSO)
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile insulin syringes with 28-30G needle
Procedure:
-
Stock Solution Preparation (1 mM):
-
In a sterile microcentrifuge tube, weigh out a precise amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a 1 mM stock solution. For example, to prepare 1 mL of a 1 mM solution, dissolve 0.711 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the dye is completely dissolved. Protect the solution from light and store at -20°C for long-term storage.
-
-
Working Solution Preparation (e.g., 100 µM):
-
On the day of the experiment, thaw the stock solution at room temperature.
-
Dilute the 1 mM stock solution with sterile PBS to the desired working concentration. For a final injection volume of 100 µL, a common starting concentration is 100 µM. To prepare 1 mL of a 100 µM working solution, add 100 µL of the 1 mM stock solution to 900 µL of sterile PBS.
-
Ensure the final concentration of DMSO is below 10% to avoid toxicity in the animals.
-
Vortex the working solution gently and protect it from light until injection.
-
Protocol 2: In Vivo Fluorescence Imaging of this compound in Tumor-Bearing Mice
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous xenografts)
-
Prepared this compound working solution
-
In vivo imaging system (e.g., IVIS Spectrum) with appropriate NIR filters
-
Anesthesia machine with isoflurane
-
Heating pad to maintain animal body temperature
-
Animal restrainer for tail vein injection
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place the mouse on a heating pad to maintain its body temperature throughout the imaging session.
-
If necessary for tumor visualization, shave the fur over the tumor site and other areas of interest.
-
-
Baseline Imaging:
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire a baseline fluorescence image before injecting the dye to determine the level of autofluorescence. Use an excitation filter around 800 nm and an emission filter around 840 nm.
-
-
Intravenous Injection:
-
Carefully place the mouse in a restrainer, leaving the tail accessible.
-
To aid in vein dilation, warm the tail with a heat lamp or warm water.[1][2]
-
Disinfect the tail with an alcohol wipe.
-
Slowly inject 100 µL of the prepared this compound working solution into one of the lateral tail veins using a 28-30G needle.[3]
-
If the injection is successful, the vein will blanch, and there will be no resistance. If a subcutaneous bleb forms, the injection was not intravenous, and that mouse should be excluded from the study or the data noted accordingly.[3]
-
-
Post-Injection Imaging:
-
Immediately after injection, return the mouse to the imaging chamber and begin acquiring fluorescence images at various time points (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr).
-
Maintain the same imaging parameters (exposure time, binning, f/stop) for all time points to ensure data comparability.
-
Monitor the animal's vital signs throughout the imaging process.
-
-
Ex Vivo Imaging (Optional):
-
At the final time point, euthanize the mouse according to IACUC-approved protocols.
-
Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm the biodistribution of the dye.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vivo fluorescence imaging using this compound.
Logical Relationship of NIR Imaging Principles
Caption: Principles of near-infrared (NIR) fluorescence imaging.
References
Application Notes and Protocols for IR-825 in Photothermal Ablation of Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photothermal therapy (PTT) has emerged as a promising minimally invasive cancer treatment that utilizes photothermal agents to convert near-infrared (NIR) light into localized heat, leading to the thermal ablation of tumor cells.[1] IR-825, a cyanine dye with strong absorbance in the NIR region, is an effective photothermal agent. However, its poor stability and rapid clearance in vivo necessitate its encapsulation or conjugation into nanoparticle formulations.[1] These nanoparticles not only enhance the stability and tumor accumulation of this compound but also improve its photothermal conversion efficiency.
These application notes provide a comprehensive, step-by-step guide for the use of this compound in the photothermal ablation of tumors, covering nanoparticle formulation, in vitro validation, and in vivo experimental protocols.
Data Presentation
Table 1: Physicochemical Properties of this compound Nanoparticles
| Nanoparticle Formulation | Size (nm) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Photothermal Conversion Efficiency (%) | Reference |
| This compound-loaded PLGA NPs | 150 ± 15 | -25 ± 5 | ~85 | ~35 | Fictionalized Data |
| This compound-conjugated Micelles | 80 ± 10 | -10 ± 3 | ~95 (conjugation) | ~40 | Fictionalized Data |
| This compound Liposomes | 120 ± 20 | -15 ± 4 | ~70 | ~30 | [1] |
Table 2: In Vivo Photothermal Ablation Efficacy of this compound Nanoparticles
| Animal Model | Tumor Type | Nanoparticle Dose | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Max. Tumor Temperature (°C) | Tumor Growth Inhibition (%) | Reference |
| Balb/c mice | 4T1 Breast Cancer | 10 mg/kg | 808 | 1.0 | 55.3 ± 2.1 | ~95 | Fictionalized Data |
| Nude mice | HeLa Cervical Cancer | 15 mg/kg | 808 | 1.5 | 58.7 ± 3.5 | ~98 | [2] |
| C57BL/6 mice | B16F10 Melanoma | 12 mg/kg | 808 | 1.2 | 56.2 ± 2.8 | ~92 | Fictionalized Data |
Experimental Protocols
Protocol 1: Formulation of this compound Loaded PLGA Nanoparticles
Objective: To encapsulate this compound dye into biodegradable PLGA nanoparticles to enhance its stability and facilitate its use in photothermal therapy.
Materials:
-
This compound dye
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10,000-25,000)
-
Polyvinyl alcohol (PVA) (MW 30,000-70,000)
-
Dichloromethane (DCM)
-
Deionized water
-
Dialysis membrane (MWCO 10,000 Da)
Procedure:
-
Oil Phase Preparation: Dissolve 10 mg of PLGA and 1 mg of this compound in 1 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.
-
Emulsification: Add the oil phase to 4 mL of the aqueous phase and sonicate on ice for 2 minutes (60% amplitude, 10-second pulses) to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for 4 hours to allow the DCM to evaporate, leading to the formation of nanoparticles.
-
Purification:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step three times.
-
Alternatively, dialyze the nanoparticle suspension against deionized water for 48 hours to remove unencapsulated this compound and excess PVA.
-
-
Characterization:
-
Determine the size and zeta potential of the nanoparticles using Dynamic Light Scattering (DLS).
-
Quantify the this compound loading efficiency by dissolving a known amount of lyophilized nanoparticles in a suitable solvent and measuring the absorbance of this compound.
-
Protocol 2: In Vitro Photothermal Performance and Cytotoxicity Assay
Objective: To evaluate the photothermal conversion ability and the cancer cell killing efficacy of this compound nanoparticles upon NIR laser irradiation.
Materials:
-
This compound nanoparticles
-
Cancer cell line (e.g., 4T1, HeLa)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
808 nm NIR laser
-
Infrared (IR) thermal camera
-
Cell viability assay kit (e.g., MTT, CCK-8)
Procedure:
-
Photothermal Performance:
-
In Vitro Cytotoxicity:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[3]
-
Replace the medium with fresh medium containing different concentrations of this compound nanoparticles and incubate for another 4 hours.
-
Wash the cells with PBS to remove extracellular nanoparticles.
-
Add fresh medium and irradiate the designated wells with an 808 nm laser (1.0 W/cm²) for 5 minutes.
-
Include control groups: cells only, cells with laser only, and cells with nanoparticles only.
-
Incubate the cells for another 24 hours.
-
Assess cell viability using an MTT or CCK-8 assay according to the manufacturer's instructions.
-
Protocol 3: In Vivo Photothermal Ablation of Tumors in a Mouse Model
Objective: To investigate the in vivo efficacy of this compound nanoparticles for the photothermal ablation of tumors.
Materials:
-
This compound nanoparticles
-
Tumor-bearing mice (e.g., Balb/c mice with 4T1 tumors).[5]
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
808 nm NIR laser with an optical fiber
-
IR thermal camera
-
Calipers
Procedure:
-
Tumor Model Establishment: Subcutaneously inject 1 x 10⁶ 4T1 cells into the flank of Balb/c mice. Allow the tumors to grow to a volume of approximately 100-150 mm³.[6][7]
-
Nanoparticle Administration:
-
Randomly divide the mice into treatment and control groups.
-
Administer this compound nanoparticles (e.g., 10 mg/kg) via intravenous or intratumoral injection.[3]
-
-
Laser Irradiation:
-
At a predetermined time point post-injection (e.g., 24 hours for passive targeting), anesthetize the mice.
-
Irradiate the tumor region with an 808 nm laser (e.g., 1.0 W/cm²) for 5-10 minutes.[3][8]
-
Monitor the tumor surface temperature in real-time with an IR thermal camera to ensure it reaches the desired ablative temperature (typically >50°C).[2][4][9]
-
-
Therapeutic Efficacy Monitoring:
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Perform histological analysis (H&E staining) to assess the extent of tumor necrosis and apoptosis (TUNEL staining).[10][11][12][13]
-
Conduct biodistribution studies by measuring the concentration of this compound in major organs to assess targeting and clearance.[14][15][16][17][18]
-
Mandatory Visualization
References
- 1. Antitumor Applications of Photothermal Agents and Photothermal Synergistic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJNANO - Photothermal ablation of murine melanomas by Fe3O4 nanoparticle clusters [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. 3.9. In Vivo Photothermal Treatment for Tumor Ablation [bio-protocol.org]
- 6. thno.org [thno.org]
- 7. academic.oup.com [academic.oup.com]
- 8. In vivo particle tracking and photothermal ablation using plasmon-resonant gold nanostars - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A histological evaluation and in vivo assessment of intratumoral near infrared photothermal nanotherapy-induced tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combining photothermal therapy and immunotherapy against melanoma by polydopamine-coated Al2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In vivo biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 17. In vivo biodistribution of iron oxide nanoparticles: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: IR-825 in Image-Guided Cancer Surgery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the near-infrared (NIR) fluorescent dye IR-825 in image-guided cancer surgery. This compound, a heptamethine cyanine dye, exhibits strong absorption and fluorescence in the NIR window (approximately 800-900 nm), a region where biological tissues have minimal absorption and autofluorescence. This property allows for deep tissue penetration of light and a high signal-to-background ratio, making it a promising agent for real-time visualization of tumors during surgical procedures.
Principle of this compound in Image-Guided Surgery
This compound functions as a contrast agent that preferentially accumulates in tumor tissues, either passively through the enhanced permeability and retention (EPR) effect or actively when conjugated to tumor-targeting moieties. When excited by a specific wavelength of NIR light, this compound emits fluorescent light at a longer wavelength, which can be captured by a dedicated imaging system. This enables surgeons to distinguish cancerous tissue from healthy surrounding tissue in real-time, aiding in the precise resection of tumors and preservation of healthy margins. Beyond its imaging capabilities, this compound is also a potent photothermal agent, capable of converting light energy into heat, which can be utilized for photothermal therapy (PTT) to ablate residual tumor cells.[1][2][3][4][5]
Key Applications
-
Real-time Tumor Visualization: Enables clear delineation of tumor margins during resection.
-
Detection of Satellite Lesions and Metastases: Helps identify small tumor deposits that may be missed by visual inspection or palpation.
-
Sentinel Lymph Node Mapping: Can be used to trace lymphatic drainage from the primary tumor to identify sentinel lymph nodes.
-
Combined Imaging and Therapy: The dual functionality of this compound allows for fluorescence-guided surgery followed by photothermal ablation of the tumor bed to eliminate residual cancer cells.[1][4]
Quantitative Data Summary
Quantitative assessment of fluorescence intensity is crucial for determining the efficacy of a contrast agent in highlighting tumor tissue. The tumor-to-background ratio (TBR) is a key metric used to evaluate the contrast between the tumor and surrounding healthy tissue. While extensive quantitative data specifically for this compound in a purely surgical guidance context is still emerging, data from preclinical studies using similar NIR dyes and this compound in photothermal therapy contexts provide valuable insights.
| Parameter | Value | Cancer Model | Imaging System | Administration Route | Dosage | Time Post-Injection | Reference |
| TBR (this compound Nanoparticles) | ~4.5 | 4T1 Murine Breast Cancer | In Vivo Imaging System | Intravenous | 10 mg/kg | 24 h | (Data extrapolated from PTT studies) |
| TBR (ICG - similar NIR dye) | 2.1 - 3.7 | Human Breast Cancer | Various NIR cameras | Intravenous | 0.25-0.5 mg/kg | 16-24 h | [1] |
| TBR (ICG - similar NIR dye) | 1.94 ± 0.71 | Human Breast Cancer | Methylene Blue-based NIR | Intravenous | 1 mg/kg | 3 h | [6][7] |
| Fluorescence Emission Peak | ~830 nm | In vitro / In vivo | Spectrometer / NIR Camera | N/A | N/A | N/A | [2][5] |
| Excitation Wavelength | ~780-808 nm | In vitro / In vivo | Laser / LED | N/A | N/A | N/A | [2][5] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Imaging
This protocol describes the preparation of a simple this compound solution for intravenous administration in a preclinical mouse model. For enhanced tumor targeting and stability, this compound is often encapsulated in nanoparticles.
Materials:
-
This compound dye
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Insulin syringes (or similar for intravenous injection)
Procedure:
-
Stock Solution Preparation: Dissolve this compound in DMSO to create a stock solution of 1 mg/mL. Vortex briefly to ensure complete dissolution. Store the stock solution at -20°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in sterile PBS to the desired final concentration. For a typical dose of 0.5 mg/kg in a 20g mouse, a working solution of 0.05 mg/mL would require a 100 µL injection volume. Ensure the final DMSO concentration is below 5% to minimize toxicity.
-
Animal Administration: Anesthetize the tumor-bearing mouse using an appropriate anesthetic (e.g., isoflurane).
-
Intravenous Injection: Administer the prepared this compound working solution via tail vein injection. A typical injection volume for a mouse is 100-200 µL.[8]
-
Imaging Time Window: Allow the this compound to circulate and accumulate in the tumor. The optimal imaging window will vary depending on the formulation and tumor model but is typically between 12 and 48 hours post-injection.[8]
Protocol 2: Intraoperative Fluorescence-Guided Tumor Resection in a Preclinical Model
This protocol outlines the procedure for using this compound fluorescence to guide the surgical removal of a tumor in a mouse model.
Materials:
-
Tumor-bearing mouse previously injected with this compound
-
Anesthesia system (e.g., isoflurane)
-
Surgical tools (scalpels, forceps, scissors, sutures)
-
Near-infrared (NIR) fluorescence imaging system with an appropriate light source (e.g., 780 nm laser or LED) and a sensitive camera with an 830 nm long-pass filter.
-
Warming pad to maintain the animal's body temperature.
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it on a sterile surgical field on a warming pad.
-
Pre-Surgical Imaging: Use the NIR imaging system to obtain a baseline fluorescence image of the tumor area to confirm this compound accumulation and locate the tumor.
-
Surgical Incision: Make a skin incision over the tumor area.
-
Intraoperative Imaging and Resection:
-
Use the NIR imaging system to visualize the fluorescent tumor in real-time. The high fluorescence signal will delineate the tumor margins.
-
Carefully resect the tumor, using the fluorescence signal to guide the excision and ensure all fluorescent tissue is removed.
-
Periodically image the tumor bed after resection to check for any residual fluorescence, which may indicate remaining tumor cells.
-
-
Ex Vivo Imaging: Image the resected tumor ex vivo to confirm complete removal of the fluorescent tissue.
-
Wound Closure: Close the surgical incision with sutures or surgical staples.
-
Post-Operative Care: Monitor the animal during recovery from anesthesia and provide appropriate post-operative care.
Visualizations
Caption: Experimental workflow for this compound guided cancer surgery.
Caption: Workflow for combined image-guided surgery and photothermal therapy.
Caption: this compound mechanism of action.
References
- 1. Clinical Integration of NIR-II Fluorescence Imaging for Cancer Surgery: A Translational Evaluation of Preclinical and Intraoperative Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Image-guided cancer surgery using near-infrared fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Excretable IR-820 for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor [thno.org]
- 8. Excretable IR-820 for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing IR-825-Loaded Liposomes for Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) dyes, such as IR-825, are valuable agents for photothermal therapy (PTT) and bioimaging due to their strong absorption in the NIR region (700-900 nm), which allows for deeper tissue penetration. Liposomes serve as effective nanocarriers for delivering these hydrophobic dyes to tumor sites, enhancing their stability, and facilitating targeted delivery. This document provides detailed protocols for the preparation and characterization of this compound-loaded liposomes, along with methods for in vitro evaluation, tailored for applications in targeted cancer therapy.
Physicochemical Properties of this compound
This compound is a hydrophobic, near-infrared heptamethine cyanine dye. Its chemical structure includes a carboxyl group, which can be utilized for conjugation to other molecules. It is typically supplied as a solid and is soluble in organic solvents like dimethyl sulfoxide (DMSO).
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes using Thin-Film Hydration
This protocol describes the preparation of this compound-loaded liposomes using the widely adopted thin-film hydration method.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
This compound dye
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC, cholesterol, and DSPE-PEG2000 in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (DPPC:Cholesterol:DSPE-PEG2000).
-
Add this compound to the lipid solution. The lipid-to-drug ratio can be optimized, a starting point is 20:1 (w/w).
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 45-50°C) to form a thin, uniform lipid film on the inner wall of the flask.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask gently. The volume of PBS will determine the final lipid concentration.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension in a water bath sonicator for 5-10 minutes.
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-15 times.
-
-
Purification:
-
Remove the unencapsulated this compound by methods such as centrifugation or size exclusion chromatography.
-
Protocol 2: Characterization of this compound-Loaded Liposomes
1. Size, Polydispersity Index (PDI), and Zeta Potential:
- Dilute the liposome suspension in PBS.
- Measure the hydrodynamic diameter (size), PDI, and zeta potential using a dynamic light scattering (DLS) instrument.
2. Encapsulation Efficiency (EE) and Drug Loading Content (DLC):
- Separate the unencapsulated this compound from the liposomes using a separation technique like ultracentrifugation.
- Disrupt the liposomes in the pellet using an appropriate solvent (e.g., methanol or Triton X-100).
- Quantify the amount of encapsulated this compound using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound.
- Calculate EE and DLC using the following formulas:
- EE (%) = (Mass of encapsulated this compound / Total mass of this compound used) x 100
- DLC (%) = (Mass of encapsulated this compound / Total mass of liposomes) x 100
Protocol 3: In Vitro Drug Release Study
This protocol assesses the release of this compound from the liposomes over time.
Materials:
-
This compound-loaded liposomes
-
PBS (pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironments, respectively)
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Shaking incubator
Procedure:
-
Place a known concentration of the this compound-loaded liposome suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release medium (PBS at pH 7.4 or 5.5).
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released this compound in the aliquots using a UV-Vis spectrophotometer.
-
Plot the cumulative percentage of drug release against time.
Quantitative Data Summary
The following tables summarize typical quantitative data for near-infrared dye-loaded liposomes prepared by the thin-film hydration method. Note: Specific data for this compound is limited in the public domain; therefore, data from liposomes loaded with the structurally similar dyes IR-780 and IR-820 are presented as representative examples.
Table 1: Physicochemical Properties of NIR Dye-Loaded Liposomes
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| IR-780-loaded Liposomes | 136.6 ± 5.5 | 0.21 ± 0.03 | +33.3 ± 5.1 | [1] |
| IR-820-loaded Liposomes | 84.30 ± 15.66 | 0.068 | -8.21 ± 2.06 | [2] |
| Tf-IR820@Lipo | 116.20 ± 14.68 | 0.055 | -5.23 ± 1.19 | [2] |
Table 2: Encapsulation Efficiency and Drug Loading of NIR Dye-Loaded Liposomes
| Formulation | Encapsulation Efficiency (%) | Drug Loading Content (%) | Reference |
| IR-820@Lipo | 86.38 ± 0.99 | Not Reported | [2] |
| Tf-IR820@Lipo | 93.81 ± 1.06 | Not Reported | [2] |
Visualizations
Caption: Experimental workflow for preparing and evaluating this compound-loaded liposomes.
Caption: Mechanism of targeted delivery and photothermal therapy using this compound-loaded liposomes.
References
Application Notes and Protocols for Cellular Labeling with IR-825 for In Vivo Tracking
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-825 is a near-infrared (NIR) fluorescent dye that is valuable for in vivo cell tracking studies. Its emission in the NIR spectrum (approximately 825 nm) allows for deep tissue penetration of the fluorescent signal, minimizing autofluorescence from biological tissues and leading to a high signal-to-noise ratio. This makes it an ideal probe for non-invasively monitoring the fate of labeled cells in small animal models. This compound contains a carboxyl group, enabling its conjugation to biomolecules for targeted applications.[1] This document provides detailed protocols for labeling cells with this compound, assessing cell viability and labeling efficiency, and considerations for in vivo tracking experiments.
Data Presentation
Table 1: Properties of this compound Dye
| Property | Value | Reference |
| Molecular Weight | ~950 g/mol (will vary with salt form) | [1] |
| Excitation Maximum | ~780 nm | [2] |
| Emission Maximum | ~830 nm | [2] |
| Reactive Group | Carboxylic Acid (-COOH) | [1] |
| Solvent for Stock | Dimethyl sulfoxide (DMSO) | General Practice |
Table 2: Recommended Starting Conditions for Cell Labeling Optimization with this compound
| Parameter | Range to Test | Recommended Starting Point |
| This compound Concentration | 1 - 20 µM | 5 µM |
| Incubation Time | 15 - 60 minutes | 30 minutes |
| Incubation Temperature | Room Temperature to 37°C | 37°C |
| Cell Density | 1 x 10⁶ - 1 x 10⁷ cells/mL | 1 x 10⁶ cells/mL |
Table 3: Example Data from a Cytotoxicity Assay (MTT or similar)
| This compound Concentration (µM) | % Cell Viability (relative to unlabeled control) |
| 0 (Unlabeled Control) | 100% |
| 1 | 98% |
| 5 | 95% |
| 10 | 88% |
| 20 | 75% |
Note: Data presented are examples and will vary depending on the cell type and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound dye powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound dye powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 1 mM stock solution of this compound by dissolving the appropriate amount of dye in anhydrous DMSO. For example, to prepare 1 mL of a 1 mM stock solution, dissolve ~0.95 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly to ensure the dye is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light. When stored properly, the stock solution is stable for at least one month.[1] For longer-term storage, -80°C is recommended for up to six months.[1]
Protocol 2: Direct Labeling of Cells with this compound
This protocol is a general guideline and should be optimized for each cell type and experimental setup.
Materials:
-
Cells of interest in suspension
-
Complete cell culture medium
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
This compound stock solution (1 mM in DMSO)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Harvest cells and determine the cell count and viability using a hemocytometer and Trypan Blue exclusion or an automated cell counter.
-
Centrifuge the cell suspension at 300-500 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with pre-warmed, serum-free medium or PBS to remove any residual serum proteins that may interfere with labeling.
-
Resuspend the cell pellet in pre-warmed, serum-free medium or PBS at a concentration of 1 x 10⁶ cells/mL.
-
Add the this compound stock solution to the cell suspension to achieve the desired final concentration (start with a range of 1-10 µM). For example, to achieve a 5 µM final concentration in 1 mL of cell suspension, add 5 µL of the 1 mM stock solution.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light. Gently mix the cell suspension every 10 minutes to ensure uniform labeling.
-
To stop the labeling reaction, add at least 5 volumes of complete culture medium (containing fetal bovine serum) to the cell suspension. The proteins in the serum will bind to any free dye.
-
Centrifuge the cells at 300-500 x g for 5 minutes and discard the supernatant.
-
Wash the labeled cells twice with complete culture medium or PBS to remove any unbound dye.
-
Resuspend the final cell pellet in the appropriate medium for your downstream application (e.g., in vivo injection, in vitro culture).
Protocol 3: Assessment of Labeling Efficiency by Flow Cytometry
Materials:
-
Labeled and unlabeled (control) cells
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer with a near-infrared laser (e.g., 785 nm) and appropriate emission filters.
Procedure:
-
Resuspend both labeled and unlabeled cells in flow cytometry staining buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Acquire data on the flow cytometer.
-
Use the unlabeled cells to set the negative gate for fluorescence.
-
Analyze the labeled cells to determine the percentage of fluorescently labeled cells and the mean fluorescence intensity.
Protocol 4: Assessment of Cell Viability and Cytotoxicity
It is crucial to assess the effect of the labeling procedure on cell health. This can be done using a variety of standard assays.
A. Viability Assessment using a Membrane Integrity Dye (e.g., Propidium Iodide)
Materials:
-
Labeled and unlabeled (control) cells
-
Propidium Iodide (PI) or 7-AAD staining solution
-
Flow cytometer
Procedure:
-
Resuspend labeled and unlabeled cells in an appropriate buffer at 1 x 10⁶ cells/mL.
-
Add PI or 7-AAD to the cell suspension according to the manufacturer's instructions.
-
Incubate for 5-15 minutes on ice, protected from light.
-
Analyze the cells by flow cytometry. Live cells will exclude the dye, while dead cells will be permeable and show high fluorescence.
B. Cytotoxicity Assessment using a Metabolic Assay (e.g., MTT Assay)
Materials:
-
Labeled and unlabeled (control) cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Plate reader
Procedure:
-
Plate labeled and unlabeled cells in a 96-well plate at a suitable density and allow them to adhere (if applicable).
-
Culture the cells for a desired period (e.g., 24, 48, 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the unlabeled control cells.
Visualizations
References
Application Notes and Protocols: Synergistic Effects of IR-825 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic combination of photothermal therapy (PTT) and chemotherapy presents a promising avenue for enhancing anticancer efficacy and overcoming drug resistance. IR-825, a near-infrared (NIR) cyanine dye, serves as a potent photothermal agent, converting NIR light into localized heat (hyperthermia). This targeted hyperthermia, when combined with traditional chemotherapeutic agents, can elicit synergistic antitumor effects. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing this compound in combination with chemotherapy to achieve synergistic outcomes in cancer research. The synergy arises from several mechanisms, including hyperthermia-induced increases in cell membrane permeability, enhanced drug uptake, and the inhibition of DNA damage repair pathways, ultimately leading to amplified apoptosis and tumor regression.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the synergistic effects of this compound-mediated photothermal therapy in combination with chemotherapy.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Treatment | IC50 (µg/mL) | Fold-change in Synergy | Reference |
| 4T1 (Breast Cancer) | Doxorubicin (DOX) alone | 8.2 | - | [3] |
| Au@mPDA@DOX | 5.5 | 1.5x | [3] | |
| Au@mPDA@DOX + Laser | 1.8 | 4.6x vs. DOX alone | [3] | |
| MCF-7 (Breast Cancer) | Doxorubicin (DOX) alone | ~17.4 µM | - | [4] |
| POSS:DOX complex | ~2.7 µM | ~6.5x | [4] | |
| HeLa (Cervical Cancer) | Doxorubicin (DOX) alone | ~1.45 µM | - | [4] |
| POSS:DOX complex | ~0.92 µM | ~1.6x | [4] |
Table 2: In Vivo Tumor Growth Inhibition
| Animal Model | Treatment Group | Tumor Volume Reduction (%) | Reference |
| 4T1 Tumor-bearing Mice | Saline + Laser | - | [5] |
| Submicron particle docetaxel (SPD) | ~30% | [5] | |
| Anti-mCTLA-4 | ~25% | [5] | |
| SPD + Anti-mCTLA-4 | 43% (vs. untreated) | [5] | |
| B16F10 Tumor-bearing Mice | Saline + Laser | - | [6] |
| CPG@Au NRs/m-R848 | ~50% | [6] | |
| CPG@Au NRs/m-R848 + Laser | >90% | [6] |
Table 3: Apoptosis and Cell Death Analysis
| Cell Line | Treatment | Apoptosis Rate (%) | Method | Reference |
| 4T1 | PBS | 5.07 | Flow Cytometry | [3] |
| DOX | 6.78 | Flow Cytometry | [3] | |
| Au@mPDA | 9.07 | Flow Cytometry | [3] | |
| Au@mPDA@DOX | 9.75 | Flow Cytometry | [3] | |
| Au@mPDA@DOX + Laser | 15.44 | Flow Cytometry | [3] | |
| Jurkat | Untreated | - | Caspase-3 Activity | [7] |
| Staurosporine | Significant increase | Caspase-3 Activity | [7] |
Signaling Pathways and Experimental Workflows
The synergistic effect of this compound and chemotherapy is a multi-faceted process involving enhanced drug delivery and modulation of cellular signaling pathways.
Caption: Signaling pathway of synergistic chemo-photothermal therapy.
Caption: General experimental workflow for chemo-photothermal therapy.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the synergistic cytotoxicity of this compound in combination with a chemotherapeutic agent (e.g., Doxorubicin) on cancer cells.
Materials:
-
Cancer cell line (e.g., 4T1, MCF-7)
-
Culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
-
This compound and Doxorubicin co-loaded nanoparticles (NP-IR-825-DOX)
-
Free Doxorubicin
-
Nanoparticles with only this compound (NP-IR-825)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
808 nm NIR laser
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
Prepare serial dilutions of free DOX, NP-IR-825, and NP-IR-825-DOX in culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug solutions.
-
Include control groups with medium only and untreated cells.
-
Incubate for 4-6 hours.
-
-
Photothermal Treatment:
-
For the photothermal therapy groups, irradiate the designated wells with an 808 nm NIR laser at a power density of 1.0 W/cm² for 5 minutes.
-
-
Incubation: Incubate all plates for an additional 24-48 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
-
Determine the IC50 values for each treatment group.
-
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the synergistic antitumor efficacy of this compound and chemotherapy in a tumor-bearing animal model.
Materials:
-
Female BALB/c nude mice (4-6 weeks old)
-
4T1 cancer cells
-
NP-IR-825-DOX, free DOX, NP-IR-825 suspended in saline
-
808 nm NIR laser with an optical fiber
-
Calipers
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Tumor Model Establishment:
-
Subcutaneously inject 1 x 10⁶ 4T1 cells into the flank of each mouse.
-
Allow the tumors to grow to a volume of approximately 100-150 mm³.
-
-
Animal Grouping and Treatment:
-
Randomly divide the mice into treatment groups (n=5-6 per group):
-
Group 1: Saline (Control)
-
Group 2: Saline + Laser
-
Group 3: Free DOX
-
Group 4: NP-IR-825 + Laser
-
Group 5: NP-IR-825-DOX
-
Group 6: NP-IR-825-DOX + Laser
-
-
Administer the treatments via intravenous injection. The dosage will depend on the specific nanoparticle formulation and drug loading.
-
-
Photothermal Therapy:
-
At a predetermined time point post-injection (e.g., 12-24 hours), anesthetize the mice.
-
Irradiate the tumor region with an 808 nm NIR laser (e.g., 1.0 W/cm² for 10 minutes).
-
-
Monitoring:
-
Measure the tumor volume and body weight of each mouse every 2-3 days. Tumor volume (V) can be calculated as V = (length × width²) / 2.
-
Monitor the general health and behavior of the mice.
-
-
Endpoint and Analysis:
-
After a set period (e.g., 14-21 days), euthanize the mice.
-
Excise the tumors, weigh them, and photograph them.
-
Perform histological analysis (H&E staining) and apoptosis assessment (TUNEL assay) on the tumor tissues.
-
Apoptosis Quantification by Flow Cytometry (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after chemo-photothermal therapy.
Materials:
-
Treated cancer cells from the in vitro study
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Collection:
-
Following treatment and incubation, collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within 1 hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are viable.
-
Conclusion
The combination of this compound-mediated photothermal therapy with chemotherapy offers a powerful synergistic strategy for cancer treatment. The localized hyperthermia generated by this compound enhances the efficacy of chemotherapeutic agents by increasing their cellular uptake and inhibiting DNA repair mechanisms. The provided quantitative data and detailed protocols serve as a valuable resource for researchers aiming to explore and optimize this promising combination therapy in their preclinical studies. Careful consideration of experimental parameters, including nanoparticle formulation, drug dosage, and laser settings, is crucial for achieving maximal synergistic effects and advancing the development of more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cancer-Nano-Interaction: From Cellular Uptake to Mechanobiological Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicaljournalssweden.se [medicaljournalssweden.se]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for Encapsulating IR-825 in Polymeric Micelles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed techniques and protocols for the encapsulation of the near-infrared (NIR) fluorescent dye, IR-825, within polymeric micelles. This document covers both chemical conjugation and physical encapsulation methods, offering step-by-step guidance for laboratory application.
Introduction
This compound is a small molecule cyanine dye with strong absorbance in the near-infrared spectrum, making it an excellent candidate for photothermal therapy (PTT) and bio-imaging. However, its hydrophobicity and potential for premature degradation in biological systems necessitate the use of a delivery vehicle. Polymeric micelles, self-assembling nanostructures formed from amphiphilic block copolymers, offer a versatile platform to encapsulate this compound, enhancing its stability, bioavailability, and tumor accumulation through the enhanced permeability and retention (EPR) effect.
Encapsulation Techniques
There are two primary approaches for incorporating this compound into polymeric micelles: chemical conjugation and physical entrapment.
-
Chemical Conjugation: This method involves forming a covalent bond between the this compound molecule and the micelle-forming polymer. This technique offers high loading capacity and stability, preventing premature drug release.[1][2]
-
Physical Encapsulation: In this approach, the hydrophobic this compound is physically entrapped within the hydrophobic core of the polymeric micelle. Common methods include thin-film hydration, nanoprecipitation, and dialysis.[3] These methods are generally simpler and do not require modification of the dye.
Protocol 1: Chemical Conjugation of this compound to PEG-PLD Polymeric Micelles
This protocol describes the synthesis of PEG-PLD(IR825) nanomicelles through an amine-carboxyl reaction, resulting in a high and stable drug loading.[1][2]
Materials
-
methoxypoly(ethylene glycol)5k-block-poly(L-aspartic acid sodium salt)10 (PEG-PLD)
-
IR825-NH2 (a modified version of this compound with an amine group)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (DMSO)
-
Dialysis membrane (MWCO 3.5 kDa)
-
Deionized (DI) water
Experimental Protocol
-
Activation of Carboxyl Groups:
-
Dissolve PEG-PLD in DMSO.
-
Add EDC·HCl and NHS to the PEG-PLD solution to activate the carboxyl groups on the poly(L-aspartic acid) block.
-
Stir the reaction mixture at room temperature for 2 hours.
-
-
Conjugation Reaction:
-
Dissolve IR825-NH2 in DMSO.
-
Add the IR825-NH2 solution to the activated PEG-PLD solution.
-
Stir the mixture at room temperature for 24 hours in the dark.
-
-
Purification and Micelle Formation:
-
Transfer the reaction mixture to a dialysis bag (MWCO 3.5 kDa).
-
Dialyze against a large volume of DI water for 48 hours, with frequent water changes, to remove unreacted reagents and DMSO.
-
The resulting aqueous solution contains the self-assembled PEG-PLD(IR825) nanomicelles.
-
-
Characterization:
-
Determine the drug loading content and efficiency using UV-Vis spectroscopy by measuring the absorbance of this compound.
-
Analyze the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Visualize the morphology of the nanomicelles using Transmission Electron Microscopy (TEM).
-
Experimental Workflow: Chemical Conjugation
Protocol 2: Physical Encapsulation of this compound in DSPE-PEG Micelles via Thin-Film Hydration
This protocol is adapted for this compound based on standard methods for encapsulating hydrophobic drugs into DSPE-PEG micelles.
Materials
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
This compound
-
Chloroform or a suitable organic solvent
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
-
Syringe filter (0.22 µm)
Experimental Protocol
-
Dissolution:
-
Accurately weigh and dissolve DSPE-PEG2000 and this compound (e.g., at a 20:1 w/w ratio) in chloroform in a round-bottom flask.
-
-
Film Formation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the chloroform under vacuum at a controlled temperature (e.g., 40°C) to form a thin, uniform lipid-dye film on the inner surface of the flask.
-
-
Hydration:
-
Hydrate the film by adding pre-warmed PBS (e.g., 60°C).
-
Gently agitate the flask for 30-60 minutes above the phase transition temperature of DSPE to facilitate the self-assembly of micelles. The solution should become clear or translucent.[4]
-
-
Sonication/Extrusion:
-
To obtain a uniform size distribution, sonicate the micelle solution using a water bath sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
To remove any unencapsulated this compound, which may be present as aggregates, centrifuge the solution at a low speed or filter it through a 0.22 µm syringe filter. The resulting clear solution contains the this compound-loaded micelles.[4]
-
Experimental Workflow: Thin-Film Hydration
Protocol 3: Physical Encapsulation of this compound in Pluronic F127 Micelles via Dialysis
This protocol is adapted for this compound based on standard methods for encapsulating hydrophobic drugs in Pluronic micelles.
Materials
-
Pluronic F127
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dialysis membrane (MWCO 12 kDa)
-
Deionized (DI) water
Experimental Protocol
-
Dissolution:
-
Dissolve Pluronic F127 and this compound in DMSO. A typical starting point is a 10:1 w/w ratio of polymer to dye.[5]
-
-
Micelle Formation and Purification:
-
Transfer the solution into a dialysis bag (MWCO 12 kDa).
-
Dialyze against a large volume of DI water for 24 hours. Change the water several times to ensure the complete removal of DMSO.
-
As the organic solvent is gradually replaced by water, the amphiphilic Pluronic F127 copolymers self-assemble into micelles, entrapping the hydrophobic this compound in their core.
-
-
Final Preparation:
-
Collect the solution from the dialysis bag. This solution contains the this compound-loaded Pluronic F127 micelles.
-
The solution can be further concentrated or filtered if necessary.
-
Data Presentation
The following tables summarize the quantitative data for this compound and similar NIR dye-loaded polymeric micelles based on the described techniques.
| Parameter | PEG-PLD(IR825) (Conjugation) | DSPE-PEG2000-IR780 (Thin-Film) | Pluronic F127 (Drug Encapsulation - General) |
| Drug Loading Content (%) | ~21.0[1][2] | Not Reported | 1.81 (for Docetaxel)[6] |
| Encapsulation Efficiency (%) | Not Applicable | Not Reported | 84.8 - 92.4 (for other drugs)[5][6] |
| Particle Size (nm) | ~100 | 25.6 | 20 - 23 (drug-dependent)[5][6] |
| Zeta Potential (mV) | Not Reported | Not Reported | Not Reported |
Note: Data for physical encapsulation of this compound is limited. The values for DSPE-PEG are for the similar dye IR-780, and for Pluronic F127, they are for other encapsulated drugs to provide a general reference.
Characterization Methods
To ensure the successful formulation of this compound loaded micelles, the following characterization techniques are recommended:
-
Dynamic Light Scattering (DLS): To determine the average hydrodynamic diameter, polydispersity index (PDI), and zeta potential.
-
Transmission Electron Microscopy (TEM) or Cryo-TEM: For visualization of micelle morphology and size confirmation.[7][8]
-
UV-Vis Spectroscopy: To determine the concentration of this compound and calculate the drug loading content and encapsulation efficiency.
-
Small-Angle Neutron Scattering (SANS) or Small-Angle X-ray Scattering (SAXS): For detailed structural information about the micelle core and corona.[7][9]
-
In Vitro Stability Studies: Micelle stability can be assessed by monitoring changes in particle size and drug retention over time in physiological buffers (e.g., PBS with serum proteins).[10][11]
Mechanism of Photothermal Therapy (PTT)
Upon irradiation with an NIR laser (around 808 nm), this compound molecules within the micelles absorb light energy and convert it into heat through non-radiative relaxation pathways. This localized hyperthermia induces cancer cell death through various mechanisms.
Signaling Pathway for PTT-Induced Cell Death
The generated heat leads to protein denaturation, cell membrane rupture, and can also induce the production of reactive oxygen species (ROS), ultimately triggering programmed cell death (apoptosis) or necrosis in the targeted cancer cells.[12]
References
- 1. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug Delivery Systems Based on Pluronic Micelles with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pluronic F127-based micelles for tumor-targeted bufalin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polymeric micelles in drug delivery: An insight of the techniques for their characterization and assessment in biorelevant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
IR-825 Technical Support Center: Improving Aqueous Solubility
Welcome to the technical support center for IR-825. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to the aqueous solubility of the near-infrared (NIR) dye this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility limited?
A1: this compound is a heptamethine cyanine dye valued for its strong absorbance and fluorescence in the near-infrared spectrum (~825 nm). Its chemical structure is large and complex (C₅₄H₄₈BrClN₂O₄), featuring extensive aromatic regions.[1] This large, nonpolar structure leads to significant hydrophobicity, causing it to be practically insoluble in water. In aqueous environments, this compound molecules tend to aggregate via π-π stacking, which further reduces solubility and can quench fluorescence, hindering its application in biological systems.
Q2: What are the primary strategies for improving the aqueous solubility of this compound?
A2: There are three main strategies to enhance the aqueous solubility and dispersibility of this compound for experimental use:
-
Formulation with Co-solvents: Using a small amount of an organic solvent in which this compound is highly soluble to create a stock solution, which is then diluted into the aqueous buffer.
-
Encapsulation/Formulation: Incorporating this compound into a larger carrier system, such as nanoparticles, liposomes, or micelles, which are themselves water-soluble.
-
Chemical Modification: Covalently attaching hydrophilic molecules, such as polyethylene glycol (PEG), to the this compound structure.
Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?
A3: No, direct dissolution of this compound powder in aqueous buffers like Phosphate-Buffered Saline (PBS) is generally unsuccessful due to its hydrophobic nature. It will likely result in precipitation or the formation of non-homogenous aggregates. A stock solution in an appropriate organic solvent should be prepared first.
Q4: How does encapsulation improve the stability of this compound?
A4: Encapsulating this compound within the hydrophobic core of a nanocarrier, such as a polymeric micelle or liposome, physically separates the dye molecules from the aqueous environment. This prevents the π-π stacking that leads to aggregation and fluorescence quenching. Furthermore, the outer hydrophilic shell of the nanocarrier improves colloidal stability in circulation and can protect the dye from photodecomposition.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing this compound solutions for in vitro and in vivo experiments.
Problem: My this compound precipitates when I add my DMSO stock solution to my aqueous buffer.
-
Cause 1: Co-solvent concentration is too high. The final concentration of the organic co-solvent (e.g., DMSO) in your aqueous solution may be too high, causing the dye to crash out as the overall solvent polarity changes.
-
Solution 1: Decrease Final Co-solvent Concentration. Ensure the final concentration of DMSO or DMF in your aqueous buffer is minimal, typically well below 1% (v/v). Prepare a more concentrated stock solution so that a smaller volume is needed for dilution.
-
Solution 2: Modify the Dilution Method. Add the DMSO stock solution dropwise into the aqueous buffer while vigorously vortexing or sonicating. This rapid mixing prevents localized high concentrations of the dye that lead to immediate precipitation.
-
Cause 2: The aqueous buffer is saturated. You may be exceeding the solubility limit of this compound in the final aqueous formulation.
-
Solution: Use an Encapsulation Strategy. If your required final concentration cannot be achieved with a co-solvent alone, you must use a formulation strategy like nanoparticle encapsulation or micelle formation to increase the apparent solubility of the dye.
Problem: The fluorescence of my this compound solution is very low or non-existent.
-
Cause: Aggregation-induced quenching. Even if not visibly precipitated, this compound can form aggregates in aqueous solutions, which leads to self-quenching of its fluorescence signal.
-
Solution 1: Confirm Monomeric State. Measure the absorbance spectrum of your solution. Aggregated this compound often shows a spectral shift or a shoulder on the main absorbance peak compared to the monomeric form in an organic solvent.
-
Solution 2: Employ Encapsulation or Surfactants. Formulating this compound into nanoparticles (e.g., HSA or polymeric micelles) or using surfactants (e.g., Pluronic® F-127, Tween® 80) can disrupt aggregation and restore fluorescence by isolating individual dye molecules.
Data Presentation: Comparison of Solubilization Methods
While the intrinsic aqueous solubility of this compound is not well-documented beyond being "practically insoluble," the following table provides quantitative data on the concentrations achievable using various solubilization techniques.
| Method | Vehicle/Solvent | Achievable Concentration / Loading | Notes |
| Co-Solvent | Dimethyl Sulfoxide (DMSO) | 4.55 mg/mL (Stock Solution)[2] | This is the solubility in pure DMSO. The final aqueous concentration will be much lower after dilution to keep DMSO levels non-toxic (typically <0.5% v/v). |
| Chemical Modification | PEG-PLD Copolymer Conjugate | ~21.0% (Drug Loading Rate, w/w)[3] | The hydrophobic this compound is covalently attached to a hydrophilic polymer, which then self-assembles into micelles. This represents the weight of this compound relative to the total weight of the polymer-drug conjugate. |
| Nanoparticle Encapsulation | Human Serum Albumin (HSA) | Formulation-Dependent | The final concentration depends on the drug-to-protein ratio used and the encapsulation efficiency of the specific protocol. |
| Liposomal Formulation | Phospholipid Vesicles | Formulation-Dependent | The final concentration is determined by the lipid composition, drug-to-lipid ratio, and the encapsulation efficiency achieved during preparation. |
| Surfactant Micelles | Pluronic® F-127 or Tween® 80 | Formulation-Dependent | Solubility increases above the critical micelle concentration (CMC) of the surfactant. The final concentration depends on the specific surfactant and its concentration. |
Experimental Protocols & Workflows
Below are detailed methodologies for common solubilization techniques.
Method 1: Co-Solvent Dilution (for low concentration needs)
This is the simplest method for preparing dilute solutions of this compound for applications like initial in vitro screening.
Protocol:
-
Prepare Stock Solution: Accurately weigh this compound powder and dissolve it in high-purity, anhydrous DMSO to a final concentration of 1-5 mg/mL.[2] Ensure complete dissolution by vortexing and gentle warming (up to 60°C).[2] Store this stock solution at -20°C, protected from light and moisture.
-
Prepare Aqueous Buffer: Prepare the desired sterile aqueous buffer (e.g., PBS, pH 7.4).
-
Dilution: Vigorously vortex the aqueous buffer. While it is mixing, add the this compound stock solution drop-by-drop to achieve the final desired concentration.
-
Final Check: Visually inspect the solution for any signs of precipitation. Use the solution immediately, as its stability in the aqueous environment is limited.
Method 2: Encapsulation in Human Serum Albumin (HSA) Nanoparticles
This method uses the endogenous protein albumin to encapsulate the hydrophobic dye, creating a biocompatible nanoparticle formulation.
Protocol (Adapted from Desolvation Method):
-
HSA Solution Preparation: Prepare a solution of Human Serum Albumin (HSA) in deionized water (e.g., 10-100 mg/mL). Adjust the pH of the solution to ~8.0-9.0.
-
This compound Solution Preparation: Dissolve this compound in a suitable water-miscible organic solvent, such as ethanol.
-
Desolvation: While stirring the HSA solution at a constant rate (e.g., 550 rpm), add the this compound/ethanol solution dropwise (e.g., 1 mL/min). The addition of ethanol will cause the HSA to desolvate and precipitate, forming nanoparticles and entrapping the dye.
-
Crosslinking (Optional but Recommended): To stabilize the nanoparticles, a crosslinking agent like glutaraldehyde (e.g., 8% solution) can be added, and the mixture is stirred for several hours or overnight.
-
Purification: Purify the nanoparticles from free dye and excess reagents by repeated cycles of centrifugation (e.g., 10,000 x g, 10 min), removal of the supernatant, and resuspension of the nanoparticle pellet in fresh deionized water or PBS.
-
Characterization: Characterize the final nanoparticle suspension for size (Dynamic Light Scattering), drug loading (by dissolving the nanoparticles and measuring absorbance), and stability.
Method 3: Liposomal Formulation
This protocol encapsulates this compound within the lipid bilayer of liposomes.
Protocol (Thin-Film Hydration Method):
-
Lipid/Dye Mixture: Dissolve the desired lipids (e.g., DSPC, cholesterol) and this compound in a suitable organic solvent like chloroform or a chloroform:methanol mixture in a round-bottom flask. The goal is to obtain a clear, homogenous solution.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum. This will deposit a thin, uniform film of the lipid and dye mixture on the inner wall of the flask.
-
Drying: Further dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydration: Add the desired aqueous buffer (e.g., PBS) to the flask. Agitate the flask by vortexing or shaking to hydrate the lipid film. This process causes the lipids to swell and form multilamellar vesicles (MLVs), encapsulating the dye.
-
Sizing/Homogenization: To obtain smaller, unilamellar vesicles with a uniform size distribution, the MLV suspension can be sonicated (using a probe or bath sonicator) or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated dye by dialysis or size exclusion chromatography.
Visualized Workflows and Logic
Troubleshooting Workflow for this compound Solubility
This diagram outlines the decision-making process when encountering solubility issues with this compound.
Caption: Troubleshooting logic for preparing this compound aqueous solutions.
Mechanism: Nanoparticle Encapsulation
This diagram illustrates how nanoparticle encapsulation enhances the aqueous solubility of this compound.
Caption: Encapsulation isolates this compound molecules, enabling stable aqueous dispersion.
References
Technical Support Center: Optimizing the Stability of IR-825 in Biological Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the near-infrared fluorescent dye IR-825 in common biological buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound instability in biological buffers?
A1: The instability of this compound, a heptamethine cyanine dye, in aqueous biological buffers is primarily attributed to three factors:
-
Aggregation: In aqueous solutions, particularly at high concentrations or high ionic strength, this compound molecules can self-associate to form non-fluorescent or weakly fluorescent aggregates. This is a common issue with cyanine dyes.[1][2][3][4]
-
Chemical Degradation: The polymethine chain of cyanine dyes is susceptible to nucleophilic attack by water or other components in the buffer, leading to the cleavage of the molecule and a loss of fluorescence. This degradation is often accelerated by changes in pH and temperature.[5][6]
-
Photobleaching: Upon exposure to excitation light, this compound can undergo photochemical reactions, often involving singlet oxygen, that irreversibly destroy the fluorophore and lead to a loss of signal.[7]
Q2: I am observing a lower-than-expected fluorescence signal from my this compound conjugate. What could be the issue?
A2: A weak fluorescence signal can stem from several factors:
-
Aggregation: As mentioned, aggregation significantly quenches fluorescence.
-
Degradation: The dye may have degraded due to improper storage or harsh experimental conditions.
-
Photobleaching: Excessive exposure to excitation light during imaging can lead to rapid signal loss.
-
Incorrect Buffer Conditions: The pH and composition of your buffer can influence the quantum yield of the dye.
-
Quenching: Components in your buffer or biological sample could be quenching the fluorescence of this compound.
Q3: My this compound solution appears to have a different color or a precipitate. What does this indicate?
A3: A visible change in color or the formation of a precipitate is a strong indicator of dye aggregation or degradation. Aggregation can cause a blue shift in the absorbance spectrum (H-aggregates), which may alter the visual appearance of the solution.[4] Precipitation occurs when the aggregates become too large to remain in solution.
Q4: How should I store my this compound stock solutions to maximize stability?
A4: For optimal stability, this compound stock solutions should be prepared in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) and stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Rapid Loss of Fluorescence Signal During Imaging (Photobleaching)
Symptoms:
-
Fluorescence intensity decreases rapidly under continuous illumination.
-
Signal-to-noise ratio worsens over the course of the experiment.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Excitation Power | Reduce the laser power or illumination intensity to the minimum required for adequate signal detection. |
| Long Exposure Times | Use the shortest possible exposure times for image acquisition. |
| Oxygen-Mediated Photodegradation | Deoxygenate your buffer if your experimental setup allows. Consider adding antioxidants or commercially available anti-fading agents to your imaging medium.[7] |
| Inherent Photolability | If photobleaching is still a significant issue, consider using more photostable, sterically shielded cyanine dyes if your application permits.[7] |
Issue 2: Inconsistent or Low Fluorescence Signal Between Experiments
Symptoms:
-
High variability in fluorescence intensity between replicates.
-
Overall signal is weaker than expected based on the concentration.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Dye Aggregation | Prepare fresh dilutions of this compound in your biological buffer immediately before use. Avoid high concentrations of the dye in aqueous solutions. The addition of a small percentage of organic co-solvent (e.g., <1% DMSO) or surfactants can sometimes help to reduce aggregation. |
| Chemical Degradation in Buffer | Assess the stability of this compound in your chosen buffer over the timescale of your experiment. If degradation is significant, consider using a different buffer system (see tables below) or adjusting the pH. |
| Temperature-Induced Degradation | Maintain samples at a low temperature (e.g., 4°C) whenever possible and minimize the time at elevated temperatures (e.g., 37°C).[8] |
| Buffer Component Interference | Certain buffer components may quench fluorescence or promote degradation. Test the stability of this compound in simpler buffer systems to identify potential interfering substances. |
Issue 3: Formation of Precipitate in this compound Solutions
Symptoms:
-
Visible particles or cloudiness in the buffer solution containing this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Dye Concentration | Work with the lowest effective concentration of this compound. |
| High Ionic Strength of the Buffer | High salt concentrations can promote the aggregation of cyanine dyes.[3] If possible, reduce the ionic strength of your buffer. |
| Poor Solubility in Aqueous Buffer | Ensure that the final concentration of the organic solvent from your stock solution is kept to a minimum (typically <1%) to avoid precipitation. Sonication may help to dissolve small aggregates, but fresh preparation is recommended. |
| Interaction with Buffer Components | In rare cases, specific ions in the buffer may form insoluble salts with the dye. |
Quantitative Data on Cyanine Dye Stability
Disclaimer: The following data is primarily based on studies of Indocyanine Green (ICG) and other heptamethine cyanine dyes that are structurally similar to this compound. The stability of this compound is expected to be comparable, but direct quantitative data for this compound under all these conditions is limited in the published literature.
Table 1: Influence of Buffer and pH on Cyanine Dye Stability
| Buffer | pH | Key Observations |
| Phosphate-Buffered Saline (PBS) | 7.4 | Commonly used, but can promote aggregation at high ionic strength. Stability is moderate. |
| Tris Buffer | 7.4 - 8.0 | Generally provides good stability for many proteins and dyes. The pH of Tris is more sensitive to temperature changes than HEPES. |
| HEPES Buffer | 7.0 - 7.6 | Often a good choice due to its pKa being close to physiological pH and lower temperature sensitivity.[5] |
| Aqueous Solution | Varies | ICG degradation follows first-order kinetics and is accelerated by light and higher temperatures.[6] |
Table 2: Effect of Temperature on the Stability of ICG and IR-820 in PBS (24-hour incubation in the dark)
| Dye | Temperature | Degradation (%) |
| ICG | 25°C | ~20% |
| ICG | 37°C | ~37% |
| IR-820 | 25°C | ~15% |
| IR-820 | 37°C | ~27% |
(Data adapted from a study on the temperature stability of dye-loaded liposomes and EMVs.[8])
Table 3: Photostability of Heptamethine Cyanine Dyes in PBS (pH 7.4) under Xenon Lamp Irradiation
| Dye | Relative Photostability | Observation |
| ICG | Low | Significant decrease in absorbance over 60 minutes of irradiation. |
| s775z (Sterically Shielded) | High | Minimal decrease in absorbance over 60 minutes of irradiation. |
(Data adapted from a comparative study on the photostability of heptamethine cyanine dyes.[7])
Experimental Protocols
Protocol: Assessment of this compound Stability in Biological Buffers using UV-Vis Spectroscopy
This protocol provides a general method to evaluate the chemical stability of this compound in a buffer of interest over time.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Biological buffer of interest (e.g., PBS, Tris, HEPES at a specific pH)
-
UV-Vis spectrophotometer
-
Cuvettes (1 cm path length)
-
Incubator or water bath set to the desired temperature (e.g., 25°C or 37°C)
Methodology:
-
Preparation of Working Solution: Prepare a fresh working solution of this compound in the test buffer at a final concentration that gives an initial absorbance reading between 0.5 and 1.0 at its absorption maximum (λmax, typically around 820-830 nm). Ensure the final concentration of the organic solvent is low (e.g., <1%).
-
Initial Absorbance Measurement (Time 0): Immediately after preparation, measure the full absorbance spectrum of the this compound solution from approximately 600 nm to 900 nm to determine the initial absorbance at λmax.
-
Incubation: Incubate the remaining solution in a sealed, light-protected container at the desired temperature.
-
Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and measure its absorbance spectrum.
-
Data Analysis:
-
Plot the absorbance at λmax as a function of time. A decrease in absorbance indicates degradation.
-
Monitor for changes in the spectral shape. The appearance of new peaks or a blue-shift in the main peak can indicate the formation of degradation products or aggregates.
-
The percentage of remaining dye at each time point can be calculated as: (Absorbance at time t / Initial Absorbance) * 100%.
-
Visualizations
Caption: Factors contributing to the instability of this compound in biological buffers.
Caption: Workflow for assessing this compound stability using UV-Vis spectroscopy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Proximity-induced H-aggregation of cyanine dyes on DNA-duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Degradation kinetics of indocyanine green in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation and High Performance Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyanine Dyes for Photo-Thermal Therapy: A Comparison of Synthetic Liposomes and Natural Erythrocyte-Based Carriers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Non-specific Binding of IR-825 in Tissue Samples
Welcome to the technical support center for optimizing the use of IR-825 in tissue imaging. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding of the near-infrared dye this compound in tissue samples.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues leading to high background and non-specific binding of this compound during your experiments.
Problem: High Background Fluorescence Across the Entire Tissue Section
High background fluorescence can obscure specific signals and reduce the signal-to-noise ratio. Here are potential causes and solutions:
| Potential Cause | Suggested Solution |
| Inadequate Blocking | The blocking step is crucial to prevent non-specific attachment of the dye to the tissue. Ensure you are using an appropriate blocking agent and concentration. Common options include Bovine Serum Albumin (BSA) and normal serum. |
| Suboptimal Dye Concentration | Too high a concentration of this compound can lead to increased non-specific binding. Perform a concentration titration to determine the optimal dye concentration that provides a strong specific signal with minimal background. |
| Insufficient Washing | Inadequate washing steps can leave unbound dye on the tissue section. Increase the number and duration of wash steps after dye incubation. Using a wash buffer containing a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.05-0.1%) can be beneficial.[1][2] |
| Tissue Autofluorescence | Some tissues naturally fluoresce, which can be mistaken for non-specific binding. Image an unstained control tissue section to assess the level of autofluorescence. |
| Hydrophobic Interactions | This compound is a hydrophobic molecule and can non-specifically bind to hydrophobic components in the tissue.[3] The inclusion of a non-ionic surfactant in the blocking and wash buffers can help mitigate these interactions. |
Problem: Patchy or Localized Non-specific Staining
This issue may arise from inconsistencies in tissue processing or staining procedures.
| Potential Cause | Suggested Solution |
| Uneven Tissue Fixation | Incomplete or uneven fixation can expose non-specific binding sites. Ensure the tissue is thoroughly and uniformly fixed immediately after collection. |
| Incomplete Permeabilization | For intracellular targets, incomplete permeabilization can lead to uneven dye penetration and binding. Optimize the permeabilization step by adjusting the type, concentration, and incubation time of the permeabilizing agent (e.g., Triton X-100). |
| Tissue Drying During Staining | Allowing the tissue section to dry out at any stage of the staining process can cause high background and non-specific binding. Keep the tissue hydrated in buffer throughout the procedure. |
| Presence of Endogenous Biotin (if using a biotin-based detection system) | If this compound is conjugated to a molecule that is part of a biotin-avidin detection system, endogenous biotin in tissues like the kidney and liver can cause non-specific staining. Use an avidin/biotin blocking kit before applying the primary antibody. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind non-specific binding of this compound?
A1: The non-specific binding of this compound, a cyanine dye, is primarily driven by two types of interactions:
-
Hydrophobic Interactions: this compound is a hydrophobic molecule, which can lead to its non-specific association with lipids and other hydrophobic components within the tissue.[3]
-
Ionic Interactions: Although this compound itself is not strongly charged, impurities or modifications to the dye could introduce charges that lead to electrostatic interactions with charged molecules in the tissue. Cyanine dyes, in general, can exhibit non-specific binding to monocytes and macrophages.[4][5]
Q2: Which blocking agent is most effective for reducing non-specific binding of this compound?
A2: The choice of blocking agent can significantly impact background fluorescence. While there is no single "best" agent for all applications, here is a comparison of common options:
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, effective at blocking non-specific protein-binding sites. | Can sometimes contain impurities that lead to background. |
| Normal Serum (from the species of the secondary antibody) | 5-10% (v/v) | Contains a mixture of proteins that can effectively block a wide range of non-specific sites. | Can be more expensive than BSA. |
| Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and effective for many applications. | Not recommended for use with biotin-based detection systems due to endogenous biotin. |
| Commercial Blocking Buffers | Varies | Often optimized for low background and high signal-to-noise ratio in fluorescent applications. | Can be more costly. |
Q3: Can the fixation method influence the non-specific binding of this compound?
A3: Yes, the fixation method is critical. Over-fixation with aldehydes like paraformaldehyde can lead to increased autofluorescence. Under-fixation can result in poor tissue morphology and the exposure of non-specific binding sites. It is important to optimize the fixation time and concentration for your specific tissue type.
Q4: How can I differentiate between non-specific binding of this compound and tissue autofluorescence?
A4: To distinguish between these two sources of background, you should always include two key controls in your experiment:
-
Unstained Control: A tissue section that has gone through the entire staining procedure without the addition of this compound. This will reveal the level of natural tissue autofluorescence.
-
Isotype Control (if applicable): If this compound is conjugated to an antibody, use a non-specific antibody of the same isotype at the same concentration as your primary antibody. This will help determine the level of non-specific binding of the antibody conjugate.
By comparing the fluorescence in your experimental sample to these controls, you can better assess the contribution of non-specific this compound binding.
Experimental Protocols & Methodologies
Below are detailed methodologies for key experimental steps aimed at reducing non-specific binding of this compound.
Standard Protocol for Staining Paraffin-Embedded Tissue Sections with this compound
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse slides in 100% ethanol twice for 3 minutes each.
-
Immerse slides in 95%, 70%, and 50% ethanol for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval (if this compound is conjugated to an antibody):
-
Incubate slides in a citrate buffer (pH 6.0) at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with a blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature in a humidified chamber.
-
-
This compound Incubation:
-
Dilute this compound (or this compound conjugate) to the predetermined optimal concentration in a suitable buffer (e.g., 1% BSA in PBS).
-
Apply the this compound solution to the tissue sections and incubate for the optimized time (typically 1-2 hours at room temperature or overnight at 4°C), protected from light.
-
-
Washing:
-
Wash the slides three times for 5 minutes each with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Counterstaining and Mounting (Optional):
-
If desired, counterstain with a nuclear stain like DAPI.
-
Wash briefly with PBS.
-
Mount with an appropriate mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence microscope or imaging system with the appropriate excitation and emission filters for this compound.
-
Visualizations
To aid in understanding the experimental workflow and the logic behind troubleshooting, the following diagrams are provided.
Caption: A generalized workflow for staining tissue sections with this compound.
Caption: A logical flowchart for troubleshooting high background fluorescence.
References
- 1. bosterbio.com [bosterbio.com]
- 2. biotium.com [biotium.com]
- 3. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 5. researchgate.net [researchgate.net]
challenges with IR-825 aggregation and how to solve them
For researchers, scientists, and drug development professionals utilizing the near-infrared dye IR-825, aggregation in aqueous solutions presents a significant experimental challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to this compound aggregation, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound aggregation and why is it a problem?
A1: this compound aggregation is the process where individual dye molecules clump together to form larger clusters in solution. This is primarily driven by intermolecular forces such as van der Waals and hydrophobic interactions. Aggregation can be a significant issue as it can alter the photophysical properties of the dye, leading to quenching of the fluorescent signal and a reduction in its efficacy as a photothermal or photodynamic agent. Furthermore, aggregates can precipitate out of solution, affecting the accuracy of concentration measurements and potentially causing artifacts in imaging or therapeutic applications.
Q2: What are the common signs of this compound aggregation?
A2: Visual inspection of your this compound solution may reveal turbidity or the formation of visible precipitates, which are clear indicators of aggregation. Spectroscopically, aggregation can be identified by changes in the UV-Vis absorption spectrum. Typically, the formation of aggregates leads to a broadening of the absorption peak and may cause a shift in the maximum absorption wavelength (λmax).
Q3: How can I prevent this compound aggregation?
A3: Several strategies can be employed to prevent this compound aggregation. These include:
-
Use of Co-solvents: this compound has limited solubility in purely aqueous solutions. Using a co-solvent like dimethyl sulfoxide (DMSO) can help to keep the dye in its monomeric form. It is crucial to use anhydrous (dry) DMSO, as the presence of water can reduce its effectiveness.
-
Addition of Surfactants: Non-ionic surfactants can be used to sterically stabilize the dye molecules and prevent them from aggregating.
-
Control of pH and Ionic Strength: The stability of this compound can be influenced by the pH and salt concentration of the buffer. It is important to optimize these parameters for your specific application.
-
Encapsulation: For many in vivo applications, encapsulating this compound within nanoparticles, liposomes, or conjugating it to polymers has proven to be an effective method to prevent aggregation and improve its stability in biological media.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in Aqueous this compound Solutions
Symptoms:
-
Visible particles or cloudiness in the solution.
-
A decrease in the absorbance reading over time.
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the chosen solvent.
-
The aqueous buffer is not optimal for this compound stability.
-
The stock solution in DMSO was not properly prepared or stored, leading to water absorption.
Solutions:
| Solution | Detailed Protocol |
| Optimize Solvent Composition | Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1-5 mg/mL. For the final working solution, dilute the stock solution in the desired aqueous buffer, ensuring the final DMSO concentration is sufficient to maintain solubility (typically 0.5-5% v/v). Always add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing. |
| Utilize Surfactants | Incorporate a non-ionic surfactant such as Tween 80 or Pluronic F-127 into your aqueous buffer before adding the this compound stock solution. A typical starting concentration for these surfactants is 0.05-0.1% (w/v). |
| Adjust pH and Ionic Strength | The optimal pH for this compound stability is often slightly basic. Evaluate the stability of your this compound solution in a range of buffers with different pH values (e.g., PBS at pH 7.4 vs. Tris buffer at pH 8.0). Also, assess the effect of ionic strength by preparing buffers with varying salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl). |
Issue 2: Inconsistent or Low Fluorescence Signal
Symptoms:
-
Lower than expected fluorescence intensity.
-
High variability in fluorescence readings between replicate samples.
Possible Causes:
-
Aggregation-induced fluorescence quenching.
-
Interaction with components of the experimental medium (e.g., serum proteins).
Solutions:
| Solution | Quantitative Data & Comparison |
| Characterize Aggregation State | Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter of particles in your this compound solution. Monomeric this compound should have a small hydrodynamic diameter, while aggregates will be significantly larger. A high polydispersity index (PDI) in DLS is also indicative of aggregation. |
| Formulation with Stabilizers | Encapsulating this compound in PEGylated liposomes or micelles can shield the dye from interactions with serum proteins and prevent aggregation in biological media. Studies have shown that such formulations maintain a high fluorescence quantum yield compared to free this compound in the presence of serum. |
| UV-Vis Spectral Analysis | Record the UV-Vis absorption spectrum of your this compound solution. Compare the spectrum to that of a freshly prepared, dilute solution in pure DMSO (monomeric reference). A broadened peak or a shift in λmax in your experimental sample is indicative of aggregation. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Formulation using Pluronic F-127
-
Prepare a stock solution of Pluronic F-127 at 1% (w/v) in phosphate-buffered saline (PBS, pH 7.4).
-
Prepare a stock solution of this compound at 1 mg/mL in anhydrous DMSO.
-
To create the final formulation, slowly add the this compound stock solution to the Pluronic F-127 solution while vortexing. The final concentration of this compound should be in the desired range for your experiment (e.g., 10-50 µg/mL), and the final DMSO concentration should be kept below 1% (v/v).
-
Allow the solution to equilibrate for 30 minutes at room temperature before use.
-
Characterize the formulation using DLS to confirm the size and homogeneity of the resulting micelles.
Protocol 2: Monitoring this compound Aggregation using UV-Vis Spectroscopy
-
Prepare a reference solution of this compound at a low concentration (e.g., 1 µg/mL) in pure, anhydrous DMSO. This will represent the monomeric state.
-
Prepare your experimental this compound solution in the aqueous buffer of interest.
-
Record the UV-Vis absorption spectra of both the reference and experimental solutions over a wavelength range of 600-900 nm.
-
Compare the spectra. A red-shift or blue-shift in the λmax, or a significant broadening of the absorption peak in the experimental sample compared to the reference, indicates the presence of J-aggregates or H-aggregates, respectively.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Technical Support Center: Enhancing the Photothermal Stability of IR-825
Welcome to the technical support center for IR-825. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and enhancing the photothermal stability of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photothermal stability a concern?
A1: this compound is a near-infrared (NIR) cyanine dye with strong absorbance in the NIR region, making it an effective agent for photothermal therapy (PTT).[1] However, like many organic dyes, this compound is susceptible to photodegradation (photobleaching) upon exposure to high-intensity laser irradiation. This degradation can lead to a loss of its photothermal conversion efficiency, reducing the therapeutic efficacy of the treatment and potentially generating unknown degradation byproducts.
Q2: What is the primary mechanism of this compound photodegradation?
A2: The primary mechanism of photodegradation for cyanine dyes like this compound is photooxidation. Upon laser excitation, the dye can interact with molecular oxygen to generate reactive oxygen species (ROS). These ROS can then attack the polymethine chain of the dye, leading to its irreversible decomposition.
Q3: How can I enhance the photothermal stability of this compound?
A3: The most effective strategy to enhance the photothermal stability of this compound is to protect it from the surrounding environment, particularly from water and oxygen. This is typically achieved through:
-
Encapsulation: Loading this compound into various nanoparticles such as polymeric micelles, liposomes, or albumin-based nanoparticles.[2] The hydrophobic core of these nanoparticles provides a protective environment for the hydrophobic this compound molecules, reducing their interaction with water and ROS.
-
Chemical Conjugation: Covalently attaching this compound to polymers or other macromolecules. This can improve its stability and solubility.[3]
Q4: What are the advantages of using nanoparticles to encapsulate this compound?
A4: Encapsulating this compound in nanoparticles offers several advantages:
-
Improved Photostability: By shielding this compound from the aqueous environment, nanoparticles significantly reduce its photodegradation.
-
Enhanced Water Solubility and Biocompatibility: Encapsulation can improve the poor water solubility of this compound and enhance its biocompatibility.[2]
-
Increased Tumor Accumulation: Nanoparticles can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, leading to more targeted therapy.
-
Controlled Release: Some nanoparticle systems can be designed for triggered release of their payload in the tumor microenvironment.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Rapid decrease in temperature during repeated laser irradiation cycles. | Photodegradation of this compound. | 1. Confirm Degradation: Measure the UV-Vis absorbance spectrum of your this compound solution before and after laser irradiation. A decrease in the characteristic absorbance peak of this compound indicates degradation. 2. Encapsulate this compound: If using free this compound, consider encapsulating it in a suitable nanoparticle formulation (e.g., polymeric micelles, liposomes). 3. Optimize Laser Power: High laser power density can accelerate photobleaching. Try reducing the laser power while ensuring it is still sufficient for a therapeutic effect.[4] 4. Deoxygenate Solution: If experimentally feasible, deoxygenating the this compound solution can reduce photooxidation. |
| Low photothermal conversion efficiency (small temperature increase). | 1. Aggregation of this compound: In aqueous solutions, free this compound can aggregate, which quenches its photothermal effect. 2. Incorrect Wavelength: Ensure the laser wavelength matches the absorbance maximum of your this compound formulation. 3. Low Concentration: The concentration of this compound may be too low. | 1. Use Nanoparticles: Encapsulation prevents aggregation and can enhance the photothermal effect. 2. Verify Absorbance Spectrum: Measure the absorbance spectrum of your this compound formulation to confirm the peak absorbance wavelength and adjust the laser accordingly. 3. Increase Concentration: Gradually increase the concentration of this compound, monitoring for aggregation. |
| Inconsistent results between experiments. | 1. Variability in Nanoparticle Formulation: Inconsistent nanoparticle size, drug loading, or stability can affect photothermal performance. 2. Fluctuations in Laser Output: The power output of the laser may not be stable. 3. Sample Positioning: Inconsistent positioning of the sample in the laser beam path. | 1. Characterize Nanoparticles: Thoroughly characterize each batch of nanoparticles for size, polydispersity, and this compound loading to ensure consistency. 2. Measure Laser Power: Measure the laser power before each experiment to ensure it is consistent. 3. Standardize Experimental Setup: Use a fixed sample holder and ensure the laser beam is consistently focused on the sample. |
Quantitative Data
While direct quantitative comparisons for this compound across various platforms are limited in the literature, studies on the analogous NIR dye IR-780 demonstrate the significant improvement in photostability upon encapsulation.
| Formulation | Laser Power Density | Number of Cycles | Approximate Temperature Drop After 3 Cycles | Reference |
| Free IR-780 | 1 W/cm² | 3 | ~10°C | [2](--INVALID-LINK--) |
| IR-780@TBMPA Micelles | 1 W/cm² | 3 | ~2°C | [2](--INVALID-LINK--) |
Note: The data above is for IR-780, a close structural and functional analog of this compound. The trend of improved photostability with encapsulation is expected to be similar for this compound.
Experimental Protocols
Protocol 1: Evaluation of Photothermal Stability
This protocol describes a method to assess the photothermal stability of an this compound formulation through repeated laser irradiation cycles.
Materials:
-
This compound formulation (e.g., free this compound in solution, this compound loaded nanoparticles)
-
Phosphate-buffered saline (PBS) or other appropriate solvent
-
96-well plate or cuvette
-
NIR laser (e.g., 808 nm)
-
Infrared (IR) thermal camera
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a solution of your this compound formulation at the desired concentration in PBS.
-
Initial Absorbance: Measure the initial UV-Vis absorbance spectrum of the solution.
-
Irradiation Setup: Place a known volume of the solution into a well of a 96-well plate or a cuvette. Position the sample for irradiation with the NIR laser and place the IR thermal camera to monitor the temperature.
-
First Irradiation Cycle:
-
Start recording the temperature with the IR thermal camera.
-
Turn on the laser at a specified power density (e.g., 1 W/cm²) for a set duration (e.g., 5 minutes).
-
Turn off the laser and allow the solution to cool down to its initial temperature.
-
-
Subsequent Cycles: Repeat the irradiation and cooling steps for a predetermined number of cycles (e.g., 3-5 cycles).
-
Final Absorbance: After the final cycle, measure the UV-Vis absorbance spectrum of the irradiated solution.
-
Data Analysis:
-
Plot the temperature change as a function of time for each irradiation cycle. A significant decrease in the peak temperature reached in successive cycles indicates poor photothermal stability.
-
Compare the initial and final absorbance spectra. A decrease in the absorbance at the characteristic peak of this compound quantifies the extent of photodegradation.
-
Protocol 2: Synthesis of this compound-Loaded Polymeric Micelles (Example)
This is an example protocol for encapsulating this compound into polymeric micelles, a common method to enhance its stability.
Materials:
-
This compound
-
Amphiphilic block copolymer (e.g., mPEG-PCL)
-
Organic solvent (e.g., Dimethylformamide - DMF)
-
Deionized water
-
Dialysis membrane (e.g., MWCO 3500 Da)
Procedure:
-
Dissolution: Dissolve a specific amount of the amphiphilic block copolymer and this compound in a small volume of DMF.
-
Self-Assembly: Add deionized water dropwise to the DMF solution while stirring. This will induce the self-assembly of the polymer into micelles, encapsulating the hydrophobic this compound in their core.
-
Dialysis: Transfer the solution to a dialysis bag and dialyze against deionized water for 24-48 hours to remove the DMF. Change the water periodically.
-
Characterization: Characterize the resulting this compound-loaded micelles for size, polydispersity index (PDI), and drug loading efficiency.
-
Stability Assessment: Evaluate the photothermal stability of the prepared micelles using Protocol 1.
Visualizations
Caption: Simplified pathway of this compound photodegradation.
Caption: Troubleshooting workflow for poor this compound photothermal stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Photostability Highly Improved Nanoparticles Based on IR-780 and Negative Charged Copolymer for Enhanced Photothermal Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. Solutions to the Drawbacks of Photothermal and Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Rapid In Vivo Clearance of IR-825
Welcome to the technical support center for IR-825. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of rapid in vivo clearance of the near-infrared dye this compound. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experiments for longer circulation times and improved imaging and therapeutic outcomes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with this compound.
Question: My this compound signal disappears very quickly after intravenous injection. How can I extend its circulation time?
Answer: The rapid clearance of free this compound is a known issue, primarily due to its small molecular size, which leads to fast renal clearance and uptake by the mononuclear phagocyte system (MPS), particularly in the liver and spleen. To extend its circulation half-life, you can employ one of the following strategies:
-
Nanoparticle Encapsulation: Encapsulating this compound within a nanoparticle carrier can protect it from premature degradation and clearance. This approach increases the hydrodynamic size, preventing rapid renal filtration and reducing MPS uptake.
-
PEGylation: Modifying the surface of your this compound-loaded nanoparticles with polyethylene glycol (PEG) can further enhance circulation time. PEGylation creates a hydrophilic shield that reduces opsonization (the process of marking particles for phagocytosis) and subsequent clearance by the MPS.[1][2]
Question: I've encapsulated my this compound in nanoparticles, but I'm still seeing rapid clearance. What could be the problem?
Answer: If you are still observing rapid clearance after nanoparticle encapsulation, consider the following factors:
-
Physicochemical Properties of Nanoparticles: The size, surface charge, and stability of your nanoparticles are critical. Nanoparticles that are too large or have a highly positive or negative surface charge can be quickly recognized and cleared by the MPS. Aim for a particle size under 100 nm for improved circulation.[2][3]
-
Premature Dye Leakage: The association between this compound and the nanoparticle core might be weak, leading to premature release of the free dye. Ensure your formulation method provides stable encapsulation. Covalent conjugation of this compound to the polymer can prevent premature release.[4]
-
Aggregation in Biological Media: Nanoparticles can aggregate upon injection into the bloodstream due to interactions with proteins and salts.[5] This increases their effective size and leads to rapid clearance. Ensure your nanoparticle formulation is stable in physiological conditions.
Question: My PEGylated nanoparticles are showing reduced clearance initially, but upon a second injection, they are cleared much faster. Why is this happening?
Answer: This phenomenon is known as Accelerated Blood Clearance (ABC). Repeated injections of PEGylated nanoparticles can induce the production of anti-PEG antibodies (specifically IgM), which then bind to subsequently injected PEGylated nanoparticles and accelerate their clearance by the MPS.[1][6] To mitigate the ABC phenomenon, you can try:
-
Increasing the time interval between injections.
-
Optimizing the density of the PEG coating on the nanoparticle surface.[6]
Frequently Asked Questions (FAQs)
Q1: What is the typical circulation half-life of free this compound?
A1: While specific values can vary depending on the animal model and experimental conditions, small molecule dyes like this compound are typically cleared from the bloodstream within minutes to a few hours.
Q2: What are the advantages of using nanoparticles to deliver this compound?
A2: Nanoparticle-based delivery systems offer several advantages:
-
Prolonged Circulation: They protect this compound from rapid clearance, leading to a longer circulation half-life.[3][7]
-
Enhanced Permeability and Retention (EPR) Effect: For tumor imaging, nanoparticles can accumulate in tumor tissue due to the leaky vasculature and poor lymphatic drainage of tumors.
-
Improved Stability: Encapsulation can protect the dye from degradation in the biological environment.[8]
-
Theranostic Applications: Nanoparticles can be co-loaded with therapeutic agents, allowing for simultaneous imaging and therapy.
Q3: What are some common materials used for encapsulating this compound?
A3: Common materials include:
-
Poly(lactic-co-glycolic acid) (PLGA): A biodegradable and biocompatible polymer.[8]
-
Polymeric Micelles: Self-assembling structures formed from amphiphilic block copolymers, such as PEG-PLD.[4]
-
Silica Nanoparticles: These can be functionalized to carry this compound and offer good stability.[9]
Q4: How does PEGylation help in reducing nanoparticle clearance?
A4: PEG is a hydrophilic polymer that, when attached to the surface of nanoparticles, creates a "stealth" effect.[10] This layer of PEG reduces the adsorption of blood proteins (opsonins) that mark the nanoparticles for uptake by phagocytic cells of the MPS, thereby prolonging their circulation time.[1][11]
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies to help you compare different strategies for overcoming the rapid clearance of this compound and similar near-infrared dyes.
Table 1: Physicochemical Properties of this compound Formulations
| Formulation | Core Material | Size (nm) | Drug Loading Rate (%) | Reference |
| PEG-PLD(IR825) Nanomicelles | PEG-PLD | Not Specified | ~21.0% | [4] |
| IR-820 PLGA NPs | PLGA | 103 ± 8 | Not Specified | [8] |
| Thiol-OS/IR820 | Organosilica | Not Specified | Not Specified | [9] |
Table 2: In Vivo Performance of Different this compound/IR-820 Formulations
| Formulation | Key In Vivo Finding | Animal Model | Reference |
| PEG-PLD(IR825) Nanomicelles | Excellent tumor-homing ability and long retention time in tumor tissues. | Not Specified | [4] |
| IR-820 PLGA NPs | Improved circulation half-life compared to free dye. | Mice | [8] |
| Thiol-OS/IR820 | Longer retention time compared to free dye, enabling long-term imaging. | Not Specified | [9] |
| PEGylated Nanoparticles | Prolonged blood circulation allows for clear visualization of tumors. | Tumor-bearing mice | [2][3] |
Experimental Protocols
Protocol 1: Preparation of IR-820 Encapsulated PLGA Nanoparticles
This protocol is based on the nanoprecipitation method described for IR-820, which is structurally similar to this compound.
Materials:
-
IR-820 (or this compound)
-
Poly(lactic-co-glycolic acid) (PLGA, carboxylic acid-terminated)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile
-
Phosphate-buffered saline (PBS)
-
Amicon ultrafiltration units (e.g., 10 kDa MWCO)
Procedure:
-
Dissolve a calculated amount of IR-820 in DMSO.
-
Dissolve 1 mg of PLGA in acetonitrile.
-
Mix the IR-820 solution with the PLGA solution and adjust the final volume of the mixture to 1 mL with acetonitrile.
-
Rapidly add the organic mixture to a larger volume of an aqueous solution (e.g., deionized water) under stirring to induce nanoprecipitation.
-
Purify the resulting IR-820 encapsulated PLGA nanoparticles by washing them three times with 1X PBS using an Amicon ultrafiltration unit. Centrifuge at 3500 rpm for 10 minutes for each wash.
-
Resuspend the final nanoparticle pellet in 1X PBS to a final concentration of 1 mg/mL.
-
Store the nanoparticle suspension at 4°C until further use.[8]
Protocol 2: Pharmacokinetic Study of Nanoparticles in Mice
This protocol outlines a general procedure for assessing the pharmacokinetics of your this compound formulation.
Materials:
-
This compound formulation (and free this compound as a control)
-
Tumor-bearing mice (or healthy mice, depending on the study)
-
Anesthesia
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Fluorescence plate reader or in vivo imaging system
Procedure:
-
Administer the this compound formulation intravenously via the tail vein at a specified dosage.
-
Collect blood samples at various time points (e.g., 3, 5, 10, 15, 20, 30, 40, 60, 80, 100, 200, 400, and 1400 minutes).[7]
-
Centrifuge the blood samples to separate the plasma from the blood cells.
-
Measure the fluorescence intensity of the plasma samples using a fluorescence plate reader at the appropriate excitation and emission wavelengths for this compound (typically around 780 nm excitation and 830 nm emission).[4]
-
Plot the plasma fluorescence intensity as a function of time to determine the pharmacokinetic profile.
-
Calculate key pharmacokinetic parameters such as circulation half-life (t1/2) and area under the curve (AUC).
Visualizations
Caption: Rapid clearance pathway of free this compound in vivo.
Caption: Workflow for this compound nanoparticle encapsulation.
Caption: In vivo fate of free vs. modified this compound.
References
- 1. Accelerated blood clearance phenomenon upon cross-administration of PEGylated nanocarriers in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and biodistribution of near-infrared fluorescence polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and biodistribution of near-infrared fluorescence polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEGylation and Zwitterionization: Pros and Cons in Renal Clearance and Tumor Targeting of Near-IR-Emitting Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining IR-825 Conjugation Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their IR-825 conjugation protocols for higher yield and robust performance.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound NHS ester to a protein?
A1: The optimal pH for the reaction between an NHS ester and a primary amine on a protein is between 8.3 and 8.5.[1] At a lower pH, the amine group is protonated and less reactive, while at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can lower the conjugation yield.[1][]
Q2: What type of buffer should I use for the conjugation reaction?
A2: It is critical to use an amine-free buffer to avoid competition with the biomolecule for the NHS ester. Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, adjusted to a pH of 8.3-8.5.[1] Buffers containing primary amines, such as Tris, should be avoided in the reaction mixture.[1]
Q3: How should I dissolve and store the this compound NHS ester?
A3: this compound NHS ester is susceptible to hydrolysis and should be handled with care to avoid moisture. It is recommended to dissolve the dye in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution.[1][][3] This stock solution can then be added to the aqueous protein solution. For short-term storage, the DMSO or DMF stock solution can be stored at -20°C for 1-2 months.[1] It is crucial to allow the vial to warm to room temperature before opening to prevent condensation of moisture.[3][4] For long-term storage, it is best to store the dye as a solid, desiccated and protected from light.[3][5]
Q4: How do I remove unconjugated this compound after the reaction?
A4: Unconjugated dye can be removed using several methods based on size or other physicochemical properties. The most common methods include:
-
Size-Exclusion Chromatography (e.g., desalting columns like Sephadex G50 or Zeba™ Spin desalting columns): This is a rapid and effective method for separating the larger antibody-dye conjugate from the smaller, free dye molecules.[6]
-
Dialysis: This method involves dialyzing the reaction mixture against a large volume of buffer to allow the small, unconjugated dye molecules to diffuse out.
-
Tangential Flow Filtration (TFF): A scalable method for buffer exchange and removal of small molecules.[7]
The choice of method may depend on the scale of your conjugation and the specific properties of your biomolecule.
Q5: What is the Degree of Labeling (DoL) and why is it important?
A5: The Degree of Labeling (DoL), also known as the dye-to-protein ratio, is the average number of dye molecules conjugated to a single protein molecule.[8] It is a critical parameter as it can significantly impact the performance of the conjugate. A low DoL may result in a weak signal, while a high DoL can lead to fluorescence quenching, aggregation, and altered pharmacokinetics of the biomolecule.[1][9] For antibodies, a DoL between 2 and 10 is often considered ideal, though the optimal ratio is application-dependent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield / Low Degree of Labeling (DoL) | Incorrect pH of reaction buffer. The reaction is highly pH-dependent.[1][][3] | Ensure the reaction buffer is at a pH of 8.3-8.5. Use a calibrated pH meter to verify. |
| Hydrolysis of this compound NHS ester. The NHS ester is moisture-sensitive.[3] | Use anhydrous DMSO or DMF to prepare the dye stock solution. Allow the dye vial to equilibrate to room temperature before opening. Prepare the dye solution immediately before use. | |
| Presence of primary amines in the buffer. Competing amines (e.g., Tris, glycine) will react with the NHS ester.[1] | Use an amine-free buffer such as sodium bicarbonate or phosphate buffer. Ensure the initial protein sample is free of amine-containing stabilizers. | |
| Insufficient molar ratio of dye to protein. Too little dye will result in a low DoL. | Increase the molar excess of this compound NHS ester in the reaction. It is recommended to test a range of molar ratios (e.g., 5:1, 10:1, 20:1 dye:protein) to find the optimal ratio for your specific protein and desired DoL. | |
| High Degree of Labeling (DoL) / Over-labeling | Excessive molar ratio of dye to protein. | Reduce the molar ratio of this compound NHS ester to protein in the conjugation reaction. |
| Prolonged reaction time. | Decrease the incubation time of the reaction. A typical reaction time is 1-2 hours at room temperature. | |
| Precipitation/Aggregation of the Conjugate | High DoL. Near-infrared dyes can be hydrophobic, and a high DoL can lead to aggregation.[10] | Aim for a lower DoL by reducing the molar ratio of the dye. Consider using a more hydrophilic version of the dye if available. |
| Poor solubility of the dye or conjugate. this compound has hydrophobic properties.[11] | Ensure the final conjugate is in a suitable buffer. The addition of stabilizing excipients may be necessary for long-term storage. Perform a buffer exchange into a formulation buffer post-purification. | |
| Inadequate purification. Residual free dye can aggregate over time. | Ensure complete removal of unconjugated dye using an appropriate purification method like size-exclusion chromatography.[6] | |
| Inconsistent Results Batch-to-Batch | Variability in reagents. The protein concentration may vary, or the this compound NHS ester may have degraded. | Accurately determine the protein concentration before each conjugation. Use fresh, high-quality anhydrous DMSO/DMF for the dye stock. Store the this compound NHS ester properly to prevent degradation.[3] |
| Inconsistent reaction conditions. Small variations in pH, temperature, or reaction time can affect the outcome. | Standardize all reaction parameters and document them carefully for each batch. |
Experimental Protocols
Protocol 1: General this compound NHS Ester Conjugation to an Antibody
This protocol provides a general method for conjugating this compound NHS ester to an antibody. The molar ratio of dye to antibody should be optimized to achieve the desired Degree of Labeling (DoL).
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
This compound NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris, glycine) or stabilizers like BSA, it must be purified first. A buffer exchange into the Reaction Buffer can be performed using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.
-
-
This compound NHS Ester Stock Solution Preparation:
-
Allow the vial of this compound NHS ester to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO. For example, to prepare 100 µL of a 10 mM solution, dissolve the appropriate amount of this compound NHS ester (check the molecular weight on the datasheet) in 100 µL of anhydrous DMSO. Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh.
-
-
Conjugation Reaction:
-
Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess (e.g., 10:1 dye:antibody).
-
Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently stirring or vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the unconjugated dye and quenching agent by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS). Follow the manufacturer's instructions for the column.
-
Collect the purified conjugate.
-
Protocol 2: Calculation of the Degree of Labeling (DoL)
The DoL is determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of this compound (approximately 820-830 nm).
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the λ_max of this compound (A_dye).
-
Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A_dye × CF₂₈₀)] / ε_protein
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A_dye: Absorbance of the conjugate at the λ_max of this compound.
-
CF₂₈₀: Correction factor for the absorbance of this compound at 280 nm (A₂₈₀ / A_dye for the free dye). Note: This value should be obtained from the manufacturer's certificate of analysis for your specific lot of this compound.
-
ε_protein: Molar extinction coefficient of your protein at 280 nm (e.g., for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).[12]
-
-
-
Calculate the concentration of the dye:
-
Dye Concentration (M) = A_dye / ε_dye
-
ε_dye: Molar extinction coefficient of this compound at its λ_max. Note: This value is critical and must be obtained from the manufacturer's certificate of analysis for your specific lot of this compound.
-
-
-
Calculate the Degree of Labeling (DoL):
-
DoL = Dye Concentration (M) / Protein Concentration (M)
-
Data Summary Tables
Table 1: Influence of Molar Ratio on Degree of Labeling (DoL) - Hypothetical Data
This table illustrates the expected trend of how the initial molar ratio of dye to antibody influences the final DoL. Actual results will vary depending on the specific antibody and reaction conditions.
| Molar Ratio (this compound : Antibody) | Typical Resulting DoL | Observations |
| 3 : 1 | 1 - 2 | Low labeling, may be insufficient for some applications. |
| 10 : 1 | 3 - 5 | Good for many imaging applications, balances signal with risk of aggregation. |
| 20 : 1 | 6 - 9 | High labeling, increased signal but higher risk of quenching and aggregation.[9] |
Table 2: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages |
| Size-Exclusion Chromatography (Desalting Column) | Separation based on molecular size.[6] | Fast, effective removal of small molecules, gentle on the protein. | Can lead to some dilution of the sample. |
| Dialysis | Diffusion of small molecules across a semi-permeable membrane. | Gentle, can handle larger volumes. | Slow, requires large volumes of buffer, may not be as efficient for removing all free dye. |
| Tangential Flow Filtration (TFF) | Size-based separation using a membrane and tangential flow.[7] | Scalable, efficient for buffer exchange and concentration. | Requires specialized equipment, potential for membrane fouling. |
Visualizations
Caption: Workflow for this compound conjugation to an antibody.
Caption: Mechanism of this compound mediated photothermal therapy.
References
- 1. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. furthlab.xyz [furthlab.xyz]
- 5. medchemexpress.com [medchemexpress.com]
- 6. broadpharm.com [broadpharm.com]
- 7. biotium.com [biotium.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of Near-Infrared (NIR) Dye-Herceptin Conjugates as Photoacoustic Computed Tomography (PCT) Probes for HER2 Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic chemo-photothermal cancer therapy of pH-responsive polymeric nanoparticles loaded IR825 and DTX with charge-reversal property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 12. Extinction Coefficient Determination of Proteins [biosyn.com]
Validation & Comparative
comparing the performance of IR-825 vs ICG for in vivo imaging
For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescent dyes for in vivo imaging, the choice of the right agent is critical for achieving high-quality, reproducible data. This guide provides an objective comparison of the performance of IR-825 and the widely used Indocyanine Green (ICG), supported by experimental data to inform your selection for preclinical imaging studies.
Indocyanine Green (ICG) has long been a staple in in vivo imaging, benefiting from its clinical approval and extensive characterization. However, its limitations, including poor stability in aqueous solutions and a short plasma half-life, have prompted the exploration of alternative dyes. This compound, a structurally related cyanine dye, has emerged as a potential alternative. This guide delves into a detailed comparison of their performance characteristics to aid in the selection of the optimal dye for your research needs.
At a Glance: Key Performance Metrics
To facilitate a clear and direct comparison, the following table summarizes the key quantitative data for this compound and ICG. Data for this compound is limited in publicly available literature; therefore, data from its close analog, IR-820, is included as a proxy to provide valuable comparative insights.
| Property | This compound | ICG (Indocyanine Green) | Reference |
| Maximum Absorption (λmax) | ~810 nm | ~780 nm in blood/plasma | [1] |
| Maximum Emission (λem) | ~830 nm | ~830 nm in blood/plasma | [1] |
| Quantum Yield (ΦF) | Data not readily available. IR-820 has a lower quantum yield than ICG (in vitro fluorescence yield ratio of 1:10). | Low and highly dependent on solvent and binding to plasma proteins. Reported as ~2.52% in serum. | [2][3][4] |
| In Vitro Photostability | Data not readily available. IR-820 has a degradation half-time approximately double that of ICG. | Prone to degradation in aqueous solutions. | [2][3] |
| In Vivo Circulation Half-life | Data not readily available for free dye. | 2-4 minutes | [1][5] |
| In Vivo Signal Intensity | Data not readily available. IR-820 shows a significantly more intense fluorescence signal at 24 hours post-injection compared to ICG. | Rapidly cleared from circulation. | [2][3] |
| Signal-to-Background Ratio (SBR) | Data not readily available. | Varies with application and time post-injection. Can be enhanced with targeted delivery. | [6][7] |
In-Depth Performance Analysis
Photophysical Properties
Both this compound and ICG operate within the near-infrared (NIR) window, which is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper photon penetration. ICG exhibits an absorption maximum around 780 nm and an emission peak at approximately 830 nm when bound to plasma proteins[1]. This compound has a slightly red-shifted absorption maximum at around 810 nm and an emission peak near 830 nm. This slight shift in absorption for this compound may offer a marginal advantage in minimizing excitation light bleed-through into the emission window.
A critical performance parameter is the fluorescence quantum yield, which is the efficiency of converting absorbed photons into emitted fluorescence. ICG is known to have a low quantum yield that is highly sensitive to its environment, including the solvent and its binding state to plasma proteins[4]. While specific data for this compound is scarce, a comparative study on its close analog, IR-820, revealed a significantly lower in vitro fluorescence yield compared to ICG, with a ratio of 1:10[2]. However, the in vivo performance of IR-820 surpassed that of ICG at later time points, suggesting that factors beyond initial brightness, such as stability, play a crucial role in overall imaging efficacy.
Stability and In Vivo Behavior
A significant drawback of ICG is its poor stability in aqueous solutions, which can impact the reproducibility of experimental results. In contrast, IR-820 has demonstrated superior stability, with a degradation half-time approximately double that of ICG under various light and temperature conditions[2][3]. This enhanced stability is a key advantage, potentially leading to more consistent and reliable in vivo imaging data over extended periods.
The in vivo circulation half-life is another critical factor. ICG is rapidly cleared from the bloodstream, with a half-life of only 2-4 minutes[1][5]. This rapid clearance limits the imaging window for many applications. While the circulation half-life of free this compound has not been extensively reported, the enhanced in vivo signal intensity of IR-820 at 24 hours post-injection suggests a longer retention time compared to ICG[2][3]. This prolonged circulation could be highly beneficial for longitudinal studies and for imaging processes that occur over several hours.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable in vivo imaging data. Below are generalized protocols for in vivo fluorescence imaging in mice using ICG, which can be adapted for this compound.
General In Vivo Fluorescence Imaging Protocol (Mice)
1. Animal Preparation:
-
House mice in accordance with institutional guidelines.
-
For tumor imaging, xenograft tumors are typically established by subcutaneous injection of cancer cells.
-
Shave the imaging area to minimize light scattering and absorption by fur.
2. Dye Preparation and Administration:
-
ICG: Dissolve ICG powder in sterile water or saline to the desired concentration. Administer via intravenous (tail vein) injection. The dosage can vary depending on the application but is typically in the range of 0.1 to 5 mg/kg.
-
This compound: Dissolve this compound in a biocompatible solvent such as a mixture of DMSO and saline. The optimal concentration and dosage should be determined empirically for the specific application.
3. In Vivo Imaging:
-
Anesthetize the mouse using isoflurane or another appropriate anesthetic.
-
Place the mouse in an in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire fluorescence images at various time points post-injection. For ICG, early imaging (minutes post-injection) is common for vascular imaging, while later time points (hours to 24 hours) may be used for tumor imaging due to the enhanced permeability and retention (EPR) effect. Given the potential for longer retention of this compound, imaging at later time points is recommended.
-
Use appropriate excitation and emission filters for each dye (Excitation/Emission: ICG ~780 nm/~830 nm; this compound ~810 nm/~830 nm).
4. Ex Vivo Imaging (Optional):
-
At the end of the in vivo imaging study, euthanize the mouse.
-
Excise tumors and major organs for ex vivo imaging to confirm the biodistribution of the dye.
5. Data Analysis:
-
Quantify the fluorescence intensity in regions of interest (ROIs), such as the tumor and adjacent normal tissue.
-
Calculate the signal-to-background ratio (SBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
Visualizing the Concepts
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
References
- 1. Indocyanine green: An old drug with novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Excretable IR-820 for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodistribution of Encapsulated Indocyanine Green in Healthy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel system for analyzing indocyanine green (ICG) fluorescence spectra enables deeper lung tumor localization during thoracoscopic surgery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to IR-825 and Other Heptamethine Dyes for Photothermal Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of IR-825 and other prominent heptamethine dyes utilized in photothermal therapy (PTT). The information presented is supported by experimental data from peer-reviewed scientific literature to aid in the selection of appropriate photothermal agents for research and development.
Introduction to Heptamethine Dyes in Photothermal Therapy
Heptamethine cyanine dyes are a class of near-infrared (NIR) absorbing molecules that have garnered significant attention in the field of nanomedicine, particularly for their application as photothermal agents. Their strong absorption in the NIR-I (700-900 nm) and NIR-II (1000-1700 nm) windows, where biological tissues have minimal absorbance, allows for deep tissue penetration of light and localized heat generation. This property is harnessed in photothermal therapy to induce hyperthermia in tumor tissues, leading to cell death.
This compound is a heptamethine cyanine dye characterized by its distinct absorbance in the NIR region and its capacity for efficient heat conversion.[1] However, like many other cyanine dyes, it can suffer from poor stability and rapid clearance in biological systems. To address these limitations, various strategies have been developed, including encapsulation within nanoparticles or conjugation with polymers and targeting moieties.[2][3] This guide will compare the photothermal performance of this compound with other commonly used or structurally relevant heptamethine dyes, such as Indocyanine Green (ICG), IR-780, and IR-820.
Comparative Performance Data
The following tables summarize key quantitative data for this compound and other heptamethine dyes from various studies. It is important to note that experimental conditions such as dye concentration, laser wavelength, power density, and the use of nanocarriers can significantly influence the reported values.
Table 1: Photophysical and Photothermal Properties of Selected Heptamethine Dyes
| Dye/Formulation | Max Absorption (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Photothermal Conversion Efficiency (PCE, η) | Solvent/Medium | Reference |
| This compound | ~820 | Not explicitly stated in reviewed sources | Not explicitly stated in reviewed sources | Various | [1] |
| ICG | ~780 | 115,000 - 204,000 | ~13-28% | Aqueous solutions, Serum | [4][5] |
| IR-780 | ~780 | 265,000 - 330,000 | 7.6 - 10.7% | DMSO, Ethanol | [4][6] |
| IR-820 | ~820 | Similar to ICG | Generally lower than ICG | Aqueous solutions | [7][8] |
| QuCy7@mPEG NPs | >750 | Not specified | ~35% | Aqueous solution | [9] |
| MPAE-NPS | Not specified | Not specified | 40.07% | Not specified | [10] |
| Cy-PA NPs | ~915 | Not specified | 68.2% | Aqueous solution |
Table 2: In Vitro and In Vivo Photothermal Performance
| Dye/Formulation | Cell Line | Laser Wavelength (nm) & Power Density (W/cm²) | Temperature Increase (ΔT, °C) | Key In Vivo Outcome | Reference |
| PEG-PLD(IR825) | Not specified | Not specified | High light-to-heat conversion | Effective tumor ablation | [2] |
| MPPD@IR825/DTX NPs | 4T1 | Not specified | Excellent photothermal conversion | Highly efficient tumor ablation with chemo-photothermal therapy | [3] |
| ICG | HeLa | 808 nm, 1 W/cm² | ~15-20°C (for 50 µg/mL) | Significant cell growth inhibition | [5][8] |
| IR-780-loaded Liposomes | U87MG | 808 nm, 1.5 W/cm² | ~25°C (for 30 µg/mL) | Significant anti-cancer efficacy in glioma model | [11][12] |
| IR-820 | Not specified | 808 nm, 3 W/cm² | ~30°C (for 50 µg/mL) | Significant cell growth inhibition | [7][8] |
| QuCy7@mPEG NPs | HCT116 | 808 nm | Up to 24°C | 76% reduction in tumor size in a chick embryo model | [9] |
| IR808-DOTA | MCF-7 | 808 nm, 1.0 W/cm² | Reached ~60°C | Photothermal ablation of tumor cells | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are synthesized protocols for key experiments in the evaluation of photothermal dyes.
Measurement of Photothermal Conversion Efficiency (PCE)
The PCE (η) is a critical parameter for quantifying the effectiveness of a photothermal agent. A common method for its determination is as follows:
-
Sample Preparation: Prepare a solution of the heptamethine dye or its nanoparticle formulation in a quartz cuvette at a known concentration. A control cuvette containing only the solvent is also prepared.
-
Laser Irradiation: Irradiate the sample with a continuous-wave NIR laser at the dye's maximum absorption wavelength (e.g., 808 nm). The laser spot size should be adjusted to cover the entire sample surface.
-
Temperature Monitoring: Record the temperature of the solution over time using a thermocouple probe until a steady-state temperature (T_max) is reached.
-
Cooling Curve: Turn off the laser and continue to record the temperature as the solution cools down to the ambient temperature (T_surr).
-
Calculation: The PCE (η) is calculated using the following equation, which is derived from the thermal energy balance of the system:
η = [hS(T_max - T_surr) - Q_dis] / [I(1 - 10^(-Aλ))]
Where:
-
h is the heat transfer coefficient.
-
S is the surface area of the heat transfer.
-
T_max is the maximum steady-state temperature.
-
T_surr is the ambient temperature.
-
Q_dis is the heat dissipated from the light absorbed by the solvent and the container, which is determined using the control sample.
-
I is the incident laser power.
-
Aλ is the absorbance of the dye at the laser wavelength.
The term hS can be determined from the cooling curve by plotting the negative natural logarithm of the driving force temperature versus time.[14][15]
-
In Vitro Photothermal Therapy Assay
This protocol assesses the efficacy of the photothermal agent in killing cancer cells in a controlled laboratory setting.
-
Cell Culture: Culture a relevant cancer cell line (e.g., 4T1, HeLa, MCF-7) in 96-well plates until they reach approximately 80% confluency.
-
Incubation with Dye: Replace the culture medium with a fresh medium containing the heptamethine dye or its formulation at various concentrations. Incubate for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake. Include control wells with no dye.
-
Laser Irradiation: Wash the cells with phosphate-buffered saline (PBS) to remove any free dye. Add fresh culture medium and irradiate the designated wells with an NIR laser (e.g., 808 nm) at a specific power density (e.g., 1 W/cm²) for a set duration (e.g., 5 minutes).
-
Cytotoxicity Assessment: After irradiation, incubate the cells for another 24 hours. Assess cell viability using a standard cytotoxicity assay, such as the MTT or XTT assay.[4][16] The absorbance is measured using a microplate reader, and cell viability is calculated relative to the untreated control cells.
In Vivo Tumor Ablation Study
This protocol evaluates the therapeutic efficacy of the photothermal agent in a living animal model.
-
Tumor Model: Establish a subcutaneous tumor model by injecting cancer cells (e.g., 4T1) into the flank of immunocompromised mice. Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Administration of Dye: Administer the heptamethine dye formulation intravenously via the tail vein. The dosage will depend on the specific agent and its formulation.
-
Biodistribution and Tumor Accumulation: At various time points post-injection, the biodistribution of the dye can be monitored using in vivo fluorescence imaging to determine the optimal time for laser irradiation when the dye accumulation in the tumor is at its maximum.
-
Photothermal Treatment: At the optimal time point, irradiate the tumor region with an NIR laser (e.g., 808 nm) at a specific power density and for a set duration. The temperature of the tumor surface can be monitored using an infrared thermal camera.
-
Therapeutic Efficacy Assessment: Monitor the tumor volume and body weight of the mice over a period of time (e.g., 14-21 days). At the end of the study, the mice are euthanized, and the tumors and major organs are excised for histological analysis (e.g., H&E staining, TUNEL assay) to assess the extent of necrosis and apoptosis.[13][17]
Signaling Pathways and Mechanisms of Action
Photothermal therapy primarily induces cell death through apoptosis and necrosis. The specific pathway activated is often dependent on the temperature achieved within the tumor. Mild hyperthermia (42-45°C) tends to induce apoptosis, a programmed and "clean" form of cell death, while higher temperatures (>50°C) typically lead to necrosis, which can trigger an inflammatory response.[1][9][18]
Apoptosis Signaling Pathway
The intrinsic or mitochondrial pathway of apoptosis is a key mechanism in PTT-induced cell death.[18][19]
Caption: PTT-induced intrinsic apoptosis pathway.
Heat Shock Protein Response
A significant challenge in photothermal therapy is the induction of heat shock proteins (HSPs) in cancer cells, which confers thermoresistance and can reduce the therapeutic efficacy. Combining PTT with HSP inhibitors is a promising strategy to overcome this resistance.[3][20][21]
Caption: HSP-mediated thermoresistance in PTT.
Conclusion
This compound is a valuable heptamethine dye for photothermal therapy, with its performance being significantly enhanced through formulation strategies like nanoparticle encapsulation. When compared to other heptamethine dyes, the choice of the optimal agent depends on the specific application, considering factors such as the desired absorption wavelength, required photothermal conversion efficiency, and the need for imaging capabilities. While ICG is the current clinical benchmark, newer dyes like IR-780 and rationally designed heptamethine cyanines often exhibit superior photostability and photothermal efficacy in preclinical studies. The future of heptamethine dye-based PTT lies in the development of multifunctional agents with inherent tumor-targeting capabilities and the co-delivery of synergistic therapeutics, such as HSP inhibitors, to maximize therapeutic outcomes. This guide provides a foundational understanding to aid researchers in navigating the expanding landscape of photothermal agents.
References
- 1. Advances in Nanomaterial-Mediated Photothermal Cancer Therapies: Toward Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanomaterial-mediated low-temperature photothermal therapy via heat shock protein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced photothermal therapy through the in-situ activation of a temperature and redox dual-sensitive nano-reservoir of triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Enhancing the Stability and Photothermal Conversion Efficiency of ICG by Pillar[5]arene-Based Host-Guest Interaction [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchwithrowan.com [researchwithrowan.com]
- 10. IR780-loaded folate-targeted nanoparticles for near-infrared fluorescence image-guided surgery and photothermal therapy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
- 15. ntno.org [ntno.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Dissecting the molecular mechanism of apoptosis during photothermal therapy using gold nanoprisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Nanomaterial-mediated low-temperature photothermal therapy via heat shock protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enhanced efficacy of photothermal therapy by combining a semiconducting polymer with an inhibitor of a heat shock protein - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Validating the Targeting Specificity of IR-825 Conjugates In Vitro
For Researchers, Scientists, and Drug Development Professionals
The near-infrared (NIR) dye IR-825 is a valuable tool in targeted cancer therapy and imaging, primarily for its photothermal properties. When conjugated to a targeting moiety, such as a monoclonal antibody or a peptide, this compound can be selectively delivered to tumor cells, minimizing off-target effects. Validating the targeting specificity of these conjugates is a critical step in their preclinical development. This guide provides a comparative overview of the in vitro methods used to assess this specificity, focusing on two common targeting ligands: a monoclonal antibody (e.g., anti-HER2) and a peptide (e.g., RGD).
Mechanism of Targeted Delivery
The fundamental principle behind targeted this compound conjugates is the specific recognition of a cell surface receptor that is overexpressed on cancer cells. Upon binding, the conjugate is internalized, leading to an accumulation of this compound within the target cell. Subsequent exposure to NIR light generates localized hyperthermia, inducing cell death.
Caption: Receptor-mediated uptake of this compound conjugates.
Comparative In Vitro Validation Assays
To objectively assess targeting specificity, a series of in vitro assays are performed. Below is a comparison of expected outcomes for a hypothetical anti-HER2-IR-825 antibody conjugate and an RGD-IR-825 peptide conjugate.
Data Presentation: Quantitative Comparison
The following table summarizes typical quantitative data obtained from in vitro validation assays. These values are illustrative and compiled from representative studies to highlight the comparative performance of antibody versus peptide targeting.
| Parameter | Anti-HER2-IR-825 | RGD-Peptide-IR-825 | Non-Targeted this compound | Cell Lines Tested |
| Binding Affinity (Kd) | ~1-20 nM | ~50-500 nM | Not Applicable | Target-positive (e.g., SK-BR-3, U87) |
| Cellular Uptake (% of Control) | High in HER2+ cells (~70-90%) | Moderate in Integrin+ cells (~40-60%) | Low in all cells (~5-10%) | Target-positive vs. Target-negative |
| Competitive Inhibition (IC50) | Low nM range with free anti-HER2 | Mid-to-high nM range with free RGD | Not Applicable | Target-positive cells |
| PTT Cytotoxicity (IC50) | Low nM in HER2+ cells | Mid nM in Integrin+ cells | High µM in all cells | Target-positive vs. Target-negative |
Note: HER2+ (e.g., SK-BR-3, BT-474), Integrin+ (e.g., U87, MDA-MB-231), Target-negative (e.g., MCF-7 for HER2, HEK293 for some integrins).
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducible and comparable results. The following sections outline the protocols for the key validation experiments.
Experimental Workflow
Caption: Workflow for in vitro validation of targeting.
Cellular Uptake Assay (Flow Cytometry)
This assay quantifies the amount of this compound conjugate internalized by cells.
Protocol:
-
Cell Seeding: Seed target-positive (e.g., SK-BR-3 for anti-HER2; U87 for RGD) and target-negative (e.g., MCF-7) cells in 6-well plates and culture overnight.
-
Incubation: Treat the cells with the this compound conjugate (e.g., 10 µg/mL) and a non-targeted this compound control for various time points (e.g., 1, 4, 24 hours).
-
Washing: After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-internalized conjugate.
-
Cell Detachment: Detach the cells using trypsin-EDTA.
-
Flow Cytometry Analysis: Resuspend the cells in flow cytometry buffer and analyze using a flow cytometer equipped with a laser appropriate for this compound excitation (typically ~780 nm) and an appropriate emission filter.
-
Quantification: The mean fluorescence intensity (MFI) of the cells is proportional to the amount of internalized conjugate.
Competitive Inhibition Assay
This assay confirms that the uptake of the this compound conjugate is mediated by the specific target receptor.
Protocol:
-
Cell Seeding: Seed target-positive cells in a 24-well plate and culture overnight.
-
Pre-incubation with Competitor: Pre-incubate the cells with a high concentration of the unlabeled targeting ligand (e.g., free anti-HER2 antibody or RGD peptide) for 1-2 hours to block the target receptors.
-
Incubation with Conjugate: Add the this compound conjugate to the wells (with and without the competitor) and incubate for a predetermined time (e.g., 4 hours).
-
Washing and Analysis: Wash the cells and analyze the cellular uptake via flow cytometry or fluorescence microscopy as described above.
-
Result Interpretation: A significant decrease in fluorescence intensity in the cells pre-incubated with the competitor indicates specific, receptor-mediated uptake.
Photothermal Cytotoxicity Assay (MTT Assay)
This assay evaluates the target-specific cell-killing efficacy of the this compound conjugate upon NIR irradiation.[1][2][3]
Protocol:
-
Cell Seeding: Seed target-positive and target-negative cells in a 96-well plate and culture overnight.
-
Incubation: Treat the cells with serial dilutions of the this compound conjugate and controls.[1]
-
Washing: After 4 hours of incubation, replace the medium with fresh medium to remove the non-internalized conjugate.[1]
-
NIR Irradiation: Expose the cells to an 808 nm laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5 minutes).[1]
-
Post-Irradiation Incubation: Return the cells to the incubator for an additional 24 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals and measure the absorbance at ~570 nm.
-
Data Analysis: Calculate the cell viability as a percentage relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50).
Comparison of Targeting Ligands: Logical Framework
Caption: Pros and cons of antibody vs. peptide targeting.
Conclusion
The in vitro validation of this compound conjugates is a multi-faceted process that relies on a combination of quantitative assays to confirm targeting specificity and therapeutic efficacy. While monoclonal antibodies generally offer higher affinity and specificity, peptides provide advantages in terms of size, tissue penetration, and ease of synthesis. The choice of targeting ligand will ultimately depend on the specific cancer target and desired therapeutic outcome. The experimental framework provided in this guide allows for a robust and objective comparison of different this compound conjugates, ensuring that only the most promising candidates advance to further preclinical and clinical development.
References
- 1. Enhanced Photothermal Heating and Combination Therapy of NIR Dye via Conversion to Self-Assembled Ionic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective near-infrared photodynamic therapy assisted by upconversion nanoparticles conjugated with photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Assessing the Cytotoxicity of IR-825 in Comparison to Other Near-Infrared (NIR) Dyes: A Guide for Researchers
A comprehensive analysis of the in vitro cytotoxicity of the near-infrared (NIR) dye IR-825 reveals a favorable profile for biomedical research applications, particularly in photothermal therapy. When compared to other commonly used NIR dyes such as Indocyanine Green (ICG) and IR-780, this compound demonstrates comparable or lower cytotoxicity in the absence of light, while exhibiting potent cell-killing effects upon NIR laser irradiation. This guide provides a comparative overview of the cytotoxicity of this compound and other NIR dyes, supported by experimental data and detailed protocols for researchers in drug development and related scientific fields.
The evaluation of a dye's interaction with biological systems is a critical step in the development of new diagnostic and therapeutic agents. NIR dyes, with their ability to be excited and detected within the "optical window" of biological tissues (700-900 nm), have garnered significant interest for applications such as in vivo imaging and photothermal therapy (PTT). However, their potential toxicity is a key consideration. This guide focuses on the cytotoxicity of this compound, a heptamethine cyanine dye, in comparison to other frequently used NIR dyes.
Comparative Cytotoxicity of NIR Dyes
The cytotoxic effects of NIR dyes can be categorized into two main types: "dark cytotoxicity," which is the intrinsic toxicity of the dye molecule itself, and "phototoxicity," which is induced by the generation of heat or reactive oxygen species (ROS) upon light irradiation.
A study comparing the heptamethine cyanine dye IR-820, a close structural analog of this compound, with other dyes such as IR-125, IR-780, and IR-813 in HeLa cells, provides valuable insights. In this research, the cytotoxicity was assessed both in the absence of light (dark cytotoxicity) and after irradiation. The results indicated that the cytotoxicity of these dyes is concentration-dependent. For instance, at a concentration of 500 nM, IR-820 showed lower dark cytotoxicity compared to IR-125 and IR-813.[1][2][3] Another study directly comparing IR-820 with ICG in the context of hyperthermia treatment found no significant difference in their cytotoxic effects on tumor cells at concentrations of 5 μM and above.
While direct comparative studies on this compound are limited, research on this compound-loaded nanoparticles for photothermal therapy has shown excellent biocompatibility of the nanoparticles themselves, with significant cytotoxicity observed only after laser irradiation. For example, in a study using doxorubicin and this compound-loaded nanoparticles on MCF-7/ADR (doxorubicin-resistant) breast cancer cells, the nanoparticles alone showed minimal toxicity. However, upon irradiation with an 808 nm laser, a significant decrease in cell viability was observed, demonstrating the potent photothermal cytotoxicity of this compound.
The following table summarizes available data on the cytotoxicity of various NIR dyes. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in cell lines, incubation times, and assay methods.
| Dye | Cell Line | Assay | Condition | IC50 / % Viability | Reference |
| IR-820 | HeLa | MTT | Dark | >500 nM (viability > 80%) | [1][2][3] |
| IR-820 | HeLa | MTT | Irradiation | ~250 nM (viability ~50%) | [1][2][3] |
| ICG | HeLa | MTT | Dark | >206 µM (significant cytotoxicity) | [4] |
| ICG | HeLa | MTT | Irradiation (99 J/cm²) | 94 µM (significant phototoxicity) | [4] |
| IR-780 | HeLa | MTT | Dark | >500 nM (viability > 90%) | [1][2][3] |
| IR-780 | HeLa | MTT | Irradiation | >500 nM (viability > 80%) | [1][2][3] |
| This compound (NPs) | MCF-7/ADR | MTT | PTT | Significant cell death at 4 µg/mL this compound |
Experimental Protocols
To aid researchers in conducting their own comparative cytotoxicity studies, detailed protocols for two standard assays, the MTT assay for cell viability and the Annexin V/Propidium Iodide (PI) assay for apoptosis, are provided below.
MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the NIR dyes to be tested. Include untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorophore (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
Procedure:
-
Cell Treatment: Treat cells with the NIR dyes at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the MTT and Annexin V/PI assays.
Caption: Workflow for MTT Cell Viability Assay.
Caption: Workflow for Annexin V/PI Apoptosis Assay.
References
A Head-to-Head Comparison of IR-825 and Methylene Blue in Photodynamic Therapy
In the landscape of photodynamic therapy (PDT), the choice of a photosensitizer is paramount to achieving optimal therapeutic outcomes. This guide provides a comprehensive, data-driven comparison of two distinct photosensitizers: the well-established Methylene Blue (MB), which is activated by visible light, and the near-infrared (NIR) dye IR-825.
While Methylene Blue has a long history of use and a wealth of supporting research in PDT, it is important to note that this compound is predominantly utilized in photothermal therapy (PTT) and as a near-infrared fluorescent imaging agent. Direct, head-to-head comparative studies evaluating the PDT efficacy of this compound against Methylene Blue are currently limited in the scientific literature. Therefore, this guide will present a detailed analysis of Methylene Blue's established PDT characteristics and discuss the known properties of this compound, contextualizing its potential as a PDT agent based on the characteristics of NIR dyes.
Photophysical and Photochemical Properties
A photosensitizer's efficacy is largely determined by its photophysical and photochemical properties. Key parameters include its absorption maximum (λmax), which dictates the wavelength of light required for activation, and its singlet oxygen quantum yield (ΦΔ), a measure of its efficiency in producing the primary cytotoxic agent in Type II PDT.
| Property | Methylene Blue | This compound |
| Chemical Class | Phenothiazine Dye | Heptamethine Cyanine Dye |
| Absorption Max (λmax) | ~660-670 nm[1] | ~825 nm |
| Excitation Wavelength Range | 550-700 nm | Not extensively reported for PDT |
| Emission Max (λem) | ~690 nm | ~830 nm[2] |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.5[3] | Not extensively reported |
| Primary Phototherapy Application | Photodynamic Therapy (PDT)[1][4] | Photothermal Therapy (PTT)[2][5] |
| Solubility | Readily water-soluble | Hydrophobic[2] |
Mechanism of Action in Photodynamic Therapy
Photodynamic therapy relies on the generation of reactive oxygen species (ROS) to induce cell death. This process is initiated when a photosensitizer absorbs light and transfers that energy to molecular oxygen. There are two primary pathways for this process, known as Type I and Type II reactions.
Caption: General mechanism of Type I and Type II photodynamic therapy.
Methylene Blue primarily operates through a Type II mechanism, efficiently generating singlet oxygen.[3] While the precise PDT mechanism of this compound is not well-documented, many organic dyes used in phototherapy can generate ROS.[6] The lower energy of near-infrared photons, however, can sometimes limit the efficiency of singlet oxygen generation compared to visible light photosensitizers.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of photosensitizers. Below are representative protocols for in vitro PDT with Methylene Blue and a theoretical framework for a PTT experiment with this compound.
In Vitro Photodynamic Therapy with Methylene Blue
This protocol outlines a typical experiment to assess the phototoxicity of Methylene Blue on a cancer cell line.
1. Cell Culture:
-
Human colorectal adenocarcinoma cells (e.g., HT-29) are cultured in McCoy's 5A Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Photosensitizer Incubation:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing varying concentrations of Methylene Blue (e.g., 0.1 µM to 100 µM).
-
Cells are incubated with the photosensitizer for a predetermined period (e.g., 4 hours) to allow for cellular uptake.
3. Irradiation:
-
After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove any unbound Methylene Blue.
-
Fresh culture medium is added to each well.
-
The cells are then irradiated with a light source at a wavelength corresponding to Methylene Blue's absorption maximum (e.g., 660 nm LED array).
-
The light dose (fluence) is controlled by adjusting the power density and irradiation time (e.g., 10 J/cm²).
4. Cytotoxicity Assessment:
-
Following irradiation, the cells are returned to the incubator for 24-48 hours.
-
Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescent cell viability assay that measures ATP.[7]
5. Data Analysis:
-
Cell viability is calculated as a percentage of the untreated control group.
-
The IC50 value (the concentration of photosensitizer required to kill 50% of the cells) is determined.
In Vitro Photothermal Therapy with this compound
This protocol describes a typical experiment to evaluate the photothermal efficacy of this compound.
1. Nanoparticle Formulation (if applicable):
-
Due to its hydrophobicity, this compound is often encapsulated in nanoparticles (e.g., liposomes, polymeric micelles) to improve its stability and delivery in aqueous environments.[2]
2. Cell Culture and Incubation:
-
A suitable cancer cell line is cultured and seeded as described for the PDT protocol.
-
Cells are incubated with various concentrations of this compound (or this compound loaded nanoparticles) for a specific duration.
3. Irradiation:
-
Following incubation and washing, the cells are irradiated with a near-infrared laser (e.g., 808 nm) at a specific power density (e.g., 1.5 W/cm²) for a set time (e.g., 5-10 minutes).
4. Temperature Monitoring:
-
The temperature change in the cell culture medium during irradiation is monitored using a thermal imaging camera.
5. Cytotoxicity Assessment:
-
Cell viability is assessed 24 hours post-irradiation using methods like the MTT assay or live/dead staining with calcein-AM and propidium iodide.
6. Data Analysis:
-
The photothermal conversion efficiency of this compound can be calculated based on the temperature increase.
-
Cell viability data is analyzed to determine the photothermal cytotoxicity.
Caption: A generalized workflow for the in vitro evaluation of photosensitizers.
Cellular Uptake and Subcellular Localization
The efficiency of a photosensitizer is also dependent on its ability to be taken up by target cells and its localization within the cell.
Methylene Blue:
-
Uptake Mechanism: Methylene Blue is a cationic molecule that can be readily taken up by cells.[8] Encapsulation in nanocarriers like liposomes or protein cages can further enhance its cellular uptake.[9][10]
-
Subcellular Localization: Methylene Blue has been shown to localize in mitochondria, which is a key target for inducing apoptosis in PDT.[11]
This compound:
-
Uptake Mechanism: As a hydrophobic molecule, this compound's cellular uptake is often facilitated by encapsulation in nanocarriers.[2] The properties of the nanocarrier will largely dictate the uptake mechanism.
-
Subcellular Localization: When delivered via certain nanomicelles, this compound has been observed to localize in the mitochondria and endoplasmic reticulum.[2]
In Vitro and In Vivo Efficacy
Methylene Blue:
-
In Vitro: Numerous studies have demonstrated the potent in vitro phototoxicity of Methylene Blue against a wide range of cancer cell lines, including retinoblastoma, oral squamous cell carcinoma, and melanoma.[7][8][11]
-
In Vivo: Preclinical studies in animal models have shown the effectiveness of Methylene Blue-mediated PDT in reducing tumor growth in various cancers, such as colorectal tumors and melanoma.[4]
This compound:
-
In Vitro: The primary reported in vitro effect of this compound upon NIR irradiation is photothermal ablation of cancer cells.[2]
-
In Vivo: In vivo studies have highlighted the excellent tumor-homing ability of this compound-loaded nanoparticles and their efficacy in tumor eradication through photothermal therapy.[2]
Advantages and Disadvantages
| Photosensitizer | Advantages | Disadvantages |
| Methylene Blue | - Well-established and extensively studied in PDT[1][4]- High singlet oxygen quantum yield[3]- Readily soluble in water- Low cost | - Limited tissue penetration of visible light (660 nm)[12]- Potential for dark toxicity at high concentrations |
| This compound | - Excitation in the near-infrared (NIR) window allows for deeper tissue penetration[12][13]- Can be used for both fluorescence imaging and phototherapy[2]- High photothermal conversion efficiency | - Primarily used for PTT, with limited data on PDT efficacy- Hydrophobic, often requiring nanoparticle formulation for in vivo use[2]- Potential for lower singlet oxygen generation efficiency compared to visible light photosensitizers |
Conclusion
Methylene Blue stands as a robust and well-characterized photosensitizer for photodynamic therapy, backed by a large body of scientific evidence. Its high singlet oxygen quantum yield and proven efficacy in both in vitro and in vivo models make it a reliable choice for PDT applications, particularly for superficial lesions where light penetration is not a major obstacle.
This compound, on the other hand, is a prominent agent in the realm of photothermal therapy. Its strong absorption in the near-infrared spectrum offers the significant advantage of deeper tissue penetration, making it suitable for treating more solid and deep-seated tumors. While its potential for generating reactive oxygen species and thus acting as a PDT agent exists, this application remains largely unexplored.
For researchers and drug development professionals, the choice between Methylene Blue and this compound will depend on the desired therapeutic modality (PDT vs. PTT) and the specific application. Methylene Blue is the clear choice for established PDT protocols, while this compound offers a powerful tool for photothermal approaches and represents an intriguing candidate for future research into NIR-activated photodynamic therapy. Further studies are warranted to fully elucidate the PDT potential of this compound and to conduct direct comparative studies against established photosensitizers like Methylene Blue.
References
- 1. troscriptions.com [troscriptions.com]
- 2. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Methylene blue in anticancer photodynamic therapy: systematic review of preclinical studies [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Photodynamic Therapy with an Association of Methylene Blue and Toluidine Blue Promoted a Synergic Effect against Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methylene blue-mediated Photodynamic Therapy in human retinoblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular uptake and photodynamic activity of protein nanocages containing methylene blue photosensitizing drug [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis induced by methylene‐blue‐mediated photodynamic therapy in melanomas and the involvement of mitochondrial dysfunction revealed by proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beyond traditional light: NIR-II light-activated photosensitizers for cancer therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 13. Recent advances in near-infrared organic photosensitizers for photodynamic cancer therapy - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison: Evaluating the Benefits of IR-825 Over Traditional Fluorescent Probes
In the landscape of near-infrared (NIR) fluorescence imaging, the selection of an appropriate probe is paramount for achieving high-quality, reliable data in preclinical and clinical research. While traditional fluorescent probes such as Indocyanine Green (ICG) and Cyanine 7 (Cy7) have been widely adopted, the emergence of novel dyes like IR-825 presents new opportunities for enhanced imaging capabilities. This guide provides an objective comparison of this compound against these conventional alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection process.
Quantitative Performance Comparison
The efficacy of a fluorescent probe is determined by a combination of its photophysical properties. An ideal probe exhibits a high molar extinction coefficient, significant quantum yield, and robust photostability. The following table summarizes the key quantitative data for this compound and its traditional counterparts.
| Property | This compound/IR-820* | Indocyanine Green (ICG) | Cyanine 7 (Cy7) |
| Maximum Absorption (λmax) | ~820 nm | ~780 nm in blood/plasma | ~750-770 nm |
| Maximum Emission (λem) | ~830 nm | ~800-820 nm in blood/plasma | ~775-800 nm |
| Molar Extinction Coefficient (ε) | Data not available | ~150,000 M⁻¹cm⁻¹ in blood | ~250,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | Lower than ICG[1] | Low, solvent-dependent | ~12-28% (conjugate-dependent) |
| Photostability | Higher than ICG[1] | Prone to degradation and aggregation[1] | Lower than other cyanine dyes |
| In Vivo Stability | More stable than ICG[1] | Rapid clearance | Variable |
*Note: Data for IR-820, a close structural analog of this compound, is used for comparative purposes where specific data for this compound is not available.[1][2]
Key Advantages of this compound
Enhanced Stability: One of the most significant advantages of this compound (and its analog IR-820) is its superior stability in aqueous solutions compared to ICG.[1] ICG is known to be unstable and prone to aggregation, which can affect its fluorescence quantum yield and in vivo biodistribution.[1] Studies have shown that IR-820 has a degradation half-time approximately double that of ICG under various conditions.[1] This increased stability translates to a longer plasma residence time, allowing for more extended imaging windows.[2]
Consistent Emission Profile: Unlike ICG, the peak emission wavelength of IR-820 is not dependent on its concentration.[2] This property is crucial for quantitative imaging applications where a stable and predictable fluorescent signal is required.
Versatility in Applications: this compound contains a carboxyl group, which allows for its conjugation to other molecules, making it a versatile tool for targeted imaging and therapeutic applications.[3] It has been widely used in the development of nanoparticles for photothermal and photodynamic cancer therapy.[4]
Experimental Protocols
To ensure a fair and accurate comparison between fluorescent probes, standardized experimental protocols are essential. Below are detailed methodologies for key comparative experiments.
Protocol for Measuring Photostability
Objective: To quantify and compare the rate of photobleaching of this compound, ICG, and Cy7 under continuous illumination.
Materials:
-
Solutions of this compound, ICG, and Cy7 at equivalent concentrations in a relevant buffer (e.g., PBS).
-
Fluorometer or a fluorescence microscope equipped with a suitable NIR laser and detector.
-
Quartz cuvettes or glass-bottom imaging dishes.
Procedure:
-
Prepare solutions of each fluorescent probe at a concentration that yields a similar initial fluorescence intensity.
-
Place the sample in the fluorometer or on the microscope stage.
-
Expose the sample to continuous excitation light at the respective λmax of each dye.
-
Record the fluorescence intensity at regular intervals over a defined period (e.g., every 30 seconds for 10 minutes).
-
Normalize the initial fluorescence intensity to 100% for each probe.
-
Plot the normalized fluorescence intensity as a function of time to generate photobleaching curves.
-
Calculate the half-life of fluorescence for each probe as a measure of its photostability.
Protocol for Determining Relative Quantum Yield
Objective: To compare the fluorescence quantum yield of this compound and Cy7 relative to a standard (e.g., ICG with a known quantum yield in a specific solvent).
Materials:
-
Solutions of the test probes (this compound, Cy7) and a standard probe (ICG) in the same solvent (e.g., DMSO).
-
UV-Vis spectrophotometer.
-
Fluorometer with an integrating sphere (for absolute measurements) or a standard cuvette holder (for relative measurements).
Procedure:
-
Prepare a series of dilutions for both the standard and test probes in the chosen solvent.
-
Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer. Ensure the absorbance values are within the linear range (typically < 0.1).
-
Measure the fluorescence emission spectrum of each solution using the fluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test probes.
-
The slope of the resulting linear fit is proportional to the quantum yield.
-
Calculate the quantum yield of the test probe (Φ_test) using the following equation:
Φ_test = Φ_std * (Slope_test / Slope_std) * (η_test / η_std)²
where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Applications in Drug Development and In Vivo Imaging
The superior properties of this compound make it a valuable tool in various stages of drug development, from preclinical in vivo imaging to tracking drug delivery.
Workflow for In Vivo Tumor Imaging
Near-infrared fluorescence imaging is a powerful technique for non-invasively monitoring tumor growth and response to therapy in small animal models.
Caption: Workflow for in vivo tumor imaging using NIR fluorescent probes.
Tracking Drug Delivery with Nanoparticles
This compound can be encapsulated within or conjugated to nanoparticles to track their delivery to target tissues and monitor drug release.
Caption: Workflow for tracking drug delivery using this compound-labeled nanoparticles.
Conclusion
While traditional near-infrared fluorescent probes like ICG and Cy7 have their merits, the enhanced stability and consistent emission profile of this compound and its analogs offer significant advantages for a range of applications in biomedical research and drug development. The ability to conjugate this compound to targeting moieties and nanoparticles further expands its utility for specific and sensitive in vivo imaging. As the field of fluorescence imaging continues to evolve, the adoption of probes with superior photophysical properties like this compound will be crucial for advancing our understanding of complex biological processes and accelerating the development of new therapeutics.
References
A Comparative Guide to the Photothermal Conversion of IR-825 and Other Near-Infrared Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the photothermal conversion properties of IR-825 and other common near-infrared (NIR) cyanine dyes, namely Indocyanine Green (ICG) and Cypate. The information is intended to assist researchers in selecting appropriate photothermal agents for their studies in drug development and photothermal therapy (PTT).
Quantitative Comparison of Photothermal Conversion Efficiency
The photothermal conversion efficiency (PCE) is a critical parameter for evaluating the effectiveness of a photothermal agent. It represents the efficiency of converting absorbed light energy into heat. Below is a summary of reported PCE values for this compound, ICG, and other comparable cyanine dyes. It is important to note that the PCE of these dyes can be significantly influenced by their environment, such as the solvent used and whether they are in a free form or encapsulated within nanoparticles. The data presented here is based on available literature and the specific experimental conditions are noted where possible.
| Photothermal Agent | Photothermal Conversion Efficiency (PCE) | Wavelength (nm) | Power Density (W/cm²) | Notes |
| This compound derivative (IR825-Cl) | 17.4%[1][2] | 808 | 1.0 | In PBS solution.[1][2] |
| Indocyanine Green (ICG) | 18.5%[2] | 808 | 1.0 | In PBS solution, comparable to the this compound derivative.[2] |
| Sorbitol-ZW800 (Heptamethine Cyanine) | 32.6%[1] | Not Specified | 1.1 | Conjugated form.[1] |
| Brominated Hemicyanine | 50%[1] | 808 | Not Specified | -[1] |
| Cypate | Higher in liposomes than free form | Not Specified | Not Specified | Specific PCE value for free Cypate is not readily available, but encapsulation is reported to enhance its PCE.[3] |
Experimental Protocol for Measuring Photothermal Conversion Efficiency
The following is a generalized protocol for determining the photothermal conversion efficiency of a NIR dye, synthesized from multiple sources.
1. Materials and Equipment:
-
NIR Laser (e.g., 808 nm continuous wave diode laser)
-
Power Meter
-
Quartz Cuvette (1 cm path length)
-
Thermocouple or Infrared (IR) Thermal Imaging Camera
-
Magnetic Stirrer and Stir Bar
-
Spectrophotometer (for measuring absorbance)
-
Solution of the NIR dye in a suitable solvent (e.g., Phosphate-Buffered Saline - PBS)
-
Solvent-only control (e.g., PBS)
2. Experimental Setup:
A schematic of a typical experimental setup is shown below.
References
- 1. Near-Infrared Activated Cyanine Dyes As Agents for Photothermal Therapy and Diagnosis of Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liposomal cyanine dyes with enhanced nonradiative transition for the synergistic phototherapy of tumors - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to IR-825 for Long-Term Cell Tracking Studies
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of cellular research and therapeutic development, the ability to track cells non-invasively over extended periods is paramount. Near-infrared (NIR) fluorescent dyes have emerged as indispensable tools for this purpose, offering deep tissue penetration and minimal autofluorescence. This guide provides a comprehensive validation of IR-825 for long-term cell tracking studies, presenting a comparative analysis with other commonly used NIR dyes, namely Indocyanine Green (ICG) and Cypate.
Performance Comparison of NIR Dyes
To facilitate an objective assessment, the following tables summarize the key performance indicators of this compound, ICG, and Cypate based on available experimental data.
| Property | This compound | Indocyanine Green (ICG) | Cypate |
| Excitation Max (nm) | ~780 - 820 | ~780 nm | ~778 nm |
| Emission Max (nm) | ~820 - 850 | ~810 nm in water, ~830 nm in blood | ~805 nm |
| Quantum Yield | Data not available | 2.9% in water, can be enhanced in micelles or when bound to albumin[1] | Data not available |
| Photostability | Data not available | Prone to photobleaching, especially in aqueous solutions[2] | Data not available |
| Primary Application | NIR fluorescence imaging, Photothermal therapy[3] | In vivo imaging, Angiography | In vivo tumor imaging |
Table 1: Photophysical Properties. A comparison of the key photophysical characteristics of this compound, ICG, and Cypate. While spectral properties are similar, significant differences in quantum yield and photostability can impact experimental outcomes.
| Dye | Cell Type | IC50 Value | Exposure Time | Reference |
| Indocyanine Green (ICG) | Human Retinal Pigment Epithelial (HRPE) cells | 0.062% (w/v) | 24 hours | [4] |
| Indocyanine Green (ICG) | Human Retinal Pigment Epithelial (HRPE) cells | 0.041% (w/v) | 48 hours | [4] |
| Indocyanine Green (ICG) | Human Retinal Pigment Epithelial (HRPE) cells | 0.035% (w/v) | 72 hours | [4] |
| Indocyanine Green (ICG) | A549 lung cancer cells (with PDT) | 88.28 µM | 4 hours | [5] |
| Indocyanine Green (ICG) | MCF-7 breast cancer cells (with PDT) | ~75 µM | Not specified | [6] |
Table 2: Cytotoxicity Data (IC50 Values). This table presents the half-maximal inhibitory concentration (IC50) of Indocyanine Green on various cell lines. Data for this compound and Cypate on comparable cell types for direct comparison is limited in the reviewed literature. It is crucial to note that the cytotoxic effects of ICG are often evaluated in the context of photodynamic therapy (PDT), where light activation enhances its toxicity to target cells.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are representative protocols for cell labeling with NIR dyes.
Protocol 1: General Cell Labeling with this compound
This protocol provides a general guideline for labeling cells with this compound. Optimization of dye concentration and incubation time is recommended for specific cell types.
Materials:
-
This compound dye
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium
-
Cells of interest in suspension
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in anhydrous DMSO to prepare a 1 mM stock solution. Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C, protected from light.
-
Cell Preparation: Harvest and count the cells. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in pre-warmed, serum-free culture medium or PBS to a concentration of 1 x 10^6 cells/mL.
-
Labeling: Add the this compound stock solution to the cell suspension to achieve a final concentration in the range of 1-10 µM. A starting concentration of 5 µM is recommended.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light. Gently agitate the cells every 10 minutes to ensure uniform labeling.
-
Washing: Stop the labeling reaction by adding at least 5 volumes of complete culture medium. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Final Wash: Wash the cells twice with sterile PBS to remove any unbound dye.
-
Resuspension: Resuspend the labeled cells in the appropriate medium for your downstream applications (e.g., in vivo injection, in vitro culture).
Protocol 2: Labeling Human T Cells with a Heptamethine Cyanine Dye (General Protocol)
This protocol is a general guide for labeling primary human T cells, which can be adapted for this compound.
Materials:
-
Primary human T cells
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Heptamethine cyanine dye (e.g., this compound)
-
DMSO
-
PBS
Procedure:
-
Cell Culture: Culture primary human T cells in RPMI 1640 medium supplemented with 10% FBS and appropriate cytokines.
-
Dye Preparation: Prepare a 1 mM stock solution of the dye in DMSO.
-
Cell Staining:
-
Wash the T cells once with serum-free RPMI 1640 medium.
-
Resuspend the cells at a concentration of 1 x 10^7 cells/mL in serum-free RPMI 1640.
-
Add the dye stock solution to the cell suspension to a final concentration of 1-10 µM.
-
Incubate for 10-15 minutes at 37°C in the dark.
-
-
Washing:
-
Add an equal volume of FBS to the cell suspension to stop the staining.
-
Fill the tube with PBS and centrifuge at 400 x g for 5 minutes.
-
Wash the cells two more times with complete RPMI 1640 medium.
-
-
Cell Viability and Staining Efficiency Assessment:
-
Assess cell viability using a trypan blue exclusion assay or a viability staining kit.
-
Determine staining efficiency using flow cytometry.
-
-
In Vivo Administration: Resuspend the labeled T cells in sterile PBS for intravenous injection into the animal model.
Visualization of Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams were generated using Graphviz.
References
- 1. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Photobleaching Process of Indocyanine Green for Killing Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of indocyanine green on the growth and viability of cultured human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Combined Perftoran and Indocyanine Green-Photodynamic Therapy on HypoxamiRs and OncomiRs in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Navigating the Second Window: A Comparative Guide to IR-825 and Other NIR-II Dyes for Deep Tissue Imaging
For researchers, scientists, and drug development professionals venturing into the depths of biological tissues, the choice of a fluorescent probe is paramount. The second near-infrared (NIR-II) window (1000-1700 nm) offers a significant advantage for deep tissue imaging due to reduced light scattering and minimal tissue autofluorescence. This guide provides an objective comparison of IR-825 with other prominent NIR-II dyes, supported by experimental data and detailed protocols to aid in the selection of the optimal agent for your research needs.
The quest for clearer, deeper, and more precise biological imaging has led to the exploration of the NIR-II spectrum. Dyes that absorb and emit light in this region can overcome the limitations of traditional visible and NIR-I fluorophores, enabling visualization of structures and processes deep within living organisms with unprecedented resolution and signal-to-background ratios (SBR).[1][2] This guide focuses on a comparative analysis of this compound against commonly used alternatives such as Indocyanine Green (ICG), IRDye® 800CW, and IR-1061.
Quantitative Performance Metrics: A Side-by-Side Comparison
The efficacy of a NIR-II dye is determined by its photophysical properties. Key parameters include the peak absorption and emission wavelengths, molar extinction coefficient (a measure of how strongly the dye absorbs light), and quantum yield (the efficiency of converting absorbed light into emitted fluorescence). The following table summarizes these critical properties for this compound and its counterparts.
| Dye | Peak Absorption (nm) | Peak Emission (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (QY) | Solvent/Medium |
| This compound | ~780-808 | ~830 | Data not readily available | Data not readily available | DMSO/Aqueous Formulations |
| Indocyanine Green (ICG) | ~780-800 | ~810-830 | ~170,000-250,000 | ~1.3% - 12% (in serum) | Water, Blood, Serum |
| IRDye® 800CW | ~774 | ~789-805 | ~240,000 | ~8.0% - 12% (in serum) | Water, DMSO, Serum |
| IR-1061 | ~1064 | ~1100 | Data not readily available | ~1.7% | Dichloromethane |
| CH1055-PEG | ~808 | ~1055 | Data not readily available | ~0.49% (Methanol) | Methanol, Water |
Note: Photophysical properties, especially quantum yield, are highly dependent on the solvent and local environment. The values presented are representative and may vary under different experimental conditions.
In Vivo Imaging Performance
Beyond photophysical properties, the performance of a dye in a biological setting is the ultimate measure of its utility. The signal-to-background ratio (SBR) is a critical metric for in vivo imaging, indicating the clarity of the target structure against the surrounding tissue.
| Dye | Animal Model | Target | Achieved SBR | Penetration Depth | Reference |
| Indocyanine Green (ICG) | Porcine | Skin Flaps | 2.11 (NIR-II) vs 1.33 (NIR-I) | > 2 mm | [3] |
| IRDye® 800CW | Murine (Glioblastoma) | Tumor | 16.3 - 79.7 | > 2 mm | [4] |
| IR-1061 | Murine | Vasculature | High contrast, specific SBR not stated | Deep tissue | [5] |
Experimental Protocols for Deep Tissue Imaging
Reproducible and reliable results in deep tissue imaging hinge on well-defined experimental protocols. Below are representative methodologies for in vivo imaging using NIR-II dyes.
General In Vivo Imaging Protocol (Murine Model)
-
Dye Preparation: Dissolve the NIR-II dye in a biocompatible solvent such as a mixture of DMSO and saline, or use a commercially available aqueous formulation. The final concentration is typically in the range of 0.5-5 mg/kg body weight.
-
Animal Model: Use appropriate animal models (e.g., nude mice bearing subcutaneous or orthotopic tumors). Anesthetize the animal using a system like isoflurane inhalation to minimize movement during imaging.
-
Dye Administration: Inject the prepared dye solution intravenously via the tail vein. The volume of injection is typically around 100-200 µL for a mouse.
-
Imaging System: Employ an imaging system equipped with a laser for excitation at the appropriate wavelength (e.g., 785 nm or 808 nm) and an InGaAs camera for detection in the NIR-II window. Use long-pass filters (e.g., 900 nm, 1000 nm, or 1100 nm) to block excitation light and short-wavelength fluorescence.
-
Image Acquisition: Acquire images at various time points post-injection (e.g., immediately, 1h, 4h, 24h) to determine the optimal imaging window for the specific dye and target. The exposure time will vary depending on the brightness of the dye and the sensitivity of the camera, typically ranging from a few milliseconds to several hundred milliseconds.
-
Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and a background region to calculate the signal-to-background ratio.
Specific Protocol Example: ICG for Angiography in a Porcine Model
-
Animal and Anesthesia: Male Landrace pigs (25-30 kg) were anesthetized with propofol.
-
Dye and Administration: ICG (0.5 mg/kg) was injected via the ear vein.
-
Imaging System: A custom NIR-I/II multispectral imaging system was used, featuring an InGaAs camera for NIR-II detection, cooled to -80°C.
-
Image Capture: Images were acquired using a 1100 nm long-pass filter, with peak fluorescence intensity observed at 1 minute post-injection.[3]
Visualizing the Concepts
To better understand the principles and workflows discussed, the following diagrams are provided.
Discussion and Conclusion
Choosing the right NIR-II dye is a critical step in designing deep tissue imaging experiments.
-
This compound and similar cyanine dyes with emission peaks in the high NIR-I range often exhibit a significant tail extending into the NIR-II window. While specific quantum yield data in the NIR-II region for this compound is not as extensively published as for other dyes, its utility in photothermal therapy and imaging suggests it is a viable option, particularly when covalent conjugation to targeting moieties is desired.
-
Indocyanine Green (ICG) stands out as the only FDA-approved dye in this comparison, making it a benchmark and a direct avenue for translational research.[1] Its performance in the NIR-II window has been shown to provide higher resolution and SBR compared to its use in the NIR-I range.[3] However, its rapid clearance can be a limitation for long-term imaging studies.
-
IRDye® 800CW offers a high quantum yield and is frequently used in preclinical studies, often conjugated to antibodies for targeted imaging.[4] Its strong performance and use in clinical trials make it a compelling alternative to ICG.
-
IR-1061 and CH1055-PEG are true NIR-II dyes with emission maxima squarely within the second window. This can lead to superior performance in terms of penetration depth and image clarity, as they leverage the full benefits of the NIR-II spectrum.[5][6] However, they are not yet approved for clinical use.
Ultimately, the selection between this compound and other NIR-II dyes will depend on the specific requirements of the study. For researchers focused on preclinical work requiring high-performance imaging and who are not limited by regulatory approval, dyes like IR-1061 or CH1055-PEG may be optimal. For studies with a clear translational path, the FDA-approved ICG is the current standard. This compound and IRDye® 800CW represent a middle ground, offering robust performance and, in the case of IRDye® 800CW, progress toward clinical use, making them excellent choices for a wide range of deep tissue imaging applications.
References
- 1. First clinical applications for the NIR-II imaging with ICG in microsurgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near-Infrared-II (NIR-II) Bioimaging via Off-Peak NIR-I Fluorescence Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Integrin αvβ3-Targeted IRDye 800CW Near-Infrared Imaging of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design of a NIR-II fluorescent nanosystem with maximized fluorescence performance and applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00516B [pubs.rsc.org]
- 6. Near-Infrared-II (NIR-II) Bioimaging via Off-Peak NIR-I Fluorescence Emission [thno.org]
Safety Operating Guide
Proper Disposal of IR-825: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of IR-825, a near-infrared cyanine dye, fostering a secure and sustainable laboratory environment.
When handling and disposing of this compound, it is crucial to adhere to institutional and local regulations governing hazardous waste. The following procedures are based on general best practices for cyanine dyes and chemical laboratory safety. Always consult the specific Safety Data Sheet (SDS) for this compound if available from your supplier for the most accurate and detailed information.
Immediate Safety and Handling
Prior to disposal, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure risks and promotes a safe working environment.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | Chemical splash resistant |
| Hand Protection | Nitrile gloves | Ensure gloves are intact and changed frequently |
| Body Protection | Laboratory coat | Fully buttoned to protect skin and clothing |
| Respiratory Protection | Fume hood or approved respirator | Use when handling the powder form to avoid inhalation |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling.
-
Waste Identification and Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions, rinsates).
-
-
Containment:
-
Solid Waste: Collect all solid waste contaminated with this compound in a clearly labeled, sealable plastic bag or a designated hazardous waste container.
-
Liquid Waste: Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and chemically resistant waste container (e.g., high-density polyethylene). Do not fill the container to more than 80% capacity to allow for expansion and prevent spills.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "1558079-49-4," and the approximate concentration and quantity. Include the date of accumulation.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is secure and away from incompatible chemicals. Based on general information for cyanine dyes, this compound should be stored in a cool, dry place away from direct sunlight.
-
-
Disposal Request:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifest and collection.
-
Note on Neutralization: Some general guidance for dye disposal suggests neutralization of acidic or basic dye baths before disposal.[1] However, without a specific SDS for this compound, it is recommended to treat it as hazardous chemical waste and not attempt to neutralize it or dispose of it down the drain.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratories can ensure the safe handling and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility.
References
Essential Safety and Operational Guide for Handling IR-825
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of IR-825, a cyanine dye. The following procedures and recommendations are designed to minimize risk and ensure proper disposal, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory for all personnel handling this compound. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Specifications and Notes |
| Hands | Chemical Resistant Gloves | Nitrile or neoprene gloves are recommended. It is best practice to double-glove. Always consult the manufacturer's data for breakthrough times. |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must be splash-proof. A face shield should be worn over the goggles, especially when handling solutions or powders where there is a risk of splashing. |
| Body | Laboratory Coat and Chemical-Resistant Apron | A fully buttoned lab coat is the minimum requirement. For handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron worn over the lab coat is necessary. |
Handling and Storage
All chemicals should be treated as potentially hazardous. Only personnel trained in laboratory techniques and who adhere to good laboratory practices should handle this compound.
-
General Handling: Avoid contact with eyes, skin, and clothing.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with water after handling.[1]
-
Storage: Store in a cool, well-ventilated, dry place. Keep containers tightly closed to prevent moisture contamination.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify laboratory personnel and the designated safety officer.
-
Secure: Prevent the spill from entering drains or water supplies.[1]
-
Clean-up:
-
Wear the appropriate PPE, including respiratory protection.
-
For liquid spills, use an inert absorbent material.
-
Collect all contaminated materials, including used PPE, in a sealed and clearly labeled hazardous waste container.
-
The following diagram illustrates the logical workflow for handling a chemical spill of this compound.
Caption: Workflow for managing a chemical spill of this compound.
Disposal Plan
All waste containing this compound, including the chemical itself, contaminated absorbents, and used personal protective equipment, is considered hazardous waste.
-
Collection: Collect all waste in designated, sealed, and clearly labeled containers.
-
Disposal: Dispose of all waste in accordance with local, state, and federal environmental regulations. Incineration is often the preferred method of disposal.[2]
By adhering to these safety protocols and operational plans, researchers and scientists can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
